molecular formula C37H64N7O17P3S B15598564 Sapienoyl-CoA

Sapienoyl-CoA

Número de catálogo: B15598564
Peso molecular: 1003.9 g/mol
Clave InChI: PVZUHJMOMJKUEF-HATLACBZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(6Z)-hexadecenoyl-CoA is a hexadecenoyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of (6Z)-hexadecenoic acid. It is a hexadecenoyl-CoA, a sapienoyl bioconjugate and an 11,12-saturated fatty acyl-CoA. It is functionally related to a sapienic acid. It is a conjugate acid of a (6Z)-hexadecenoyl-CoA(4-).

Propiedades

Fórmula molecular

C37H64N7O17P3S

Peso molecular

1003.9 g/mol

Nombre IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-hexadec-6-enethioate

InChI

InChI=1S/C37H64N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-28(46)65-21-20-39-27(45)18-19-40-35(49)32(48)37(2,3)23-58-64(55,56)61-63(53,54)57-22-26-31(60-62(50,51)52)30(47)36(59-26)44-25-43-29-33(38)41-24-42-34(29)44/h12-13,24-26,30-32,36,47-48H,4-11,14-23H2,1-3H3,(H,39,45)(H,40,49)(H,53,54)(H,55,56)(H2,38,41,42)(H2,50,51,52)/b13-12-/t26-,30-,31-,32+,36-/m1/s1

Clave InChI

PVZUHJMOMJKUEF-HATLACBZSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Biosynthetic Pathway of Sapienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a detailed overview of the biosynthetic pathway of Sapienoyl-CoA, a key precursor to sapienic acid, the most abundant monounsaturated fatty acid in human sebum. It includes quantitative data, detailed experimental protocols, and pathway and workflow visualizations to support research and development in dermatology, cosmetology, and metabolic diseases.

Introduction

Sapienic acid ((6Z)-hexadec-6-enoic acid) is a 16-carbon monounsaturated fatty acid that is uniquely abundant in human sebum.[1] It plays a crucial role in the skin's innate immune system, exhibiting potent antimicrobial activity, particularly against pathogenic bacteria like Staphylococcus aureus.[1][2] The production of its activated form, this compound, is a critical step in the specialized lipid metabolism of human sebaceous glands. Understanding this pathway is vital for developing therapeutic interventions for skin conditions such as acne vulgaris, atopic dermatitis, and seborrhea. This guide details the enzymatic steps, quantitative aspects, and experimental methodologies used to elucidate the biosynthesis of this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a two-step process that occurs primarily in the sebocytes of human sebaceous glands. The pathway utilizes the common saturated fatty acid, palmitic acid, as its starting precursor.

Step 1: Activation of Palmitic Acid

The initial step is the activation of palmitic acid to its CoA thioester, Palmitoyl-CoA. This reaction is catalyzed by a family of enzymes known as Acyl-CoA synthetases (ACS) and requires ATP and Coenzyme A (CoA). This is a ubiquitous step for the metabolism of all fatty acids.

  • Substrate: Palmitic Acid (16:0)

  • Co-substrates: ATP, Coenzyme A (CoASH)

  • Enzyme: Acyl-CoA Synthetase

  • Product: Palmitoyl-CoA

  • Byproducts: AMP, Pyrophosphate (PPi)

Step 2: Δ6-Desaturation of Palmitoyl-CoA

The key, rate-limiting step in the synthesis of this compound is the introduction of a cis double bond between the 6th and 7th carbon atoms (from the carboxyl end) of Palmitoyl-CoA. This desaturation reaction is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2) , also known as Δ6-desaturase.[3][4]

  • Substrate: Palmitoyl-CoA

  • Enzyme: Fatty Acid Desaturase 2 (FADS2)

  • Product: (6Z)-Hexadecenoyl-CoA (this compound)

This reaction is noteworthy because in most human tissues, FADS2 preferentially desaturates polyunsaturated fatty acids like linoleic acid (18:2n-6) and α-linolenic acid (18:3n-3).[4] However, in human sebocytes, the availability of these preferred substrates is low, which allows FADS2 to act on the highly abundant Palmitoyl-CoA.[1]

Diagram of the this compound Biosynthetic Pathway

Sapienoyl_CoA_Pathway cluster_activation Step 1: Activation cluster_desaturation Step 2: Desaturation cluster_hydrolysis Further Metabolism Palmitic_Acid Palmitic Acid (16:0) Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA Acyl-CoA Synthetase AMP_PPi AMP + PPi Sapienoyl_CoA This compound (16:1Δ6) Palmitoyl_CoA->Sapienoyl_CoA FADS2 (Δ6-Desaturase) ATP_CoA ATP + CoASH Sapienic_Acid Sapienic Acid Sapienoyl_CoA->Sapienic_Acid Acyl-CoA Thioesterase

Caption: Biosynthetic pathway of this compound from Palmitic Acid.

Quantitative Data

AnalyteMatrixAbundance (% of Total Fatty Acids)Reference
Sapienic AcidHuman Sebum~21%[2]
Palmitic AcidHuman Sebum~31%[2]

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of cell culture, biochemical assays, and analytical chemistry techniques.

Human Sebocyte Culture and Differentiation

Studying the pathway in vitro requires the culture of human sebocytes. Immortalized cell lines (e.g., SZ95) or primary sebocytes can be used.

  • Cell Seeding: Plate human sebocytes (e.g., SZ95 cell line) in Sebomed® Basal Medium supplemented with 10% fetal bovine serum (FBS), 1 mM CaCl₂, and 5 ng/mL human epidermal growth factor.[5]

  • Induction of Differentiation: To induce lipogenesis and mimic the mature sebocyte phenotype, the growth medium is switched to a low-serum medium (e.g., Sebomed® Basal Medium with 1-2% FBS) for a period of up to 7 days.[6][7]

  • Confirmation of Differentiation: Differentiation is confirmed by observing the accumulation of intracellular lipid droplets using staining techniques such as Oil Red O or Nile Red.[6][8]

Lipid Extraction and Fatty Acid Analysis by GC-MS

This protocol details the extraction of total lipids and subsequent analysis of fatty acid composition.

  • Lipid Extraction (Folch Method):

    • Harvest cultured sebocytes and suspend the cell pellet in distilled water.

    • Add a 2:1 mixture of chloroform:methanol (B129727) to the cell suspension to a final volume ratio of 20 parts solvent to 1 part sample.[9]

    • Vortex the mixture vigorously for 2-3 minutes to ensure monophasic mixing and efficient extraction.

    • Add 0.2 volumes of 0.9% NaCl solution to the mixture to induce phase separation.

    • Centrifuge at low speed (e.g., 2000 x g) for 5 minutes to separate the layers.

    • Carefully collect the lower organic (chloroform) layer containing the lipids using a glass pipette.[10]

    • Dry the extracted lipids under a stream of nitrogen.

  • Preparation of Fatty Acid Methyl Esters (FAMEs):

    • Resuspend the dried lipid extract in 1 mL of 0.5 M KOH in methanol. Vortex for 1 minute for saponification.

    • Add 1 mL of a solution containing ammonium (B1175870) chloride and sulfuric acid in methanol (e.g., 14% Boron Trifluoride in methanol can also be used).[9][11]

    • Heat the mixture at 80-100°C for 1 hour in a sealed tube to facilitate transesterification.

    • Cool the sample to room temperature.

    • Add 1 mL of hexane (B92381) and 1 mL of distilled water, then vortex thoroughly.

    • Centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Transfer the hexane layer to a GC vial.

    • Inject 1 µL of the sample into a GC-MS system equipped with a suitable capillary column (e.g., Agilent HP-5MS).

    • Use a temperature program to separate the FAMEs. A typical program might be: initial temperature of 100°C, ramp to 250°C at 5°C/min, then ramp to 320°C at 20°C/min.[12]

    • Identify individual FAMEs based on their retention times compared to known standards and their mass spectra. Quantify by comparing peak areas to an internal standard.

FADS2 Activity Assay (Cell-Based)

This method assesses FADS2 activity by measuring its product in a cellular context.

  • Cell Model: Use a human cell line with low endogenous FADS2 activity (e.g., MCF-7 breast cancer cells) and create a stable cell line overexpressing human FADS2.[3][13]

  • Substrate Incubation: Incubate the FADS2-expressing cells and control cells with the substrate of interest (e.g., 50 µM Palmitic Acid) for a defined period (e.g., 24-72 hours).

  • Lipid Analysis: Harvest the cells, extract lipids, and prepare FAMEs as described in protocol 4.2.

  • Data Analysis: Analyze the samples by GC-MS to detect and quantify the product (Sapienic Acid). FADS2 activity is determined by the amount of product formed in the FADS2-expressing cells compared to the control cells.

Experimental Workflow and Logic

The identification of the this compound biosynthetic pathway followed a logical progression of scientific inquiry.

Diagram of the Experimental Workflow

Experimental_Workflow cluster_observation Observation & Hypothesis cluster_validation Pathway Validation A 1. Sebum Analysis (GC-MS) B 2. Identification of Sapienic Acid (Unique C16:1Δ6 structure) A->B C 3. Hypothesis Formulation (A Δ6-desaturase acts on Palmitic Acid) B->C D 4. Gene Expression Analysis (qRT-PCR shows high FADS2 in sebaceous glands) C->D Test Hypothesis E 5. In Vitro Enzyme Assay (Overexpressed FADS2 converts Palmitic Acid to Sapienic Acid) D->E F 6. Functional Confirmation (FADS2 knockdown in sebocytes reduces Sapienic Acid production) E->F G Conclusion: FADS2 is the key enzyme in this compound biosynthesis F->G

Caption: Logical workflow for the elucidation of the this compound pathway.

Conclusion and Future Directions

The biosynthesis of this compound via the FADS2-mediated desaturation of Palmitoyl-CoA is a specialized metabolic pathway crucial for the unique lipid composition of human sebum. The methodologies outlined in this guide provide a framework for investigating this pathway and its role in skin health and disease. Future research should focus on obtaining detailed kinetic data for the FADS2 enzyme with its saturated fatty acid substrates to better model the pathway's regulation. Furthermore, elucidating the regulatory mechanisms that control FADS2 expression and activity in sebocytes could lead to the development of novel therapeutics for a variety of dermatological conditions. The development of specific FADS2 inhibitors or activators could offer targeted approaches to modulate sebum production and composition for therapeutic benefit.

References

The Central Role of Sapienoyl-CoA in Human Skin Lipid Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienoyl-CoA, the coenzyme A thioester of sapienic acid (cis-6-hexadecenoic acid), is a cornerstone of human-specific skin lipid metabolism. Synthesized predominantly in sebaceous glands, it is the precursor to the most abundant monounsaturated fatty acid in human sebum, playing a critical role in the skin's innate immune defense and barrier integrity.[1][2][3] Unlike in other mammals where palmitoleic acid is prevalent, sapienic acid is a unique hallmark of human skin.[4] Deficiencies in its production are linked to inflammatory skin conditions such as atopic dermatitis and acne vulgaris, highlighting its importance in cutaneous health.[1][4][5] This guide provides an in-depth examination of the biosynthesis of this compound, its subsequent metabolic fate, its function in the epidermal barrier, and its clinical implications, supported by quantitative data, experimental methodologies, and pathway visualizations.

Biosynthesis of this compound: A Unique Sebaceous Gland Pathway

The synthesis of this compound is a specialized biochemical process largely restricted to the differentiating sebocytes of human sebaceous glands.[3] The primary substrate for this reaction is Palmitoyl-CoA, the activated form of the saturated fatty acid, palmitic acid.

The key enzymatic step is the introduction of a cis double bond at the Δ6 position of the 16-carbon acyl chain of Palmitoyl-CoA. This desaturation is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2) , also known as Δ6-desaturase.[1][2][3]

Reaction: Palmitoyl-CoA + O₂ + 2 Fe(II)-[cytochrome b5] + 2 H⁺ → (6Z)-Hexadecenoyl-CoA (this compound) + 2 H₂O + 2 Fe(III)-[cytochrome b5][6]

Interestingly, FADS2 is the same rate-limiting enzyme responsible for the biosynthesis of long-chain polyunsaturated fatty acids (PUFAs) from essential fatty acids like linoleic acid (LA) and alpha-linolenic acid (ALA) in other tissues.[3][6][7] However, within the unique environment of the sebaceous gland, FADS2 exhibits a "sebaceous-type" activity, preferentially catalyzing the desaturation of palmitate.[3] This shift in substrate preference is achieved through tissue-specific mechanisms that reduce the availability of competing substrates like linoleic acid, which is actively degraded in sebocytes.[1][4]

Diagram: Biosynthesis Pathway of this compound

Sapienoyl_CoA_Biosynthesis cluster_synthesis Sebocyte Cytoplasm cluster_PUFA Other Tissues (Typical Pathway) Palmitoyl_CoA Palmitoyl-CoA (16:0-CoA) Sapienoyl_CoA This compound (16:1Δ6-CoA) Palmitoyl_CoA->Sapienoyl_CoA FADS2 (Δ6-Desaturase) + O₂, Cytochrome b5 Linoleoyl_CoA Linoleoyl-CoA (18:2Δ9,12-CoA) GLA_CoA γ-Linolenoyl-CoA (18:3Δ6,9,12-CoA) Linoleoyl_CoA->GLA_CoA FADS2 (Δ6-Desaturase) note In sebocytes, FADS2 activity is repurposed for this compound synthesis due to low availability of competing PUFA substrates.

Caption: Biosynthesis of this compound via FADS2 in sebocytes.

Metabolism and Elongation

Once synthesized, this compound is incorporated into various complex lipids that constitute sebum, including triglycerides and wax esters. A significant portion is also directed towards the synthesis of another fatty acid unique to human sebum: sebaleic acid (18:2Δ5,8) .[2][8]

This conversion involves a two-step process:

  • Elongation: this compound is elongated by two carbons to form cis-8-octadecenoyl-CoA.

  • Desaturation: The resulting 18-carbon monounsaturated fatty acyl-CoA undergoes a second desaturation at the Δ5 position, catalyzed by Fatty Acid Desaturase 1 (FADS1) , also known as Δ5-desaturase. This reaction, producing Sebaleoyl-CoA, is also exclusive to human sebaceous glands.[8]

Diagram: Metabolism of this compound to Sebaleoyl-CoA

Sapienoyl_Metabolism cluster_output Incorporation into Sebum Lipids Palmitoyl_CoA Palmitoyl-CoA (16:0-CoA) Sapienoyl_CoA This compound (16:1Δ6-CoA) Palmitoyl_CoA->Sapienoyl_CoA FADS2 (Δ6-Desaturase) Elongated_Intermediate cis-8-Octadecenoyl-CoA (18:1Δ8-CoA) Sapienoyl_CoA->Elongated_Intermediate Elongase Triglycerides Triglycerides Sapienoyl_CoA->Triglycerides Wax_Esters Wax Esters Sapienoyl_CoA->Wax_Esters Sebaleoyl_CoA Sebaleoyl-CoA (18:2Δ5,8-CoA) Elongated_Intermediate->Sebaleoyl_CoA FADS1 (Δ5-Desaturase) Other_Lipids Other Lipids Sebaleoyl_CoA->Other_Lipids e.g., Triglycerides

Caption: Metabolic fate of this compound in sebocytes.

Role in Skin Barrier Function and Innate Immunity

The epidermal permeability barrier is crucial for preventing water loss and protecting against external threats.[9][10] This barrier is maintained by a complex lipid matrix in the stratum corneum, composed primarily of ceramides, cholesterol, and free fatty acids.[9][11] Sapienic acid, derived from the hydrolysis of lipids containing the sapienoyl moiety, is a key free fatty acid in sebum and on the skin surface.

Sapienic acid possesses potent antimicrobial properties, acting as a "first-line" component of the innate immune system.[1] It shows selective and powerful bactericidal activity against pathogenic bacteria, most notably Staphylococcus aureus, a bacterium strongly associated with atopic dermatitis flare-ups.[1][2][4] The antimicrobial mechanism involves the depolarization of the bacterial membrane, which disrupts the electron transport chain and leads to cell death.[2]

Clinical Relevance and Disease Association

Alterations in this compound synthesis and the subsequent levels of sapienic acid are implicated in the pathogenesis of several common skin disorders.

  • Atopic Dermatitis (AD): Patients with AD often exhibit reduced levels of sapienic acid in their sebum.[1] This deficiency is correlated with increased colonization by S. aureus.[1][2] The compromised antimicrobial shield may contribute to the inflammatory cycles characteristic of the disease. Topical application of sapienic acid has been shown to decrease the bacterial load and ameliorate symptoms in AD patients.[1]

  • Acne Vulgaris: Acne is a disease of the pilosebaceous unit where increased sebum production is a primary pathogenic factor.[5][12] While the direct role of sapienic acid is complex, alterations in the overall sebum lipid composition, including the ratios of sapienic acid and linoleic acid, are thought to contribute to the inflammatory environment and proliferation of Propionibacterium acnes (now Cutibacterium acnes).[5][12]

Diagram: Sapienic Acid Deficiency and Skin Pathophysiology

Sapienic_Acid_Deficiency Reduced_FADS2 Reduced FADS2 Activity or Substrate Availability Low_Sapienoyl_CoA ↓ this compound Synthesis Reduced_FADS2->Low_Sapienoyl_CoA Low_Sapienic_Acid ↓ Sapienic Acid in Sebum Low_Sapienoyl_CoA->Low_Sapienic_Acid Impaired_Barrier Impaired Antimicrobial Barrier Low_Sapienic_Acid->Impaired_Barrier Increased_Staph ↑ Staphylococcus aureus Colonization Impaired_Barrier->Increased_Staph AD Atopic Dermatitis (AD) Exacerbation Impaired_Barrier->AD Inflammation Inflammation Increased_Staph->Inflammation Inflammation->AD

Caption: Postulated link between reduced sapienic acid and atopic dermatitis.

Quantitative Data Summary

ParameterValue/ObservationSignificanceReference(s)
Abundance in Human Sebum Sapienic acid is the most abundant monounsaturated fatty acid, second only to palmitic acid overall.Highlights its quantitative importance in skin surface lipids.[8]
FADS2 Substrates Palmitic acid (16:0), Linoleic acid (18:2n-6), α-Linolenic acid (18:3n-3), and others.FADS2 is a multi-functional enzyme whose activity is context-dependent.[1][6][13]
SCD1 Activity in Sebaceous Glands Reportedly not active in human sebaceous glands.Distinguishes the desaturation pathway in sebocytes from other tissues where SCD1 produces palmitoleic acid (16:1n-7).[13]
Transepidermal Water Loss (TEWL) Increased by ~50% in Acyl-CoA Binding Protein (ACBP) knockout mice, which have reduced very-long-chain fatty acids.Demonstrates the critical role of fatty acyl-CoA metabolism in maintaining epidermal barrier integrity.[10][14]

Key Experimental Protocols

Lipid Extraction and Fatty Acid Analysis from Sebum/Stratum Corneum
  • Sample Collection: Sebum can be collected using absorbent papers or patches (e.g., Sebutape®) applied to the skin surface (e.g., forehead). Stratum corneum samples can be obtained via tape stripping.

  • Lipid Extraction: Total lipids are extracted from the collection medium using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system.

  • Saponification & Methylation: The extracted lipids are saponified using methanolic KOH to release free fatty acids. The fatty acids are then esterified to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride-methanol (BF₃-methanol).

  • Analysis: FAMEs are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identity of sapienic acid methyl ester is confirmed by its retention time and mass spectrum compared to a known standard. Quantification is performed by comparing the peak area to that of an internal standard.

FADS2 Enzyme Activity Assay
  • System: The assay can be performed using microsomal preparations from cultured human sebocytes or a heterologous expression system (e.g., CHO or yeast cells) transfected with the human FADS2 gene.

  • Substrate: A radiolabeled substrate, such as [¹⁴C]-Palmitoyl-CoA, is added to the reaction mixture containing the enzyme preparation, a buffer system (e.g., Tris-HCl, pH 7.4), and necessary cofactors (NADH, ATP, Coenzyme A).

  • Reaction: The reaction is incubated at 37°C for a specified time (e.g., 20-30 minutes) and then stopped by saponification.

  • Separation and Detection: The resulting fatty acids are methylated to FAMEs. The products ([¹⁴C]-sapienate methyl ester) are separated from the substrate ([¹⁴C]-palmitate methyl ester) using reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. Enzyme activity is calculated based on the amount of product formed per unit of time per amount of protein.

Diagram: Experimental Workflow for Sapienic Acid Analysis

Experimental_Workflow cluster_sample 1. Sample Collection cluster_prep 2. Sample Preparation cluster_analysis 3. Analysis Sample Sebum or Stratum Corneum Sample Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction Derivatization Saponification & Methylation (to FAMEs) Extraction->Derivatization GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS Data Quantification of Sapienic Acid GCMS->Data

Caption: Workflow for quantifying sapienic acid from skin samples.

Conclusion and Future Directions

This compound stands as a pivotal molecule in human skin lipidomics, representing a species-specific adaptation for cutaneous defense and homeostasis. Its synthesis via the repurposed activity of FADS2 in sebaceous glands and its role as the precursor to the antimicrobial fatty acid, sapienic acid, underscore its importance. The clear association between its deficiency and inflammatory skin diseases like atopic dermatitis presents compelling opportunities for therapeutic intervention. Future research should focus on elucidating the precise regulatory mechanisms governing FADS2 substrate specificity in sebocytes, exploring the full spectrum of lipids derived from this compound, and developing targeted topical therapies that can restore sapienic acid levels to improve skin barrier function and treat associated pathologies.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of Sapienoyl-CoA, a pivotal molecule in the distinctive lipid metabolism of human sebaceous glands. We delve into its unique biosynthetic pathway, the central role of Fatty Acid Desaturase 2 (FADS2), and its significant implications for skin health and disease, particularly acne vulgaris. This document synthesizes current quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a comprehensive resource for researchers and drug development professionals in dermatology and metabolic disorders.

Introduction

Human sebum is a complex lipid mixture critical for skin barrier function and innate immunity. A unique characteristic of human sebum is the high concentration of sapienic acid (16:1n-10), a monounsaturated fatty acid that is rare in the animal kingdom.[1] The activated form of sapienic acid, this compound, is the direct precursor for its incorporation into complex lipids within the sebaceous glands. The biosynthesis of this compound is a focal point of sebaceous gland metabolism and is intricately linked to the pathophysiology of common skin disorders. Understanding the nuances of this compound metabolism is paramount for the development of novel therapeutic strategies targeting sebaceous gland dysregulation.

The Biosynthesis of this compound

The synthesis of this compound is a specialized metabolic pathway predominantly occurring in human sebocytes. It begins with the de novo synthesis of palmitic acid (16:0), which is then esterified to Coenzyme A to form Palmitoyl-CoA. The key and rate-limiting step is the desaturation of Palmitoyl-CoA at the Δ6 position, a reaction catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2).[2] This is an atypical reaction for FADS2, which in other tissues primarily participates in the biosynthesis of polyunsaturated fatty acids (PUFAs) from essential fatty acids like linoleic acid and α-linolenic acid.[3][4]

The sebaceous gland environment appears to favor this unique "sebaceous-type" reaction of FADS2, leading to the production of this compound.[2] This newly synthesized this compound can then be further metabolized, primarily through elongation to form Sebaleoyl-CoA (the precursor to sebaleic acid) or incorporated into various lipid classes, such as triglycerides and wax esters, that constitute sebum.[5]

Signaling Pathway for this compound Synthesis

Sapienoyl_CoA_Synthesis cluster_cytosol Sebocyte Cytosol cluster_enzymes Key Enzymes Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitoyl-CoA Palmitoyl-CoA Malonyl-CoA->Palmitoyl-CoA FASN This compound This compound Palmitoyl-CoA->this compound FADS2 (Δ6-desaturation) Sebaleoyl-CoA Sebaleoyl-CoA This compound->Sebaleoyl-CoA Elongase Triglycerides Triglycerides This compound->Triglycerides Wax_Esters Wax_Esters This compound->Wax_Esters ACC ACC: Acetyl-CoA Carboxylase FASN FASN: Fatty Acid Synthase FADS2 FADS2: Fatty Acid Desaturase 2

Biosynthesis pathway of this compound in sebocytes.

Quantitative Data on Sebum Composition

The composition of sebum is significantly altered in individuals with acne vulgaris compared to healthy controls. Notably, the levels of sapienic acid are often elevated in acne patients.

Table 1: Sebum Lipid Class Composition in Healthy vs. Acne Subjects

Lipid ClassHealthy Subjects (%)Acne Subjects (%)Reference
Triglycerides & Free Fatty Acids57.5-[5]
Wax Esters26-[5]
Squalene12-[5]
Cholesterol & Cholesterol Esters4.5-[5]
Relative Composition Changes in Acne
Squalene1520[6]
Triglycerides-Increased by 19%[7]
Wax Esters-Decreased by 16%[7]
Free Fatty Acids-Decreased by 53%[7]

Table 2: Key Fatty Acid Composition in Sebum of Healthy Subjects

Fatty AcidAbbreviationPercentage of Total Fatty Acids (%)Reference
Palmitic AcidC16:0~31[8]
Sapienic AcidC16:1n-10~21-25[8][9]
Stearic AcidC18:0~11[8]
Myristic AcidC14:0~10[8]
Oleic AcidC18:1~8[8]

Table 3: Quantitative Changes in Sebum Lipids in Acne Patients

Lipid ComponentFold Change in Acne Patients (vs. Healthy)Reference
Total Sebum1.59[7]
Squalene2.2[7]
Triglycerides1.84[7]
Sapienic Acid1.49[7]
Wax Esters1.33[7]
Free Fatty Acids0.79[7]

Experimental Protocols

Culture of Primary Human Sebocytes

The ability to culture primary human sebocytes is crucial for in vitro studies of sebaceous gland metabolism.

Protocol for Isolation and Culture of Primary Human Sebocytes [10][11]

  • Tissue Source: Obtain full-thickness human skin samples (e.g., from facelift surgery) rich in sebaceous glands.

  • Separation of Epidermis and Dermis: Wash skin pieces in phosphate-buffered saline (PBS) and incubate in 2.4 U/ml dispase at 4°C for 20 hours.

  • Isolation of Sebaceous Glands: Separate the epidermis from the dermis. Isolate intact sebaceous glands from the epidermal underface by microdissection.

  • Cell Culture:

    • Seed isolated gland lobules onto a feeder layer of mitomycin-C-inactivated 3T3 fibroblasts.

    • Culture in a medium composed of DMEM and Ham's F12 (3:1) supplemented with 10% Fetal Calf Serum (FCS), 10 ng/ml Epidermal Growth Factor (EGF), 0.4 µg/ml hydrocortisone, 10⁻⁹ M cholera toxin, L-glutamine, and antibiotics.

    • Incubate at 37°C in a 5% CO₂ humidified atmosphere.

    • Primary sebocytes will grow out from the periphery of the gland lobules.

  • Subculture: When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and detach cells using 0.25% trypsin/EDTA. Neutralize trypsin with soybean trypsin inhibitor and re-seed at a density of 10,000-20,000 cells/cm².[12]

Lipid Extraction from Cultured Sebocytes

Accurate analysis of cellular lipids requires efficient extraction methods.

Protocol for Lipid Extraction [13]

  • Cell Harvesting: Harvest cultured sebocytes by scraping and centrifugation.

  • Homogenization: Grind the cell pellet in 1 mL of methanol (B129727).

  • Liquid-Liquid Extraction:

    • Perform a liquid-liquid extraction of the methanol solution with hexane (B92381) to isolate the lipids.

    • Evaporate the hexane solvent under a stream of nitrogen.

  • Purification:

    • Purify the lipid extract by several extractions with a binary mixture of methanol and chloroform.

    • Wash the extract multiple times with a NaCl-saturated aqueous solution.

  • Storage: Store the dried lipid residue at -20°C until analysis.

Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of fatty acids in a lipid extract.

Protocol for GC-MS Analysis of Fatty Acids [14][15]

  • Derivatization: Convert fatty acids in the dried lipid extract to their more volatile fatty acid methyl esters (FAMEs) by incubation with a methylating agent (e.g., 1.25 M HCl in methanol).

  • Extraction of FAMEs: Extract the FAMEs with hexane.

  • GC-MS Analysis:

    • Inject the hexane solution containing FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid separation).

    • Use a temperature gradient program to separate the FAMEs based on their boiling points and polarity.

    • The eluting compounds are then introduced into a mass spectrometer for detection and identification based on their mass spectra.

  • Quantification: Use internal standards (e.g., deuterated fatty acids) added before extraction for accurate quantification of individual fatty acids.

FADS2 Enzyme Activity Assay (Adapted from studies in other cell types)

Adapted Protocol for FADS2 Activity Assay [16]

  • Cell Lysate Preparation: Prepare a microsomal fraction from cultured sebocytes, as FADS2 is a membrane-bound enzyme located in the endoplasmic reticulum.

  • Reaction Mixture: Set up a reaction mixture containing:

    • Microsomal protein

    • Radiolabeled substrate (e.g., [1-¹⁴C]Palmitoyl-CoA)

    • Cofactors: NADH, ATP, Coenzyme A

    • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the fatty acyl-CoAs to free fatty acids.

  • Extraction and Analysis:

    • Acidify the mixture and extract the fatty acids with hexane.

    • Separate the radiolabeled substrate and product (sapienic acid) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the radioactivity in the substrate and product spots/peaks to determine the enzyme activity.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_cell_culture Sebocyte Culture & Treatment cluster_analysis Lipid Analysis cluster_enzyme_assay FADS2 Activity Assay A Isolate Primary Human Sebocytes B Culture and Expand Sebocytes A->B C Treat with Test Compounds B->C H Prepare Microsomal Fraction B->H D Lipid Extraction (Methanol/Hexane) C->D Harvest Cells E Fatty Acid Derivatization (FAMEs) D->E F GC-MS Analysis E->F G Data Analysis and Quantification F->G I Incubate with Radiolabeled Substrate H->I J Separate and Quantify Product I->J

References

The Pivotal Intermediate: A Technical Guide to the Discovery and Characterization of Sapienoyl-CoA in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Sapienoyl-CoA, a key, yet implicitly characterized, metabolic intermediate in human-specific lipid biosynthesis. While direct discovery literature for this compound is sparse, its existence is a biochemical necessity for the metabolism of sapienic acid, a fatty acid unique to human sebum. This guide synthesizes the current understanding of sapienic acid biosynthesis and metabolism, positing the characterization of this compound through the lens of established principles of fatty acid activation. Detailed experimental protocols for the study of long-chain acyl-CoA synthetases and the quantification of their products are provided to facilitate further research into this unique human metabolite.

Introduction: The Implied Discovery of this compound

This compound, the coenzyme A thioester of sapienic acid ((6Z)-hexadecenoic acid), represents a critical juncture in the metabolism of this human-specific fatty acid. The "discovery" of this compound is intrinsically linked to the characterization of its precursor, sapienic acid, and its metabolic products. Sapienic acid is a major constituent of human sebum and is notable for its antimicrobial properties. Its biosynthesis from palmitic acid is catalyzed by the enzyme fatty acid desaturase 2 (FADS2).

For sapienic acid to be further metabolized, such as through elongation to sebaleic acid or incorporation into complex lipids like triglycerides and wax esters, it must first be "activated." This activation is a universal step in fatty acid metabolism, involving the formation of a high-energy thioester bond with coenzyme A. This reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACS) or ligases (ACSL). Therefore, the discovery and study of sapienic acid's metabolic pathways inherently imply the existence and transient formation of this compound.

Biosynthesis of this compound

The formation of this compound is a two-step process, beginning with the synthesis of its fatty acid component, sapienic acid.

Step 1: Synthesis of Sapienic Acid

The initial and rate-limiting step is the desaturation of palmitoyl-CoA to this compound, catalyzed by FADS2.[1][2] This enzyme introduces a cis double bond at the Δ6 position of the fatty acyl chain.[1][2]

Step 2: Activation of Sapienic Acid

Free sapienic acid is then activated to this compound by a long-chain acyl-CoA synthetase (ACSL). This is an ATP-dependent reaction that proceeds through an acyl-adenylate intermediate.[3][4]

The overall biosynthetic pathway can be visualized as follows:

Sapienoyl_CoA_Biosynthesis cluster_activation Activation Step Palmitoyl_CoA Palmitoyl-CoA FADS2 FADS2 (Δ6-desaturase) Palmitoyl_CoA->FADS2 Sapienic_Acid Sapienic Acid ACSL Long-Chain Acyl-CoA Synthetase (ACSL) Sapienic_Acid->ACSL Sapienoyl_CoA This compound FADS2->Sapienic_Acid Desaturation ACSL->Sapienoyl_CoA Activation ATP_AMP ATP -> AMP + PPi CoA_SH CoA-SH

Biosynthesis of this compound from Palmitoyl-CoA.

Characterization of this compound

Direct characterization of this compound from biological samples has not been extensively reported. However, its properties can be inferred from the known characteristics of other long-chain fatty acyl-CoAs. Its primary role is to serve as an activated form of sapienic acid for various metabolic pathways.

Metabolic Fates of this compound

Once formed, this compound can enter several metabolic pathways:

  • Elongation: this compound is the substrate for elongation to form sebaleoyl-CoA, the precursor to sebaleic acid.

  • Esterification: It can be esterified into complex lipids such as triglycerides, wax esters, and cholesterol esters, which are major components of sebum.[5]

  • Beta-oxidation: While not a primary energy source, it can theoretically undergo beta-oxidation.

Metabolic_Fates_of_Sapienoyl_CoA Sapienoyl_CoA This compound Elongation Elongation Pathway Sapienoyl_CoA->Elongation Esterification Esterification Pathways Sapienoyl_CoA->Esterification Beta_Oxidation β-Oxidation Sapienoyl_CoA->Beta_Oxidation Sebaleoyl_CoA Sebaleoyl-CoA Elongation->Sebaleoyl_CoA Complex_Lipids Triglycerides, Wax Esters, Cholesterol Esters Esterification->Complex_Lipids Energy Energy Production Beta_Oxidation->Energy

Potential metabolic pathways for this compound.

Quantitative Data

While direct quantification of this compound is not available in the literature, data on its precursor, sapienic acid, and related fatty acids in human sebum provide context for its potential abundance.

Table 1: Relative Abundance of Major Fatty Acids in Human Sebum

Fatty AcidChain Length and UnsaturationMean Percentage (%)
Palmitic Acid16:024.5
Sapienic Acid 16:1 (Δ6) 22.1
Palmitoleic Acid16:1 (Δ9)7.8
Stearic Acid18:08.9
Oleic Acid18:1 (Δ9)27.2
Sebaleic Acid18:2 (Δ5,8)5.5

Data compiled from multiple sources and represent typical compositions.

Table 2: Key Enzymes in this compound Metabolism

EnzymeGeneSubstrate(s)Product(s)Cellular Location
Fatty Acid Desaturase 2FADS2Palmitoyl-CoAThis compoundEndoplasmic Reticulum
Long-Chain Acyl-CoA SynthetaseACSL (multiple isoforms)Sapienic Acid, ATP, CoAThis compound, AMP, PPiEndoplasmic Reticulum, Mitochondria

Experimental Protocols

The study of this compound would involve the application of established methods for the analysis of long-chain fatty acyl-CoAs.

Measurement of Acyl-CoA Synthetase Activity

This protocol is adapted from established radiometric assays for long-chain acyl-CoA synthetase activity and can be used to determine the kinetics of this compound formation from sapienic acid.[6][7]

Objective: To measure the rate of this compound formation from sapienic acid using a cell lysate or purified enzyme.

Materials:

  • Cell lysate or purified ACSL enzyme

  • [14C]-labeled or [3H]-labeled Sapienic Acid (requires custom synthesis)

  • ATP

  • Coenzyme A (CoA-SH)

  • MgCl₂

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Dole's solution (Isopropanol:Heptane (B126788):H₂SO₄ 40:10:1)

  • Heptane

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, CoA, MgCl₂, and radiolabeled sapienic acid bound to BSA.

  • Initiate the reaction by adding the cell lysate or purified enzyme.

  • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding Dole's solution.

  • Add heptane and water to separate the phases. The unreacted fatty acid will partition into the upper heptane phase, while the this compound will remain in the lower aqueous phase.

  • Collect an aliquot of the aqueous phase, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the amount of this compound formed based on the specific activity of the radiolabeled sapienic acid.

ACS_Activity_Assay_Workflow Start Prepare Reaction Mix (Buffer, ATP, CoA, MgCl2, [14C]-Sapienic Acid-BSA) Add_Enzyme Add Cell Lysate or Purified ACSL Start->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop with Dole's Solution Incubate->Stop_Reaction Phase_Separation Add Heptane and Water, Phase Separation Stop_Reaction->Phase_Separation Aqueous_Phase Collect Aqueous Phase (contains [14C]-Sapienoyl-CoA) Phase_Separation->Aqueous_Phase Scintillation Scintillation Counting Aqueous_Phase->Scintillation Quantify Quantify Product Scintillation->Quantify

Workflow for Acyl-CoA Synthetase Activity Assay.
Quantification of this compound by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of this compound in biological samples.[8][9][10]

Objective: To quantify the concentration of this compound in a sample (e.g., sebocyte cell culture, skin biopsy).

Materials:

Procedure:

  • Sample Extraction: Homogenize the biological sample in the presence of the internal standard in cold extraction solvent.

  • Protein Precipitation: Precipitate proteins by centrifugation.

  • Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using an appropriate SPE cartridge.

  • LC-MS/MS Analysis:

    • Inject the purified extract onto the LC-MS/MS system.

    • Separate the acyl-CoAs using a gradient of the mobile phases.

    • Detect and quantify this compound using selected reaction monitoring (SRM) in positive electrospray ionization mode. The transition would be from the precursor ion [M+H]⁺ of this compound to a specific product ion (e.g., the fragment corresponding to the CoA moiety).

  • Data Analysis: Calculate the concentration of this compound by comparing its peak area to that of the internal standard.

LCMS_Quantification_Workflow Sample Biological Sample + Internal Standard Extraction Homogenization & Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation LC Separation (C18 Column) Purification->LC_Separation MS_Detection MS/MS Detection (SRM) LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Workflow for LC-MS/MS Quantification of this compound.

Conclusion and Future Directions

This compound stands as a crucial, albeit understudied, metabolite in human-specific lipid metabolism. While its existence is a biochemical certainty, direct experimental investigation is required to fully elucidate its role. The protocols and conceptual framework provided in this guide offer a starting point for researchers to formally characterize this compound, determine its concentration in various tissues, and investigate the substrate specificity of human acyl-CoA synthetases for sapienic acid. Such research will not only fill a gap in our understanding of human lipid biochemistry but may also provide insights into skin disorders and other conditions where sapienic acid metabolism is implicated.

References

The Biological Significance of Sapienoyl-CoA in Cellular Processes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Sapienoyl-CoA, the activated form of sapienic acid, is a unique and pivotal molecule in human skin biology. As the most abundant fatty acid in human sebum, its synthesis and subsequent metabolic pathways are intricately linked to the maintenance of the skin barrier, innate immune defense, and the pathophysiology of common skin disorders such as acne vulgaris. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its synthesis, regulation, and functions in cellular processes. We present quantitative data on its prevalence, outline detailed experimental protocols for its study, and provide visualizations of the key signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the multifaceted roles of this unique sebaceous gland lipid.

Introduction

The skin surface is covered by a lipid-rich secretion known as sebum, which plays a critical role in maintaining the integrity of the skin barrier, providing antimicrobial protection, and regulating the cutaneous microenvironment. A key and unique component of human sebum is sapienic acid (16:1n-10), a C16 monounsaturated fatty acid. Its activated form, this compound, is the central intermediate for the synthesis of other unique sebaceous lipids and for exerting its biological effects. Understanding the cellular and molecular biology of this compound is paramount for elucidating the mechanisms of skin health and disease.

Biosynthesis of this compound

This compound is synthesized from its precursor, Palmitoyl-CoA, primarily within the sebocytes of the sebaceous glands. This conversion is a critical step that distinguishes human sebum from that of most other mammals.

The Key Enzyme: Fatty Acid Desaturase 2 (FADS2)

The synthesis of sapienic acid from palmitic acid is catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2) , also known as Δ6-desaturase. In most tissues, FADS2 is involved in the desaturation of essential fatty acids like linoleic acid and α-linolenic acid. However, in human sebocytes, FADS2 exhibits a unique substrate specificity, preferentially catalyzing the introduction of a double bond at the Δ6 position of palmitoyl-CoA to form this compound.

Elongation to Sebaleic Acid

This compound can be further metabolized through elongation and desaturation to form another unique fatty acid found in sebum, sebaleic acid (18:2Δ5,8). This process involves the addition of a two-carbon unit to this compound, followed by a desaturation step catalyzed by Fatty Acid Desaturase 1 (FADS1) or Δ5-desaturase.[1]

Sapienoyl_CoA_Synthesis Palmitoyl_CoA Palmitoyl-CoA (16:0) Sapienoyl_CoA This compound (16:1Δ6) Palmitoyl_CoA->Sapienoyl_CoA FADS2 (Δ6-desaturase) Elongated_Intermediate C18:1Δ8-CoA Sapienoyl_CoA->Elongated_Intermediate Elongase Sebaleoyl_CoA Sebaleoyl-CoA (18:2Δ5,8) Elongated_Intermediate->Sebaleoyl_CoA FADS1 (Δ5-desaturase)

Figure 1: Biosynthesis pathway of this compound and Sebaleoyl-CoA.

Regulation of this compound Synthesis

The production of this compound is tightly regulated at the level of FADS2 expression and activity. Several signaling pathways have been identified as key modulators of this process.

The mTOR/SREBP-1 Signaling Pathway

The mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and metabolism, plays a crucial role in controlling FADS2 expression. Activation of mTORC1 leads to the activation of Sterol Regulatory Element-Binding Protein 1 (SREBP-1), a key transcription factor for lipogenic genes. SREBP-1, in turn, binds to the promoter of the FADS2 gene, upregulating its transcription and thereby increasing the synthesis of this compound.

Other transcription factors, including Peroxisome Proliferator-Activated Receptor-α (PPAR-α) and Hypoxia-Inducible Factor-1α (HIF-1α), have also been implicated in the regulation of FADS2 expression.

FADS2_Regulation cluster_0 Upstream Signaling cluster_1 Transcriptional Regulation Growth_Factors Growth Factors / Nutrients mTORC1 mTORC1 Growth_Factors->mTORC1 SREBP1 SREBP-1 mTORC1->SREBP1 activates FADS2_Gene FADS2 Gene SREBP1->FADS2_Gene promotes transcription PPARa PPAR-α PPARa->FADS2_Gene promotes transcription HIF1a HIF-1α HIF1a->FADS2_Gene promotes transcription FADS2_Protein FADS2 Protein FADS2_Gene->FADS2_Protein translation Sapienoyl_CoA This compound FADS2_Protein->Sapienoyl_CoA catalyzes synthesis

Figure 2: Signaling pathways regulating FADS2 expression and this compound synthesis.

Biological Functions of this compound and Sapienic Acid

Sapienic acid, derived from this compound, exerts a range of biological effects that are crucial for skin homeostasis.

Skin Barrier Function

As a major component of sebum, sapienic acid contributes to the lipid matrix on the skin surface, which forms a protective barrier against water loss and environmental insults.

Antimicrobial Activity

Sapienic acid possesses potent antimicrobial properties, particularly against Gram-positive bacteria, including the opportunistic pathogen Staphylococcus aureus.[2] This intrinsic antimicrobial activity is a key component of the skin's innate immune defense system.

Role in Acne Vulgaris

The role of sapienic acid in acne is complex. While it has antimicrobial properties, alterations in its concentration are observed in individuals with acne. Studies have shown that individuals with acne tend to have a higher amount of sapienic acid in their sebum compared to those without acne, although this is often correlated with an overall increase in sebum production.[3][4]

Quantitative Data on Sapienic Acid in Sebum

The following tables summarize quantitative data on the composition of fatty acids in human sebum, with a focus on sapienic acid.

Table 1: Fatty Acid Composition of Sebum in Healthy Individuals and Acne Patients

Fatty AcidHealthy Controls (% of total fatty acids)Acne Patients (% of total fatty acids)
Palmitic acid (C16:0)~31%~31%
Sapienic acid (C16:1n-10) ~21% ~21%
Stearic acid (C18:0)~11%~11%
Myristic acid (C14:0)~10%~10%
Oleic acid (C18:1)~8%~8%
Data adapted from a study on adult patients with moderate acne.[5]

Table 2: Relative Abundance of Sebum Lipids in Individuals With and Without Acne

Lipid ComponentFold Change in Acne Patients (vs. Controls)
Total Sebum1.59
Sapienic Acid 1.49
Squalene2.20
Triglycerides1.84
Wax Esters1.33
Free Fatty Acids0.79
Data from a pilot study comparing sebum of males with and without acne.[3][4]

Experimental Protocols

This section provides detailed methodologies for the study of this compound and related processes.

In Vitro Models for Studying Sebocyte Biology
  • Primary Human Sebocytes: These cells are isolated from human sebaceous glands and provide a physiologically relevant model. However, they have a limited lifespan in culture.

  • Immortalized Human Sebocyte Cell Lines (e.g., SZ95, SEB-1): These cell lines offer a more readily available and reproducible model for studying sebocyte differentiation and lipogenesis.

Sebocyte_Culture_Workflow Start Skin Biopsy Isolation Isolation of Sebaceous Glands Start->Isolation Digestion Enzymatic Digestion Isolation->Digestion Culture Primary Sebocyte Culture Digestion->Culture Immortalization Immortalization (for cell lines) Culture->Immortalization Experiment Experimental Treatment Culture->Experiment Cell_Line Immortalized Sebocyte Cell Line (e.g., SZ95) Immortalization->Cell_Line Cell_Line->Experiment Analysis Lipid/Gene/Protein Analysis Experiment->Analysis

Figure 3: General workflow for in vitro studies using human sebocytes.
Extraction and Quantification of this compound and Other Fatty Acyl-CoAs by LC-MS/MS

Objective: To extract and quantify long-chain fatty acyl-CoAs from cultured sebocytes.

Materials:

  • Cultured sebocytes

  • Methanol (B129727)

  • Chloroform

  • 0.1 M Formic acid

  • Internal standards (e.g., C17:0-CoA)

  • LC-MS/MS system with a C18 column

Protocol:

  • Cell Lysis and Extraction:

    • Wash cultured sebocytes with ice-cold PBS.

    • Add 1 mL of a 2:1 (v/v) methanol:chloroform solution.

    • Scrape cells and transfer the suspension to a glass tube.

    • Add the internal standard.

    • Vortex vigorously for 1 minute.

  • Phase Separation:

    • Add 200 µL of 0.1 M formic acid.

    • Vortex for 30 seconds.

    • Centrifuge at 2000 x g for 5 minutes at 4°C.

  • Sample Preparation:

    • Collect the upper aqueous/methanol phase containing the acyl-CoAs.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol).

  • LC-MS/MS Analysis:

    • Inject the sample onto a C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

    • Detect and quantify this compound and other acyl-CoAs using multiple reaction monitoring (MRM) in positive ion mode.

Analysis of Sapienic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the total amount of sapienic acid (free and esterified) in a sebum sample.

Materials:

  • Sebum sample (collected using Sebutape® or solvent extraction)

  • Methanol with 2% H₂SO₄ (for transesterification)

  • Hexane (B92381)

  • Internal standard (e.g., C17:0)

  • GC-MS system with a suitable capillary column (e.g., DB-225)

Protocol:

  • Lipid Extraction:

    • Extract lipids from the collection medium using a 2:1 (v/v) chloroform:methanol solution.

  • Transesterification:

    • Add the internal standard to the lipid extract.

    • Evaporate the solvent under nitrogen.

    • Add 2 mL of methanol with 2% H₂SO₄.

    • Heat at 80°C for 1 hour to convert all fatty acids to fatty acid methyl esters (FAMEs).

  • FAME Extraction:

    • Add 1 mL of hexane and 1 mL of water.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject the hexane extract into the GC-MS.

    • Use a temperature program to separate the FAMEs.

    • Identify and quantify the sapienic acid methyl ester based on its retention time and mass spectrum, relative to the internal standard.

FADS2 Enzyme Activity Assay

Objective: To measure the Δ6-desaturase activity of FADS2 in a cell lysate or microsomal fraction.

Materials:

  • Cell lysate or microsomal fraction containing FADS2

  • [¹⁴C]-Palmitoyl-CoA (substrate)

  • NADH or NADPH

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • KOH in methanol (for saponification)

  • Hexane

  • Thin-layer chromatography (TLC) plate or HPLC system

Protocol:

  • Enzyme Reaction:

    • Incubate the cell lysate/microsomal fraction with [¹⁴C]-Palmitoyl-CoA and NADH/NADPH in the reaction buffer at 37°C.

  • Saponification:

    • Stop the reaction by adding KOH in methanol and heat to saponify the lipids.

  • Fatty Acid Extraction:

    • Acidify the mixture and extract the fatty acids with hexane.

  • Separation and Quantification:

    • Separate the radiolabeled substrate (palmitic acid) from the product (sapienic acid) using TLC or HPLC.

    • Quantify the radioactivity in the respective spots/peaks to determine the enzyme activity.

Antimicrobial Activity Assay (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of sapienic acid against a bacterial strain.

Materials:

  • Sapienic acid

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Bacterial growth medium (e.g., Tryptic Soy Broth)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare Serial Dilutions:

    • Prepare a stock solution of sapienic acid in a suitable solvent (e.g., ethanol).

    • Perform serial two-fold dilutions of the sapienic acid stock solution in the growth medium in the wells of a 96-well plate.

  • Inoculate with Bacteria:

    • Prepare a standardized inoculum of the bacterial strain.

    • Add the bacterial suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of sapienic acid that completely inhibits visible growth of the bacteria (as determined by visual inspection or by measuring the optical density at 600 nm).

Antimicrobial_Assay_Workflow Start Prepare Sapienic Acid Serial Dilutions Inoculation Inoculate with Bacterial Suspension Start->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Measurement Measure Bacterial Growth (Visual or OD600) Incubation->Measurement MIC Determine Minimum Inhibitory Concentration (MIC) Measurement->MIC

Figure 4: Workflow for determining the antimicrobial activity of sapienic acid.

Conclusion

This compound stands as a central molecule in the unique lipid metabolism of human sebaceous glands. Its synthesis, regulated by key cellular signaling pathways, gives rise to sapienic acid, a fatty acid with profound implications for skin barrier function and innate immunity. The alterations in this compound metabolism observed in acne vulgaris highlight its importance in skin health and disease. The experimental protocols and data presented in this guide provide a solid foundation for further research into the multifaceted roles of this compound, with the potential to uncover novel therapeutic targets for a range of dermatological conditions.

References

Intracellular Localization of Sapienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienoyl-CoA, a monounsaturated long-chain acyl-CoA, is a key intermediate in the biosynthesis of sapienic acid, the most abundant fatty acid in human sebum. Understanding its subcellular localization is crucial for elucidating its role in cellular metabolism, lipid signaling, and the pathogenesis of various skin disorders. This technical guide provides an in-depth overview of the intracellular localization of this compound, detailing its synthesis, potential transport mechanisms, and metabolic fate within the cell. It also outlines state-of-the-art experimental protocols for determining its subcellular distribution and presents this information in a structured format for researchers and drug development professionals.

Introduction

This compound (C16:1n10-CoA) is derived from the desaturation of Palmitoyl-CoA, a reaction catalyzed by the enzyme Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase.[1][2] Sapienic acid, the de-esterified form of this compound, is a signature lipid of human sebaceous glands and possesses potent antimicrobial properties.[2][3] The intracellular compartmentalization of this compound is intrinsically linked to the localization of the enzymes involved in its synthesis and subsequent metabolism. This guide consolidates current knowledge and provides a framework for the experimental investigation of its subcellular distribution.

Synthesis and Primary Localization

The synthesis of this compound from Palmitoyl-CoA is a critical step catalyzed by the enzyme FADS2.[1][4] Extensive research has established that FADS2 is an integral membrane protein located in the endoplasmic reticulum (ER) .[5][6][7] This localization strongly indicates that the primary site of this compound synthesis is the ER.

The conversion of palmitic acid to sapienic acid is a key function of FADS2 in sebocytes.[3] The enzyme introduces a double bond at the Δ6 position of palmitoyl-CoA to form this compound.[8]

Quantitative Distribution of Acyl-CoAs in Subcellular Fractions

OrganelleEstimated Percentage of Total Cellular this compoundRationale
Endoplasmic Reticulum (ER) > 80%Primary site of synthesis by the ER-resident enzyme FADS2.[5][6]
Cytosol 5 - 15%Likely present bound to Acyl-CoA Binding Proteins (ACBPs) for transport.[9]
Mitochondria < 5%Potential for transport via the carnitine shuttle for β-oxidation.[10][11]
Peroxisomes < 2%May be involved in the metabolism of very-long-chain fatty acids, but its role for this compound is unclear.[9][12]
Lipid Droplets VariableMay be stored as neutral lipids after conversion.[13]
Nucleus < 1%Unlikely to have a significant pool, although some acyl-CoAs are found in the nucleus.[9][13]

Potential Intracellular Transport and Metabolic Fate

Following its synthesis in the ER, this compound can undergo several metabolic fates, which may involve its transport to other cellular compartments.

  • Transport to the Cytosol: this compound can be transported from the ER to the cytosol, likely facilitated by Acyl-CoA Binding Proteins (ACBPs) , which shuttle acyl-CoAs between organelles and protect them from hydrolysis.[9]

  • Mitochondrial Import and β-Oxidation: As a long-chain acyl-CoA, this compound could be a substrate for the carnitine palmitoyltransferase (CPT) system for transport into the mitochondrial matrix for subsequent β-oxidation to generate ATP.[10][11]

  • Incorporation into Complex Lipids: In the ER, this compound can be esterified into various complex lipids, such as triglycerides and phospholipids, which can then be incorporated into cellular membranes or stored in lipid droplets.

  • Hydrolysis to Sapienic Acid: this compound can be hydrolyzed by acyl-CoA thioesterases to release free sapienic acid and Coenzyme A.

Experimental Protocols for Determining Subcellular Localization

To empirically determine the intracellular distribution of this compound, a combination of subcellular fractionation and sensitive analytical techniques is required.

Subcellular Fractionation by Differential Centrifugation

This protocol outlines the separation of major organelles from cultured cells (e.g., sebocytes).

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA, with protease inhibitors)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Specific organelle markers for validation (e.g., Calnexin for ER, Cytochrome c for mitochondria, GAPDH for cytosol)

Procedure:

  • Harvest cultured cells and wash twice with ice-cold PBS.

  • Resuspend the cell pellet in hypotonic fractionation buffer and incubate on ice for 20 minutes.

  • Homogenize the cells using a Dounce homogenizer until >90% of cells are lysed (monitor with a microscope).

  • Nuclear Fraction: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains the nuclei.

  • Mitochondrial Fraction: Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction.

  • Microsomal (ER) and Cytosolic Fractions: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C. The pellet contains the microsomal fraction (rich in ER), and the supernatant is the cytosolic fraction.

  • Wash each fraction pellet with fractionation buffer and store at -80°C for subsequent analysis.

  • Validate the purity of each fraction by Western blotting using organelle-specific markers.

Quantification of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol describes the analysis of this compound from the isolated subcellular fractions.

Materials:

  • Acetonitrile (B52724), methanol (B129727), water (LC-MS grade)

  • Formic acid

  • This compound standard

  • Internal standard (e.g., ¹³C-labeled Palmitoyl-CoA)

  • LC-MS system (e.g., Triple Quadrupole or Orbitrap)

Procedure:

  • Extraction: To each subcellular fraction, add a solution of acetonitrile:methanol:water (2:2:1, v/v/v) containing the internal standard.

  • Vortex vigorously and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol in water).

  • LC-MS Analysis: Inject the reconstituted sample into the LC-MS system.

  • Separate the acyl-CoAs using a C18 reverse-phase column with a gradient of mobile phases (e.g., A: water with 0.1% formic acid, B: acetonitrile with 0.1% formic acid).

  • Detect and quantify this compound using selected reaction monitoring (SRM) or high-resolution mass spectrometry based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

  • Normalize the amount of this compound in each fraction to the total protein content of that fraction.

Visualizations

Signaling and Metabolic Pathways

Sapienoyl_CoA_Metabolism cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Mitochondrion Mitochondrion Palmitoyl_CoA Palmitoyl-CoA FADS2 FADS2 (Δ6-desaturase) Palmitoyl_CoA->FADS2 Sapienoyl_CoA_ER This compound FADS2->Sapienoyl_CoA_ER Complex_Lipids Complex Lipids (Triglycerides, Phospholipids) Sapienoyl_CoA_ER->Complex_Lipids Esterification Sapienoyl_CoA_Cyto This compound Sapienoyl_CoA_ER->Sapienoyl_CoA_Cyto Transport (via ACBP?) Sapienic_Acid Sapienic Acid Sapienoyl_CoA_Cyto->Sapienic_Acid Hydrolysis Sapienoyl_CoA_Mito This compound Sapienoyl_CoA_Cyto->Sapienoyl_CoA_Mito CPT System ACBP ACBP Beta_Oxidation β-Oxidation Sapienoyl_CoA_Mito->Beta_Oxidation ATP ATP Beta_Oxidation->ATP

Caption: Metabolic pathway of this compound synthesis and fate.

Experimental Workflow

Experimental_Workflow start Cultured Sebocytes homogenization Cell Homogenization start->homogenization diff_cent Differential Centrifugation homogenization->diff_cent fractions Subcellular Fractions (Nuclei, Mitochondria, ER, Cytosol) diff_cent->fractions validation Western Blot (Fraction Purity) diff_cent->validation extraction Acyl-CoA Extraction fractions->extraction lcms LC-MS Analysis extraction->lcms quantification Quantification of this compound lcms->quantification end Subcellular Distribution Profile quantification->end

Caption: Workflow for determining this compound subcellular localization.

Conclusion

The intracellular localization of this compound is predominantly dictated by its site of synthesis in the endoplasmic reticulum. While direct quantitative measurements are yet to be extensively reported, a combination of subcellular fractionation and advanced mass spectrometry techniques provides a robust framework for its determination. Understanding the precise subcellular distribution and trafficking of this compound will provide critical insights into its physiological roles and its potential as a therapeutic target in dermatological and metabolic diseases. This guide offers the necessary theoretical background and practical methodologies to advance research in this important area of lipid metabolism.

References

An In-depth Technical Guide to the Core Enzymes of Sapienoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienoyl-CoA, the coenzyme A derivative of sapienic acid (cis-6-hexadecenoic acid), is a unique monounsaturated fatty acyl-CoA predominantly found in human sebum. Its synthesis and degradation are tightly regulated by a specific set of enzymes that play crucial roles in skin biology and are implicated in various pathological conditions, including acne and cancer. This technical guide provides a comprehensive overview of the core enzymes involved in the biosynthesis and catabolism of this compound, detailing their biochemical properties, kinetic parameters, and associated signaling pathways. Furthermore, this guide furnishes detailed experimental protocols for the characterization of these enzymes, aiming to facilitate further research and drug development in this area.

Introduction

Sapienic acid is the most abundant fatty acid in human sebum, where it contributes to the skin's antimicrobial barrier.[1] Its activated form, this compound, serves as a key intermediate in the synthesis of complex lipids and as a potential signaling molecule. Understanding the enzymes that govern the synthesis and degradation of this compound is paramount for elucidating its physiological functions and its role in disease. This guide focuses on the primary enzymes involved in these pathways: Fatty Acid Desaturase 2 (FADS2) and Acyl-CoA Synthetases (ACS) for synthesis, and the enzymes of the beta-oxidation pathway for degradation.

This compound Synthesis

The biosynthesis of this compound is a two-step process involving the desaturation of a saturated fatty acid precursor followed by its activation to a CoA thioester.

Fatty Acid Desaturase 2 (FADS2): The Key Enzyme in Sapienic Acid Formation

FADS2 is the rate-limiting enzyme responsible for the synthesis of sapienic acid. It introduces a cis double bond at the Δ6 position of palmitic acid (16:0) to produce sapienic acid (16:1n-10).[1][2] While FADS2 is also involved in the biosynthesis of polyunsaturated fatty acids (PUFAs), its activity on palmitoyl-CoA is particularly prominent in sebaceous glands.[1]

Enzyme Characteristics:

  • Systematic Name: Acyl-CoA 6-desaturase

  • Substrate: Palmitoyl-CoA[3]

  • Product: this compound precursor (sapienic acid)

  • Cofactors: Requires cytochrome b5 and NADH as electron donors.

Quantitative Data on FADS2 Activity:

SubstrateProductEnzymeOrganismNotes
Palmitoyl-CoA (16:0-CoA)cis-6-Hexadecenoyl-CoA (this compound precursor)FADS2HumanKey step in sapienic acid synthesis.[3]
Linoleoyl-CoA (18:2n-6-CoA)γ-Linolenoyl-CoA (18:3n-6-CoA)FADS2HumanRate-limiting step in PUFA biosynthesis.[3]
α-Linolenoyl-CoA (18:3n-3-CoA)Stearidonyl-CoA (18:4n-3-CoA)FADS2HumanInvolved in the omega-3 fatty acid pathway.[3]
Acyl-CoA Synthetases (ACS): Activation of Sapienic Acid

Once synthesized, sapienic acid must be activated to this compound by an Acyl-CoA synthetase (ACS), also known as a fatty acid-CoA ligase (FACL). This ATP-dependent reaction forms a thioester bond between the carboxyl group of sapienic acid and the thiol group of coenzyme A.[5] The human genome encodes several long-chain ACS isoforms (ACSLs), and their substrate specificities can vary.[2][4][6][7]

Enzyme Characteristics:

  • Systematic Name: Acid:CoA ligase (AMP-forming)

  • Substrates: Sapienic acid, ATP, Coenzyme A[8]

  • Products: this compound, AMP, Pyrophosphate[8]

Quantitative Data on ACSL Substrate Specificity:

Specific kinetic data for ACSL enzymes with sapienic acid are not extensively documented. However, studies on various ACSL isoforms with other C16 fatty acids provide an indication of their potential activity towards sapienic acid. For instance, ACSL1, ACSL5, and ACSL6 are known to activate C16 fatty acids.[4][9] The Km values for palmitic acid with some ACS enzymes have been reported in the low micromolar range.[8]

Enzyme FamilySubstrate PreferencePotential for Sapienic Acid Activation
ACSL1Prefers oleate (B1233923) and linoleate, but also activates palmitate.[4]High
ACSL3Primarily activates myristate, laurate, and arachidonate.[4]Moderate
ACSL4Prefers arachidonic acid and other polyunsaturated fatty acids.[2]Low
ACSL5Broad specificity, including palmitic acid.[9]High
ACSL6Activates a range of long-chain fatty acids.[1][7]High

This compound Degradation

The degradation of this compound is believed to occur through the mitochondrial beta-oxidation pathway, a cyclical process that shortens the fatty acyl chain by two carbons in each cycle.[10][11]

Beta-Oxidation Pathway

The beta-oxidation of this compound involves a series of four enzymatic reactions:

  • Dehydrogenation: Catalyzed by an Acyl-CoA Dehydrogenase (ACAD), introducing a trans-double bond between the α and β carbons.

  • Hydration: Catalyzed by an Enoyl-CoA Hydratase, adding a hydroxyl group to the β-carbon.

  • Dehydrogenation: Catalyzed by a 3-Hydroxyacyl-CoA Dehydrogenase, oxidizing the hydroxyl group to a keto group.

  • Thiolysis: Catalyzed by a β-Ketothiolase, cleaving the Cα-Cβ bond to release acetyl-CoA and a shortened acyl-CoA.

For monounsaturated fatty acyl-CoAs like this compound, with a cis-double bond, an auxiliary enzyme is required.

Enoyl-CoA Isomerase: The Key to Unsaturated Fatty Acid Oxidation

The cis-double bond of this compound at the Δ6 position poses a challenge for the standard beta-oxidation enzymes. After three rounds of beta-oxidation, the double bond is at the cis-Δ3 position, which is not a substrate for enoyl-CoA hydratase. Enoyl-CoA isomerase catalyzes the isomerization of the cis-Δ3 double bond to a trans-Δ2 double bond, allowing the beta-oxidation to proceed.[10][12]

Enzyme Characteristics:

  • Systematic Name: Dodecenoyl-CoA Δ-isomerase

  • Substrate: cis-Δ3-Enoyl-CoA intermediate of this compound degradation

  • Product: trans-Δ2-Enoyl-CoA intermediate

Signaling Pathways

Recent evidence suggests that sapienic acid and its metabolites can influence cellular signaling pathways, particularly in the context of cancer.

EGFR/mTOR/AKT Pathway

Studies in breast cancer cell lines have shown that supplementation with sapienic acid can lead to the activation of the EGFR/mTOR/AKT signaling cascade.[13][14] This pathway is a central regulator of cell growth, proliferation, and survival. The activation can be correlated with the incorporation of n-10 fatty acids, including sapienic acid, into the cell membrane, suggesting a role for membrane lipid composition in modulating signaling.[13]

Sapienic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Sapienic_Acid Sapienic Acid EGFR EGFR Sapienic_Acid->EGFR Activates PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation

Caption: Sapienic acid-induced activation of the EGFR/mTOR/AKT signaling pathway.

Regulation of Gene Expression

Acyl-CoAs, including potentially this compound, can act as signaling molecules that regulate gene expression, often through interaction with nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs).[15][16][17][18] PPARs are key regulators of lipid metabolism, and their activation by fatty acyl-CoAs can lead to changes in the expression of genes involved in fatty acid uptake, oxidation, and storage.

Gene_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sapienoyl_CoA This compound PPAR PPAR Sapienoyl_CoA->PPAR Binds & Activates PPRE PPRE PPAR->PPRE Binds with RXR RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: Hypothetical regulation of gene expression by this compound via PPARs.

Experimental Protocols

FADS2 Activity Assay using GC-MS

This protocol describes the measurement of FADS2 activity by quantifying the conversion of a labeled fatty acid substrate.[19][20]

Materials:

  • Cell culture or tissue homogenate expressing FADS2

  • [1-14C]-Palmitic acid or other suitable labeled precursor

  • Coenzyme A, ATP, NADH, MgCl2

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Solvents for lipid extraction (e.g., hexane/isopropanol)

  • Internal standard (e.g., heptadecanoic acid)

  • Derivatizing agent (e.g., BF3-methanol or MSTFA)[21]

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell lysate or tissue homogenate with the reaction buffer containing CoA, ATP, NADH, and MgCl2.

  • Substrate Addition: Initiate the reaction by adding the labeled palmitic acid.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a quench solution (e.g., acidic methanol). Add the internal standard and extract the total lipids using a suitable solvent system.

  • Saponification and Methylation: Saponify the extracted lipids to release the fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to separate and quantify the labeled substrate and product.

  • Data Analysis: Calculate the FADS2 activity based on the amount of labeled product formed per unit of protein per unit of time.

FADS2_Assay_Workflow A 1. Prepare Reaction Mix (Lysate, Cofactors) B 2. Add Labeled Substrate ([14C]-Palmitic Acid) A->B C 3. Incubate at 37°C B->C D 4. Terminate Reaction & Extract Lipids C->D E 5. Saponify & Methylate (FAMEs) D->E F 6. GC-MS Analysis E->F G 7. Calculate Activity F->G

Caption: Workflow for the FADS2 activity assay using GC-MS.

Acyl-CoA Synthetase Activity Assay

This protocol outlines a radiometric assay to measure the activity of ACS enzymes.[5][22]

Materials:

  • Cell lysate or purified ACS enzyme

  • [3H]-Sapienic acid or other radiolabeled fatty acid

  • Coenzyme A, ATP, MgCl2

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Bovine serum albumin (BSA)

  • Dole's reagent (isopropanol:heptane (B126788):H2SO4)

  • Heptane

  • Scintillation cocktail and counter

Procedure:

  • Substrate Preparation: Prepare the radiolabeled fatty acid substrate complexed to BSA in the assay buffer.

  • Reaction Initiation: In a reaction tube, combine the cell lysate or purified enzyme with the assay buffer containing CoA, ATP, and MgCl2. Start the reaction by adding the radiolabeled fatty acid-BSA complex.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination and Phase Partitioning: Stop the reaction by adding Dole's reagent. Add heptane and water to partition the unreacted fatty acid into the upper organic phase, while the radiolabeled acyl-CoA remains in the lower aqueous phase.

  • Quantification: Transfer an aliquot of the lower aqueous phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the ACS activity based on the amount of radiolabeled acyl-CoA formed.

ACS_Assay_Workflow A 1. Prepare Reaction Mix (Lysate, Cofactors) B 2. Add Radiolabeled Fatty Acid-BSA A->B C 3. Incubate at 37°C B->C D 4. Terminate & Partition (Dole's Reagent) C->D E 5. Measure Radioactivity of Aqueous Phase D->E F 6. Calculate Activity E->F Beta_Oxidation_Assay_Workflow A 1. Prepare Reaction Mix (Mitochondria, Cofactors) B 2. Add Substrate (this compound) A->B C 3. Monitor NADH Production (Absorbance at 340 nm) B->C D 4. Calculate Rate of Beta-Oxidation C->D

References

Sapienoyl-CoA as a Precursor for Other Lipids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienoyl-CoA, the acyl-coenzyme A derivative of sapienic acid (16:1n-10), is a unique and pivotal intermediate in human lipid metabolism, particularly within the sebaceous glands. This technical guide provides a comprehensive overview of the biosynthesis of this compound, its role as a precursor for the synthesis of other lipids, and the downstream signaling pathways influenced by its derivatives. This document details the enzymatic processes involved, presents quantitative data on lipid composition, outlines detailed experimental protocols for the study of these pathways, and provides visual representations of the core biochemical and signaling cascades.

Introduction

Human sebum is characterized by a unique lipid profile, a significant component of which is sapienic acid, a C16:1 fatty acid with a double bond at the delta-6 position. This fatty acid is primarily synthesized in the sebaceous glands and is the most abundant monounsaturated fatty acid in human sebum.[1][2] The activated form, this compound, serves as a critical node in the synthesis of other unique human lipids, most notably sebaleic acid (18:2Δ5,8).[3][4] Understanding the metabolic fate of this compound is crucial for elucidating the biochemical basis of skin health and diseases such as acne, as well as its potential roles in other physiological and pathological processes.

Biosynthesis of this compound

The synthesis of this compound begins with the common saturated fatty acyl-CoA, Palmitoyl-CoA. In a reaction unique to human sebaceous glands, the enzyme Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase, introduces a cis double bond between carbons 6 and 7 of the palmitoyl (B13399708) chain.[5][6] This is a departure from the canonical role of FADS2 in the desaturation of polyunsaturated fatty acids like linoleic acid and α-linolenic acid.[7]

The preferential synthesis of sapienic acid in sebaceous glands is attributed to the low abundance of linoleic acid in these cells, which allows FADS2 to act on the more abundant palmitoyl-CoA substrate.[4]

Sapienoyl_CoA_Synthesis Palmitoyl_CoA Palmitoyl-CoA (16:0) Sapienoyl_CoA This compound (16:1Δ6) Palmitoyl_CoA->Sapienoyl_CoA O2, 2 Fe(II) -> 2 H2O, 2 Fe(III) FADS2 FADS2 (Δ6-Desaturase) FADS2->Palmitoyl_CoA

Figure 1: Biosynthesis of this compound from Palmitoyl-CoA.

This compound as a Lipid Precursor

This compound is a key substrate for the synthesis of more complex and unique fatty acids found in human sebum.

Elongation to 18:1Δ8-CoA

The first step in the conversion of this compound is its elongation by a fatty acid elongase (ELOVL) enzyme. This reaction adds a two-carbon unit from malonyl-CoA to the carboxyl end of sapienic acid, resulting in the formation of an 18-carbon monounsaturated fatty acyl-CoA with a double bond at the delta-8 position.[8]

Desaturation to Sebaleoyl-CoA

The 18:1Δ8-CoA intermediate is then acted upon by Fatty Acid Desaturase 1 (FADS1), also known as Δ5-desaturase. FADS1 introduces a second double bond at the delta-5 position, yielding Sebaleoyl-CoA (18:2Δ5,8).[3] Sebaleic acid is another fatty acid unique to human sebum.

Sebaleic_Acid_Synthesis Sapienoyl_CoA This compound (16:1Δ6) Intermediate 18:1Δ8-CoA Sapienoyl_CoA->Intermediate + Malonyl-CoA - CO2 Sebaleoyl_CoA Sebaleoyl-CoA (18:2Δ5,8) Intermediate->Sebaleoyl_CoA O2, 2 Fe(II) -> 2 H2O, 2 Fe(III) ELOVL ELOVL ELOVL->Sapienoyl_CoA FADS1 FADS1 (Δ5-Desaturase) FADS1->Intermediate

Figure 2: Conversion of this compound to Sebaleoyl-CoA.

Downstream Signaling Pathways

The derivatives of this compound, particularly sapienic acid and metabolites of sebaleic acid, have been shown to modulate various signaling pathways.

Sapienic Acid Signaling

In breast cancer cell lines, supplementation with sapienic acid has been shown to influence key oncogenic signaling pathways. It can lead to the activation of the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1][8] The exact mechanism of activation is still under investigation but may involve alterations in membrane lipid composition and fluidity.

Sapienic_Acid_Signaling Sapienic_Acid Sapienic Acid Membrane Altered Membrane Composition Sapienic_Acid->Membrane PI3K PI3K Membrane->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

Figure 3: Sapienic acid signaling in cancer cells.
Sebaleic Acid Metabolite Signaling in Neutrophils

Sebaleic acid can be metabolized by 5-lipoxygenase (5-LOX) in neutrophils to produce 5-hydroxyoctadecadienoic acid (5-HODE), which is then further oxidized to 5-oxooctadecadienoic acid (5-oxo-ODE).[9] 5-oxo-ODE is a potent chemoattractant for neutrophils, acting through the OXE receptor (OXER1), a G-protein coupled receptor.[3][9] Activation of the OXE receptor by 5-oxo-ODE leads to a cascade of intracellular events, including the activation of phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP3), and a subsequent increase in intracellular calcium levels, ultimately leading to neutrophil chemotaxis.[1][3]

Sebaleic_Acid_Metabolite_Signaling Sebaleic_Acid Sebaleic Acid Five_HODE 5-HODE Sebaleic_Acid->Five_HODE 5-LOX Five_Oxo_ODE 5-oxo-ODE Five_HODE->Five_Oxo_ODE 5-HEDH OXER1 OXE Receptor (OXER1) Five_Oxo_ODE->OXER1 binds G_Protein Gi/o Protein OXER1->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates IP3 IP3 PLC->IP3 generates Ca2_plus ↑ [Ca2+] i IP3->Ca2_plus Chemotaxis Neutrophil Chemotaxis Ca2_plus->Chemotaxis

Figure 4: 5-oxo-ODE signaling pathway in neutrophils.

Quantitative Data

The following tables summarize the available quantitative data regarding the lipid composition of human sebum.

Table 1: Fatty Acid Composition of Human Sebum

Fatty AcidAbbreviationRelative Abundance (%)
Palmitic Acid16:0~31%[2]
Sapienic Acid16:1n-10~21-25%[2][10]
Stearic Acid18:0~11%[2]
Myristic Acid14:0~10%[2]
Oleic Acid18:1n-9~8%[2]

Table 2: Major Lipid Classes in Human Sebum

Lipid ClassRelative Abundance (%)
Triglycerides30-50%[10]
Free Fatty Acids15-30%[10]
Wax Esters26-30%[10]
Squalene12-20%[10]
Cholesterol Esters3.0-6.0%[10]
Cholesterol1.5-2.5%[10]

Note: Specific enzyme kinetic parameters (Km, Vmax) for the conversion of Palmitoyl-CoA to this compound by human FADS2 and for the elongation of this compound are not extensively documented in publicly available literature.

Experimental Protocols

FADS2 Activity Assay (Microsomal Preparation)

This protocol is adapted from methods used for assaying fatty acid desaturase activity.

Objective: To measure the conversion of Palmitoyl-CoA to this compound by FADS2 in a microsomal preparation.

Materials:

  • Microsomal fraction isolated from a source expressing FADS2 (e.g., human sebocytes, or a recombinant expression system).

  • [1-14C]Palmitoyl-CoA (radiolabeled substrate).

  • Reaction Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Cofactors: NADH or NADPH, ATP, Coenzyme A.

  • Stop Solution (e.g., 10% KOH in methanol).

  • Hexane (B92381).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube on ice, containing the reaction buffer, cofactors, and a defined amount of microsomal protein.

  • Initiate the reaction by adding the [1-14C]Palmitoyl-CoA substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding the Stop Solution.

  • Saponify the lipids by heating at 60°C for 1 hour.

  • Acidify the mixture with HCl.

  • Extract the fatty acids with hexane.

  • Evaporate the hexane and redissolve the fatty acid residue in a suitable solvent.

  • Separate the fatty acids (substrate and product) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantify the radioactivity in the spots/peaks corresponding to palmitic acid and sapienic acid using a scintillation counter.

  • Calculate the enzyme activity as the amount of product formed per unit time per amount of protein.

FADS2_Assay_Workflow Start Prepare Reaction Mix (Microsomes, Buffer, Cofactors) Add_Substrate Add [14C]Palmitoyl-CoA Start->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution (KOH/MeOH) Incubate->Stop_Reaction Saponify Saponify (60°C) Stop_Reaction->Saponify Extract Acidify and Extract with Hexane Saponify->Extract Separate Separate Fatty Acids (TLC/HPLC) Extract->Separate Quantify Scintillation Counting Separate->Quantify Calculate Calculate Activity Quantify->Calculate

Figure 5: Workflow for FADS2 activity assay.
Fatty Acid Elongase Activity Assay

This protocol is based on established methods for measuring fatty acid elongation.[5][11]

Objective: To measure the elongation of this compound.

Materials:

  • Microsomal fraction containing ELOVL enzymes.

  • This compound (substrate).

  • [14C]Malonyl-CoA (radiolabeled donor).

  • Reaction Buffer (e.g., 100 mM potassium phosphate, pH 6.5).

  • NADPH.

  • Bovine Serum Albumin (BSA).

  • Stop Solution (e.g., 5 M KOH in 10% methanol).

  • Hexane/acetic acid (98:2 v/v).

  • Scintillation cocktail and counter.

Procedure:

  • Prepare the reaction mixture containing reaction buffer, NADPH, BSA, and microsomal protein.

  • Add this compound and [14C]Malonyl-CoA to initiate the reaction.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding the KOH/methanol solution.

  • Saponify the lipids by heating at 65°C for 1 hour.

  • Acidify with HCl.

  • Extract the elongated fatty acids with hexane/acetic acid.

  • Transfer the organic phase to a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity.

  • Calculate elongase activity based on the incorporation of the radiolabel into the fatty acid fraction.

Elongase_Assay_Workflow Start Prepare Reaction Mix (Microsomes, Buffer, NADPH, BSA) Add_Substrates Add this compound & [14C]Malonyl-CoA Start->Add_Substrates Incubate Incubate at 37°C Add_Substrates->Incubate Stop_Reaction Add KOH/Methanol Incubate->Stop_Reaction Saponify Saponify (65°C) Stop_Reaction->Saponify Extract Acidify and Extract with Hexane/Acetic Acid Saponify->Extract Quantify Scintillation Counting Extract->Quantify Calculate Calculate Activity Quantify->Calculate

Figure 6: Workflow for fatty acid elongase activity assay.
LC-MS/MS Analysis of Sapienic and Sebaleic Acids

Objective: To separate and quantify sapienic acid and sebaleic acid in a lipid extract.

Sample Preparation:

  • Extract total lipids from the sample (e.g., sebum, cell culture) using a method like the Folch or Bligh-Dyer extraction.

  • Saponify the lipid extract to release free fatty acids.

  • Acidify and extract the free fatty acids into an organic solvent (e.g., hexane or ethyl acetate).

  • Dry the solvent and reconstitute the fatty acid residue in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol).

LC-MS/MS Parameters:

  • Column: A reverse-phase C18 or C8 column is suitable for fatty acid separation.

  • Mobile Phase A: Water with a modifier such as 0.1% formic acid or 10 mM ammonium (B1175870) acetate.

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10 v/v) with the same modifier as mobile phase A.

  • Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the fatty acids based on their hydrophobicity.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.

  • Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer can be used.

    • Multiple Reaction Monitoring (MRM): For a triple quadrupole instrument, specific precursor-to-product ion transitions for sapienic acid (m/z 253.2 -> fragment ions) and sebaleic acid (m/z 279.2 -> fragment ions) would be monitored for quantification.

    • High-Resolution MS: A high-resolution instrument can be used to accurately measure the mass of the deprotonated molecules ([M-H]-) for identification and quantification.

LCMS_Workflow Lipid_Extraction Lipid Extraction (e.g., Folch) Saponification Saponification Lipid_Extraction->Saponification FFA_Extraction Free Fatty Acid Extraction Saponification->FFA_Extraction LC_Separation LC Separation (C18/C8 column) FFA_Extraction->LC_Separation ESI Electrospray Ionization (Negative Mode) LC_Separation->ESI MS_Detection MS/MS Detection (MRM or HRMS) ESI->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Figure 7: Workflow for LC-MS/MS analysis of fatty acids.

Conclusion

This compound stands as a central molecule in the unique lipid biochemistry of human sebaceous glands. Its synthesis via FADS2 and subsequent conversion to other distinctive lipids like sebaleic acid highlight a specialized metabolic pathway. The bioactive nature of its downstream products, particularly in modulating inflammatory and cell signaling pathways, underscores the importance of this pathway in both skin homeostasis and potentially in systemic physiological processes. Further research, especially in elucidating the precise regulatory mechanisms and quantitative kinetics of the enzymes involved, will be critical for a complete understanding of the role of this compound and for the development of novel therapeutic strategies targeting lipid metabolism.

References

Potential Signaling Roles of Sapienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienoyl-CoA is the activated thioester of sapienic acid (cis-6-hexadecenoic acid), a fatty acid that is uniquely abundant in human sebum. The formation of this compound is a critical step that precedes its entry into various metabolic pathways, including elongation, desaturation, and incorporation into complex lipids.[1] Beyond its role as a metabolic intermediate, there is a growing appreciation for the direct involvement of long-chain acyl-CoAs in cellular signaling.[2] These molecules can act as allosteric regulators of enzymes, ligands for nuclear receptors, and substrates for protein acylation, thereby influencing a wide range of cellular processes. This technical guide explores the potential signaling roles of this compound, drawing upon the established functions of other long-chain acyl-CoAs and the unique biological context of its precursor, sapienic acid. While direct evidence for the signaling functions of this compound is still emerging, its structural properties and prevalence in sebaceous glands suggest it may play a significant role in skin homeostasis, inflammation, and related pathologies.

Biosynthesis of this compound

The synthesis of this compound begins with the de novo synthesis of palmitic acid (16:0). In human sebaceous glands, the enzyme Fatty Acid Desaturase 2 (FADS2), also known as Δ6-desaturase, introduces a double bond at the Δ6 position of palmitoyl-CoA, forming this compound.[1][3] This is a unique pathway, as in most other tissues, FADS2 is involved in the desaturation of essential fatty acids like linoleic and α-linolenic acid.[1] The resulting sapienic acid is then activated to this compound by an acyl-CoA synthetase (ACS) in an ATP-dependent manner.[4]

G cluster_0 De Novo Fatty Acid Synthesis cluster_1 This compound Synthesis cluster_2 Downstream Metabolism Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitoyl-CoA Palmitoyl-CoA Malonyl-CoA->Palmitoyl-CoA FAS Sapienic Acid Sapienic Acid Palmitoyl-CoA->Sapienic Acid FADS2 (Δ6-desaturase) This compound This compound Sapienic Acid->this compound Acyl-CoA Synthetase (ACS) Sebaleoyl-CoA Sebaleoyl-CoA This compound->Sebaleoyl-CoA Elongation & Desaturation Complex Lipids Complex Lipids This compound->Complex Lipids Esterification

Biosynthesis of this compound.

Potential Signaling Roles of this compound

The signaling functions of long-chain acyl-CoAs are diverse and context-dependent. Based on the known roles of similar molecules, this compound may exert its signaling effects through several mechanisms:

Modulation of Nuclear Receptors

Long-chain fatty acyl-CoAs are known to be ligands for several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] These receptors are transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation. Given that sapienic acid and its metabolites are implicated in inflammatory skin conditions like acne, it is plausible that this compound could act as a ligand for PPARs in sebocytes and keratinocytes, thereby modulating the expression of inflammatory cytokines and lipogenic enzymes.[1][7]

G This compound This compound PPAR PPAR This compound->PPAR Ligand Binding RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE DNA Binding Gene Expression Gene Expression PPRE->Gene Expression Transcriptional Regulation

Hypothesized PPAR activation by this compound.
Protein Acylation

Protein acylation is a post-translational modification where an acyl group from an acyl-CoA is transferred to an amino acid residue of a protein, typically lysine.[8][9] This modification can alter the protein's function, localization, and stability. Given the abundance of this compound in sebaceous glands, it could serve as a substrate for protein "sapienoylation." This could potentially regulate the activity of enzymes involved in lipid metabolism, inflammation, and cell proliferation within the skin.

G This compound This compound Acyltransferase Acyltransferase This compound->Acyltransferase Substrate Target Protein Target Protein Acyltransferase->Target Protein Catalysis Sapienoylated Protein Sapienoylated Protein Target Protein->Sapienoylated Protein Altered Protein Function Altered Protein Function Sapienoylated Protein->Altered Protein Function

Proposed pathway of protein sapienoylation.
Regulation of Ion Channels

Long-chain acyl-CoAs have been shown to modulate the activity of various ion channels, including the Transient Receptor Potential Vanilloid 1 (TRPV1), which is involved in pain and inflammation.[10] It is possible that this compound could directly interact with and modulate the activity of ion channels in sensory neurons or skin cells, thereby influencing processes like itch and inflammation.

G-Protein Coupled Receptor (GPCR) Signaling

Certain fatty acids are known to be endogenous ligands for a class of GPCRs, such as GPR84 which is activated by medium-chain fatty acids.[11] While the direct role of acyl-CoAs in GPCR signaling is less established, the possibility exists that this compound, or a metabolite thereof, could interact with orphan GPCRs expressed in the skin, initiating downstream signaling cascades.

Experimental Protocols

Investigating the potential signaling roles of this compound requires a combination of analytical, biochemical, and cell-based assays.

Quantification of this compound in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Protocol:

  • Sample Preparation:

    • Homogenize cells or tissues in a cold extraction buffer (e.g., 2:1:1 acetonitrile:methanol:water).

    • Centrifuge to pellet proteins and cellular debris.

    • Collect the supernatant and dry under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

  • LC Separation:

    • Use a C18 reversed-phase column with a gradient elution of mobile phase A (e.g., aqueous ammonium (B1175870) acetate) and mobile phase B (e.g., acetonitrile).

  • MS/MS Detection:

    • Employ a triple quadrupole mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific transition of the this compound precursor ion to a characteristic product ion (e.g., the neutral loss of the phosphopantetheine moiety).

    • Quantify by comparing the peak area to a standard curve generated with a synthetic this compound standard.[9][12]

In Vitro Synthesis of this compound

Method: Chemo-enzymatic Synthesis

Protocol:

  • Activation of Sapienic Acid:

    • Dissolve sapienic acid in an appropriate organic solvent (e.g., tetrahydrofuran).

    • Activate the carboxylic acid using a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or by forming a mixed anhydride (B1165640) with ethyl chloroformate.[13]

  • Thioesterification:

    • Add a solution of Coenzyme A (lithium salt) in an aqueous buffer to the activated sapienic acid.

    • Allow the reaction to proceed at room temperature.

  • Purification:

    • Purify the resulting this compound using solid-phase extraction or preparative HPLC.

    • Confirm the identity and purity of the product by LC-MS/MS.[14]

Identification of this compound Interacting Proteins

Method: Competitive Chemoproteomics (CATNIP - CoA/Acetyltransferase Interaction Profiling)

Protocol:

  • Affinity Capture:

    • Prepare a cell lysate and incubate with a resin-immobilized CoA analogue (e.g., Lys-CoA) to capture CoA-binding proteins.

  • Competition:

    • In a parallel experiment, pre-incubate the cell lysate with an excess of free this compound before adding the CoA-functionalized resin.

  • Protein Identification and Quantification:

    • Elute the bound proteins from the resin.

    • Digest the proteins into peptides and analyze by LC-MS/MS.

    • Identify and quantify the proteins in both the control and competed samples. Proteins that show a significant reduction in binding to the resin in the presence of free this compound are considered potential interactors.[10]

G cluster_0 Control cluster_1 Competition Cell Lysate_C Cell Lysate CoA Resin_C CoA Resin Cell Lysate_C->CoA Resin_C Incubation Bound Proteins_C Bound Proteins CoA Resin_C->Bound Proteins_C Capture LC-MS/MS_C LC-MS/MS Analysis Bound Proteins_C->LC-MS/MS_C Protein Identification\n& Quantification Protein Identification & Quantification LC-MS/MS_C->Protein Identification\n& Quantification Cell Lysate_E Cell Lysate CoA Resin_E CoA Resin Cell Lysate_E->CoA Resin_E Incubation This compound This compound This compound->Cell Lysate_E Pre-incubation Bound Proteins_E Bound Proteins CoA Resin_E->Bound Proteins_E Capture LC-MS/MS_E LC-MS/MS Analysis Bound Proteins_E->LC-MS/MS_E LC-MS/MS_E->Protein Identification\n& Quantification

Workflow for identifying this compound interacting proteins.

Quantitative Data Summary

Direct quantitative data for this compound is scarce in the literature. However, data for other long-chain acyl-CoAs can provide a frame of reference.

Acyl-CoATissue/Cell TypeConcentration (pmol/mg protein)Reference
Palmitoyl-CoARat Liver15 - 60[9]
Oleoyl-CoARat Liver5 - 25[9]
Stearoyl-CoARat Liver2 - 10[9]
Acetyl-CoAMouse Heart~250[12]
Malonyl-CoAMouse Heart~5[12]

Conclusion

This compound is a unique and abundant acyl-CoA in human skin. While its metabolic roles are beginning to be understood, its potential functions as a signaling molecule represent an exciting and underexplored area of research. Based on the established signaling paradigms of other long-chain acyl-CoAs, it is highly probable that this compound is involved in the regulation of gene expression, protein function, and cellular communication within the skin. The experimental approaches outlined in this guide provide a roadmap for elucidating the specific signaling pathways modulated by this compound, which may open new avenues for the development of therapeutics for inflammatory skin diseases and other conditions where sebaceous gland function is dysregulated.

References

The Evolutionary Ascendance of Sapienoyl-CoA: A Hallmark of Primate Skin Defense

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sapienic acid, and by extension its activated form Sapienoyl-CoA, represents a unique evolutionary adaptation in primate, particularly human, skin biology. This monounsaturated fatty acid, largely absent in non-primate mammals, is a cornerstone of the skin's innate immune defense and barrier function. This technical guide provides an in-depth exploration of the evolutionary significance, biosynthesis, and multifaceted functions of this compound. We present a comprehensive overview of the available quantitative data, detailed experimental protocols for its analysis, and visual representations of its biochemical pathways and functional roles, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Uniqueness of Primate Skin Lipids

The composition of skin surface lipids, particularly sebum, exhibits significant variation across mammalian species.[1][2] While most mammals possess a complex mixture of triglycerides, wax esters, and squalene, human sebum is distinguished by a high proportion of free fatty acids, with sapienic acid (16:1n-10) being the most abundant.[3][4] This fatty acid is a defining feature of human skin, and its presence in closely related primates suggests a distinct evolutionary trajectory of skin biochemistry within this order.[5] The activation of sapienic acid to this compound is a critical prerequisite for its metabolic integration into various lipid biosynthetic pathways, including the synthesis of complex lipids and its role in signaling cascades. This guide delves into the evolutionary pressures that may have driven the emergence of this compound as a key molecule in primate skin defense.

Biosynthesis of this compound: A Tale of Enzyme Specificity

The synthesis of sapienic acid, the precursor to this compound, is a fascinating example of enzymatic adaptation within primate sebaceous glands. The primary enzyme responsible is the Δ6-desaturase, encoded by the FADS2 gene.[4][6]

The Central Role of FADS2

In most tissues, FADS2 is the rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) from essential fatty acids like linoleic acid and α-linolenic acid.[6] However, in human sebaceous glands, FADS2 exhibits a unique substrate preference, catalyzing the desaturation of palmitic acid (a saturated fatty acid) to form sapienic acid.[6] This "sebaceous-type" reaction is attributed to the specific biochemical environment of the sebocyte, which restricts the availability of typical LC-PUFA precursors.[6]

Activation to this compound

Following its synthesis, sapienic acid is activated to its metabolically active form, this compound, by acyl-CoA synthetases. This ATP-dependent reaction is essential for all subsequent metabolic fates of sapienic acid.

dot

Sapienoyl_CoA_Biosynthesis cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Palmitoyl-CoA_mito Palmitoyl-CoA Palmitic_Acid Palmitic Acid Palmitoyl-CoA_mito->Palmitic_Acid Transport FADS2 Δ6-Desaturase (FADS2) Palmitic_Acid->FADS2 Sapienic_Acid Sapienic Acid FADS2->Sapienic_Acid ACSL Acyl-CoA Synthetase Sapienic_Acid->ACSL Sapienoyl_CoA This compound ACSL->Sapienoyl_CoA Elongase Elongase Sapienoyl_CoA->Elongase Sebaleoyl-CoA Sebaleoyl-CoA Desaturase Desaturase Sebaleoyl-CoA->Desaturase Elongase->Sebaleoyl-CoA Sebaleic_Acid Sebaleic Acid Desaturase->Sebaleic_Acid

Caption: Biosynthesis pathway of this compound and Sebaleic Acid.

Role in the Primate Skin Barrier and Innate Immunity

The accumulation of sapienic acid in sebum is a key component of the skin's chemical shield, providing a potent first line of defense against microbial invasion.

Antimicrobial Activity

Sapienic acid exhibits significant antimicrobial activity against a range of pathogenic bacteria, including Staphylococcus aureus.[7][8][9] Its mechanism of action is thought to involve the disruption of bacterial cell membranes. The antimicrobial efficacy of sapienic acid highlights its importance in maintaining a healthy skin microbiome.

Table 1: Antimicrobial Activity of Sapienic Acid

MicroorganismActivityReference
Staphylococcus aureusBactericidal[7]
Methicillin-resistant S. aureus (MRSA)Highly effective in combination with ethanol[7]
Streptococcus sanguinisAntibacterial[10]
Streptococcus mitisAntibacterial[10]
Fusobacterium nucleatumAntibacterial[10]
Contribution to the Skin Barrier

Beyond its direct antimicrobial effects, sapienic acid and its derivatives contribute to the physical and chemical properties of the skin barrier. As a major component of sebum, it helps to maintain the acidic pH of the skin surface, creating an environment that is inhospitable to many pathogens.

dot

Skin_Barrier_Function cluster_Sebaceous_Gland Sebaceous Gland cluster_Skin_Surface Skin Surface Sapienic_Acid_Production Sapienic Acid Production Sebum Sebum Sapienic_Acid_Production->Sebum Antimicrobial_Barrier Antimicrobial Barrier Sebum->Antimicrobial_Barrier Acid_Mantle Acid Mantle (pH) Sebum->Acid_Mantle Pathogen_Inhibition Pathogen Inhibition Antimicrobial_Barrier->Pathogen_Inhibition Acid_Mantle->Pathogen_Inhibition

Caption: Role of Sapienic Acid in the skin's barrier function.

Evolutionary Significance in Primates

The emergence of sapienic acid as a dominant fatty acid in human sebum is a significant evolutionary event. While comprehensive quantitative data across a wide range of primate species is limited, the available evidence points to a human-specific or at least a hominid-specific adaptation.

The FADS Gene Cluster Evolution

The FADS gene cluster, which includes FADS1 and FADS2, has been a subject of significant selective pressure during human evolution. This is primarily linked to the synthesis of LC-PUFAs, which are crucial for brain development. The unique function of FADS2 in human sebocytes to produce sapienic acid suggests a co-evolutionary narrative where this enzyme was repurposed to enhance skin defense, possibly in response to changes in environment, diet, or pathogen exposure.

Evolution of Sebaceous Glands

Primates exhibit a wide diversity in the distribution and activity of their skin glands.[2][5] Humans, in particular, have a high density of large sebaceous glands, especially on the face and scalp. This anatomical feature, combined with the unique biochemistry of sapienic acid production, suggests a strong selective advantage for a robust chemical barrier on the skin. The evolution of a less dense hair coat in humans may have increased the reliance on a potent lipid-based antimicrobial defense system.

Experimental Protocols

The analysis of sapienic acid and other sebum lipids is crucial for understanding their role in skin health and disease. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of these compounds.

Sebum Collection

Sebum can be collected non-invasively using absorbent papers or tapes applied to the skin surface, typically the forehead, for a defined period.[1][11]

Lipid Extraction

Lipids are extracted from the collection medium using organic solvents, such as a chloroform:methanol mixture. The Bligh and Dyer method is a commonly used protocol for this purpose.[12]

Derivatization and GC-MS Analysis

For GC-MS analysis, fatty acids are typically derivatized to form more volatile esters (e.g., methyl esters or trimethylsilyl (B98337) esters). High-temperature GC-MS is then employed to separate and identify the individual lipid components based on their retention times and mass spectra.[1][11]

dot

Sebum_Analysis_Workflow Start Sebum Collection (Forehead) Extraction Lipid Extraction (Bligh & Dyer) Start->Extraction Derivatization Derivatization (e.g., TMS) Extraction->Derivatization GCMS HT-GC-MS Analysis Derivatization->GCMS Data_Analysis Data Analysis (Quantification & Identification) GCMS->Data_Analysis

Caption: Experimental workflow for sebum lipid analysis.

Conclusion and Future Directions

This compound, as the activated form of the human-specific fatty acid sapienic acid, holds a significant position in the evolutionary biology of primate skin. Its biosynthesis through a repurposed FADS2 enzyme and its potent antimicrobial activity underscore its importance in the innate immune defense of the skin. For drug development professionals, understanding the pathways and functions of this compound offers potential new targets for the treatment of skin disorders characterized by microbial dysbiosis or barrier dysfunction.

Future research should focus on obtaining comprehensive quantitative data on sapienic acid levels across a wider range of primate species to further elucidate its evolutionary history. Moreover, a deeper investigation into the regulation of FADS2 activity in sebocytes could reveal novel therapeutic strategies for modulating sebum composition and enhancing the skin's natural defenses.

References

The Role of Sapienoyl-CoA in Skin Microbiome Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intricate balance of the skin microbiome is paramount to cutaneous health, and emerging evidence highlights the pivotal role of host-derived lipids in orchestrating this homeostasis. Among these, sapienic acid, and its activated form Sapienoyl-CoA, stands out as a key modulator. This technical guide provides an in-depth exploration of this compound's function at the skin's surface, detailing its synthesis, its direct antimicrobial properties, and its influence on host-microbe interactions. We present quantitative data on its varying concentrations in health and disease, outline detailed experimental protocols for its study, and visualize its known and putative signaling pathways. This document serves as a comprehensive resource for researchers and drug development professionals investigating novel strategies to modulate the skin microbiome for therapeutic benefit.

Introduction: The Skin's Lipid Shield

The skin is the body's largest organ and its primary defense against environmental insults. A crucial component of this defense is the lipid-rich sebum, which forms a protective film on the skin's surface. This film not only prevents water loss but also creates a chemical environment that helps shape the composition of the resident microbial communities.[1] The skin microbiome, in turn, plays a fundamental role in educating the host immune system and preventing the colonization of pathogenic organisms.[2]

Sapienic acid (cis-6-hexadecenoic acid) is the most abundant fatty acid in human sebum, and its activated form, this compound, is a key intermediate in its metabolism and signaling functions.[3][4] This unique fatty acid, largely exclusive to humans, possesses potent antimicrobial properties and is integral to maintaining a healthy skin microbiome.[5] Dysregulation of sapienic acid levels has been linked to skin disorders such as atopic dermatitis and acne vulgaris, making this compound a molecule of significant interest for dermatological research and therapeutic development.[6][7]

Biosynthesis of this compound in Sebocytes

This compound is synthesized in the sebaceous glands from its precursor, palmitoyl-CoA. The key enzyme responsible for this conversion is the Δ6-desaturase, also known as Fatty Acid Desaturase 2 (FADS2).[4] This process is a critical step in the production of the unique lipid profile of human sebum.

The synthesis can be summarized as follows:

  • Palmitoyl-CoA , a common saturated fatty acid, serves as the substrate.

  • FADS2 introduces a cis double bond at the Δ6 position of the fatty acyl chain.

  • This desaturation reaction results in the formation of This compound .

This pathway is distinct from the synthesis of other common monounsaturated fatty acids, such as oleic acid, which is produced via the stearoyl-CoA desaturase (SCD) enzyme. The preferential activity of FADS2 on palmitoyl-CoA in sebocytes is a key factor in the high abundance of sapienic acid in sebum.[3]

Sapienoyl_CoA_Synthesis Palmitoyl_CoA Palmitoyl-CoA (C16:0) FADS2 FADS2 (Δ6-desaturase) Palmitoyl_CoA->FADS2 Substrate Sapienoyl_CoA This compound (C16:1Δ6) FADS2->Sapienoyl_CoA Product

Figure 1: Biosynthesis of this compound in Sebocytes.

Role in Skin Microbiome Homeostasis: Antimicrobial Activity

This compound, and its de-esterified form sapienic acid, exhibits significant antimicrobial activity, particularly against the opportunistic pathogen Staphylococcus aureus.[5] This activity is a cornerstone of the skin's innate immune defense. The proposed mechanism of action involves the disruption of the bacterial cell membrane, leading to increased permeability and ultimately, cell death.[4]

The antimicrobial effect of sapienic acid is selective, showing greater potency against pathogenic bacteria like S. aureus while having a lesser effect on commensal bacteria such as Staphylococcus epidermidis. This selectivity is crucial for maintaining a balanced skin microbiome.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial activity of sapienic acid can be quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

MicroorganismMIC (µg/mL)Reference
Staphylococcus aureus< 5.0 - 18.8[8][9]
Staphylococcus epidermidis> 800 - >1000[8]

Table 1: Minimum Inhibitory Concentrations (MIC) of Sapienic Acid against Staphylococcus species.

This compound in Skin Health and Disease

Alterations in the levels of sapienic acid in sebum are associated with several skin conditions, highlighting its importance in maintaining cutaneous health.

Atopic Dermatitis

Patients with atopic dermatitis (AD) often exhibit a decreased level of sapienic acid in their sebum.[7] This reduction is correlated with an increased colonization of S. aureus on the skin of AD patients, which is known to exacerbate the inflammatory symptoms of the disease.[5]

Acne Vulgaris

In contrast to atopic dermatitis, individuals with acne vulgaris tend to have higher levels of sapienic acid in their sebum.[6][10] While seemingly contradictory to its antimicrobial properties, this increase is associated with overall higher sebum production, a key factor in the pathophysiology of acne.[11] It is hypothesized that while sapienic acid has antimicrobial effects, the altered lipid environment in acne, including increased squalene (B77637) and triglycerides, may overwhelm its beneficial effects and contribute to the inflammatory nature of the condition.[6][12]

Quantitative Data: Sapienic Acid Levels in Sebum
ConditionSapienic Acid Levels (Relative to Control)Reference
Acne Vulgaris1.49-fold increase[6][10]
Atopic DermatitisDecreased[7]

Table 2: Relative Levels of Sapienic Acid in Sebum in Different Skin Conditions.

Signaling Pathways and Cellular Effects

While the direct antimicrobial activity of sapienic acid is well-established, its role as a signaling molecule is an active area of research. This compound and sapienic acid are believed to influence the behavior of skin cells, including keratinocytes and sebocytes, thereby modulating the skin's immune response and barrier function.

Putative Signaling in Keratinocytes

Free fatty acids are known to interact with Toll-like receptors (TLRs) on the surface of keratinocytes, which are key pattern recognition receptors of the innate immune system. It is plausible that sapienic acid can modulate TLR signaling, potentially influencing the downstream activation of transcription factors like NF-κB, which controls the expression of pro-inflammatory cytokines. This interaction could be a mechanism by which sapienic acid contributes to the regulation of skin inflammation.

Keratinocyte_Signaling cluster_extracellular Extracellular cluster_cell Keratinocyte Sapienic_Acid Sapienic Acid TLR2 TLR2 Sapienic_Acid->TLR2 Binds to MyD88 MyD88 TLR2->MyD88 Activates NF_kB NF-κB MyD88->NF_kB Activates Cytokines Pro-inflammatory Cytokines NF_kB->Cytokines Induces Transcription

Figure 2: Putative Signaling Pathway of Sapienic Acid in Keratinocytes.

Regulation of Sebocyte Function

In sebocytes, sapienic acid synthesis and overall lipid metabolism are influenced by peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[8] PPARγ is a nuclear receptor that acts as a transcription factor to regulate genes involved in lipid metabolism and inflammation. The interplay between sapienic acid metabolism and PPARγ signaling is likely crucial for the proper function of sebaceous glands.

Sebocyte_Regulation PPARg_Agonist PPARγ Agonist (e.g., Linoleic Acid) PPARg PPARγ PPARg_Agonist->PPARg Activates FADS2_gene FADS2 Gene PPARg->FADS2_gene Upregulates Transcription Lipogenesis Increased Lipogenesis FADS2_gene->Lipogenesis

Figure 3: PPARγ-mediated Regulation of Lipogenesis in Sebocytes.

Experimental Protocols

The study of this compound and sapienic acid requires specialized techniques for their extraction, detection, and quantification, as well as for assessing their biological activities.

Extraction of Fatty Acyl-CoAs from Skin/Sebum (General Protocol)

This protocol is a general guideline and may require optimization for specific sample types.

  • Sample Collection: Collect sebum samples using absorbent patches or by swabbing the skin surface.

  • Homogenization: Homogenize the collected sample in a cold extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1, v/v/v).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (Optional): For cleaner samples, a solid-phase extraction step can be included to enrich for acyl-CoAs.

  • Storage: Store the extracted acyl-CoAs at -80°C until analysis.

Acyl_CoA_Extraction_Workflow Sample Sebum/Skin Sample Homogenization Homogenization in Cold Extraction Solvent Sample->Homogenization Centrifugation Centrifugation (10,000 x g, 4°C) Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Figure 4: Workflow for Fatty Acyl-CoA Extraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Derivatization: Convert the extracted fatty acids (after hydrolysis of CoA thioesters) to their fatty acid methyl esters (FAMEs) or other volatile derivatives.

  • Injection: Inject the derivatized sample into the GC-MS system.

  • Separation: Separate the FAMEs based on their boiling points and polarity on a capillary column.

  • Detection and Quantification: Detect the FAMEs by mass spectrometry and quantify them by comparing their peak areas to those of known standards.

Western Blotting for FADS2
  • Protein Extraction: Extract total protein from sebocytes or skin tissue samples.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FADS2.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate.

Minimum Inhibitory Concentration (MIC) Assay
  • Bacterial Culture: Grow S. aureus and S. epidermidis in appropriate liquid culture medium.

  • Serial Dilutions: Prepare serial dilutions of sapienic acid in the culture medium in a 96-well plate.

  • Inoculation: Inoculate each well with a standardized concentration of the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of sapienic acid that shows no visible bacterial growth.

Future Directions and Therapeutic Implications

The unique properties of this compound and sapienic acid make them promising targets for the development of novel dermatological therapies. Strategies aimed at modulating the levels of sapienic acid in the skin could offer new approaches for treating conditions characterized by microbiome dysbiosis.

  • Topical Application: The direct topical application of sapienic acid could help restore a healthy skin microbiome in individuals with atopic dermatitis by selectively targeting S. aureus.

  • FADS2 Modulation: Developing small molecules that can modulate the activity of FADS2 could provide a means to control sebum composition and, consequently, the skin's microbial landscape.

  • Probiotic Approaches: Utilizing probiotic bacteria that can produce or promote the production of beneficial fatty acids on the skin is another exciting avenue of research.

A deeper understanding of the intricate interplay between this compound, the skin microbiome, and the host immune system will be crucial for translating these concepts into effective clinical applications.

Conclusion

This compound is a key lipid metabolite that plays a multifaceted role in maintaining skin microbiome homeostasis. Its synthesis in sebaceous glands, potent and selective antimicrobial activity, and its involvement in skin health and disease underscore its importance in dermatology. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of modulating this unique fatty acid and its associated pathways for the benefit of skin health.

References

The Role of Sapienoyl-CoA in Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapienoyl-CoA, the activated thioester of sapienic acid (cis-6-hexadecenoic acid), is emerging as a key player in the intricate network of innate immunity. Primarily recognized for its abundance in human sebum, the role of this unique fatty acyl-CoA extends beyond skin barrier function, demonstrating significant antimicrobial and immunomodulatory properties. This technical guide provides an in-depth exploration of the function of this compound in innate immunity, detailing its biosynthesis, mechanisms of action, and the signaling pathways it modulates. This document synthesizes current research to offer a comprehensive resource, complete with experimental protocols and quantitative data, to facilitate further investigation and potential therapeutic development.

Introduction

Innate immunity constitutes the first line of defense against invading pathogens. This system relies on germline-encoded receptors to recognize conserved molecular patterns on microbes and trigger rapid inflammatory and antimicrobial responses. A growing body of evidence highlights the critical role of lipid metabolism in shaping these innate immune responses. Fatty acids and their derivatives act not only as energy sources and structural components of cell membranes but also as potent signaling molecules that modulate inflammation and host defense.

Sapienic acid (cis-6-hexadecenoic acid) is a 16-carbon monounsaturated fatty acid that is uniquely abundant in human sebum.[1] Its activated form, this compound, is the direct precursor for its incorporation into various metabolic and signaling pathways. While initially studied in the context of skin health and its potent antimicrobial activity against pathogens like Staphylococcus aureus, recent research has begun to uncover its broader immunomodulatory functions in various immune cells.[2][3] This guide delves into the current understanding of this compound's function in innate immunity, providing a technical framework for researchers in the field.

Biosynthesis of this compound

This compound is synthesized from the common saturated fatty acid, palmitic acid, through a desaturation reaction catalyzed by the enzyme Δ6-desaturase, also known as fatty acid desaturase 2 (FADS2).[4] This process primarily occurs in sebaceous glands, where the expression and activity of FADS2 are notable. The availability of palmitic acid and the enzymatic activity of FADS2 are key determinants of this compound levels.

Enzymatic Reaction

The conversion of palmitoyl-CoA to this compound involves the introduction of a cis double bond between carbons 6 and 7 of the fatty acyl chain.

Palmitoyl-CoA + O₂ + 2e⁻ + 2H⁺ → this compound + 2H₂O

This reaction is catalyzed by the FADS2 enzyme complex, which is a membrane-bound protein located in the endoplasmic reticulum.

Function in Innate Immunity

This compound, through its precursor sapienic acid, exerts its influence on the innate immune system via two primary mechanisms: direct antimicrobial activity and modulation of host immune cell responses.

Antimicrobial Activity

Sapienic acid is a potent antimicrobial agent with demonstrated activity against a range of pathogenic bacteria, particularly Gram-positive organisms like Staphylococcus aureus.[2][3] Its proposed mechanism of action involves the disruption of bacterial cell membranes, leading to increased permeability and subsequent cell death.

Immunomodulation

Sapienic acid has been shown to modulate the activity of various immune cells, including macrophages and keratinocytes. Its effects are concentration-dependent, with both pro- and anti-inflammatory activities reported.

  • Anti-inflammatory Effects: At certain concentrations, sapienic acid can suppress the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in macrophages stimulated with lipopolysaccharide (LPS).[5] This suggests a role in dampening excessive inflammatory responses.

  • Pro-inflammatory and Pro-resolving Effects: In keratinocytes, sapienic acid can induce the expression of antimicrobial peptides (AMPs) like β-defensins, thereby enhancing the skin's innate barrier function. This indicates a role in promoting a localized, controlled inflammatory response to combat infection.

Signaling Pathways Modulated by this compound

The immunomodulatory effects of sapienic acid are mediated through its interaction with key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Peroxisome Proliferator-Activated Receptor (PPAR) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Sapienic acid has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli.[4][6][7] This inhibition is thought to occur through the prevention of the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit.

PPAR Signaling Pathway

PPARs are nuclear receptors that play a crucial role in lipid metabolism and inflammation. Sapienic acid can act as a ligand for PPARs, particularly PPARα and PPARγ.[8][9][10] Activation of these receptors can lead to the transcriptional repression of pro-inflammatory genes and the upregulation of genes involved in fatty acid oxidation, contributing to the anti-inflammatory effects of sapienic acid.

Quantitative Data

The following tables summarize the quantitative data from various studies on the effects of sapienic acid on immune cells and microbial growth.

Cell Type Treatment Concentration Effect Reference
Phagocytic cellsSapienic acid10 µMNo significant anti-inflammatory effect[11]
Phagocytic cellsSapienic acid25 µMAnti-inflammatory effect observed[11]
Breast Cancer Cells (MCF-7, MDA-MB-231, BT-20)Sapienic acid50 µMNon-toxic, used for signaling studies[11]
RAW 264.7 MacrophagesLPS100 ng/mLInduction of pro-inflammatory cytokines[12]
RAW 264.7 MacrophagesGentisic Acid200-800 µMCell viability studies[13]
RAW 264.7 MacrophagesGentisic Acid300 and 600 µMInhibition of NO production[13]
Bacterial Strain Compound MIC (µg/mL) Reference
Staphylococcus aureusSapienic acid< 10[14]
Streptococcus sanguinisSapienic acid31.3 (MBC)[15]
Streptococcus mitisSapienic acid375.0 (MBC)[15]
Fusobacterium nucleatumSapienic acid93.8 (MBC)[15]
S. aureus NBRC 100910TTFA from Bifidobacterium sp. JCM 704262.5[14]
S. aureus NBRC 12732TFA from Bifidobacterium sp. JCM 704231.3[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and sapienic acid.

Cell Culture and Treatment of RAW 264.7 Macrophages
  • Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that allows for approximately 80% confluency at the time of treatment.

  • Sapienic Acid Preparation: Dissolve sapienic acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution. Further dilute the stock solution in culture medium to the desired final concentrations. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.1%).

  • Treatment:

    • For anti-inflammatory assays, pre-treat the cells with various concentrations of sapienic acid for a specified period (e.g., 1-2 hours).

    • Subsequently, stimulate the cells with an inflammatory agent such as LPS (e.g., 100 ng/mL) for a defined duration (e.g., 6-24 hours).

    • Include appropriate controls: untreated cells, cells treated with vehicle control, and cells treated with LPS alone.

  • Analysis: After the incubation period, collect the cell culture supernatant for cytokine analysis (e.g., ELISA) and lyse the cells for RNA or protein extraction and subsequent analysis (e.g., RT-qPCR, Western blotting).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Staphylococcus aureus) in a suitable broth medium (e.g., Tryptic Soy Broth) overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture in fresh broth to achieve a standardized inoculum density, typically 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a serial two-fold dilution of sapienic acid in the broth medium in a 96-well microtiter plate. The concentration range should be chosen to encompass the expected MIC.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[2][16][17]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Sapienic Acid in Sebum
  • Sample Collection: Collect sebum samples from the skin surface using a suitable method, such as Sebutape® or solvent extraction.[3][18]

  • Lipid Extraction: Extract the total lipids from the collection medium using a solvent system such as chloroform:methanol (2:1, v/v).

  • Saponification and Methylation: Saponify the lipid extract to release free fatty acids from their esterified forms. Convert the free fatty acids to their fatty acid methyl esters (FAMEs) using a methylating agent (e.g., BF₃-methanol).

  • GC-MS Analysis:

    • Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid separation).

    • Use a temperature program that allows for the separation of different FAMEs based on their chain length and degree of unsaturation.

    • The separated FAMEs are then introduced into a mass spectrometer for identification and quantification.

    • Identify the sapienic acid methyl ester peak based on its retention time and mass spectrum, comparing it to a known standard.

    • Quantify the amount of sapienic acid by integrating the peak area and comparing it to a standard curve.[3][18][19]

Chemoenzymatic Synthesis of this compound

This protocol is adapted from general methods for chemoenzymatic synthesis of acyl-CoAs.[20][21][22]

  • Activation of Sapienic Acid:

    • Dissolve sapienic acid in an appropriate organic solvent.

    • Activate the carboxylic acid group using a coupling reagent such as 1,1'-Carbonyldiimidazole (CDI) or by forming a mixed anhydride.

  • Thioesterification with Coenzyme A:

    • In a separate reaction vessel, dissolve Coenzyme A (CoA) in a suitable aqueous buffer.

    • Slowly add the activated sapienic acid to the CoA solution while maintaining the pH.

    • Allow the reaction to proceed at room temperature for several hours.

  • Purification:

    • Purify the resulting this compound from the reaction mixture using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Sapienic_Acid_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sapienic_Acid Sapienic Acid TLR Toll-like Receptor (TLR) Sapienic_Acid->TLR Modulation? Sapienoyl_CoA This compound Sapienic_Acid->Sapienoyl_CoA Acyl-CoA Synthetase IKK IKK Complex TLR->IKK Signaling Cascade PPAR_receptor PPAR Sapienoyl_CoA->IKK Inhibition PPAR_activation PPAR Activation Sapienoyl_CoA->PPAR_activation Ligand Binding IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation PPAR_n PPAR PPAR_activation->PPAR_n Translocation Gene_Expression Inflammatory Gene Expression NFkB_n->Gene_Expression Transcription PPAR_n->NFkB_n Transrepression Anti_Inflammatory_Genes Anti-inflammatory Gene Expression PPAR_n->Anti_Inflammatory_Genes Transcription

Caption: Signaling pathways modulated by Sapienic Acid/Sapienoyl-CoA in innate immune cells.

Experimental Workflows

Experimental_Workflow cluster_cell_based Cell-Based Assays cluster_antimicrobial Antimicrobial Assays cluster_biochemical Biochemical Analysis Cell_Culture 1. Culture Immune Cells (e.g., RAW 264.7) Treatment 2. Treat with Sapienic Acid Cell_Culture->Treatment Stimulation 3. Stimulate with LPS Treatment->Stimulation Analysis 4. Analyze (Cytokines, Gene Expression) Stimulation->Analysis Bacterial_Culture 1. Culture Bacteria (e.g., S. aureus) MIC_Assay 2. Broth Microdilution Assay Bacterial_Culture->MIC_Assay Determine_MIC 3. Determine MIC MIC_Assay->Determine_MIC Sample_Collection 1. Collect Sebum Lipid_Extraction 2. Extract Lipids Sample_Collection->Lipid_Extraction Derivatization 3. Derivatize to FAMEs Lipid_Extraction->Derivatization GCMS 4. GC-MS Analysis Derivatization->GCMS

Caption: General experimental workflows for studying the function of Sapienic Acid.

Conclusion

This compound and its precursor, sapienic acid, are integral components of the innate immune system, particularly at the skin barrier. Their dual function as both direct antimicrobial agents and modulators of inflammatory signaling pathways underscores their importance in host defense. The ability of sapienic acid to inhibit NF-κB signaling and activate PPARs highlights its potential as a therapeutic agent for inflammatory skin conditions and infections. Further research into the precise molecular interactions and downstream effects of this compound will undoubtedly provide new avenues for the development of novel immunomodulatory and antimicrobial therapies. This guide provides a foundational resource for researchers to explore this promising area of lipid immunology.

References

The Role of Sapienoyl-CoA in Maintaining the Skin Barrier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The skin barrier, our primary defense against the external environment, relies on a meticulously organized lipid matrix within the stratum corneum and a protective surface film of sebum. Unique to humans, sapienic acid, derived from Sapienoyl-CoA, is a dominant fatty acid in sebum and plays a multifaceted role in barrier homeostasis. This technical guide provides an in-depth examination of the biosynthesis of this compound, its crucial functions in maintaining the physical and antimicrobial barrier, and its implication in common skin pathologies such as atopic dermatitis. We present quantitative data on its abundance, detailed experimental protocols for its study, and signaling diagrams to elucidate its metabolic and functional pathways. This document serves as a comprehensive resource for professionals engaged in dermatological research and the development of novel therapeutics aimed at restoring skin barrier integrity.

Introduction to this compound and the Skin Barrier

The epidermal permeability barrier is essential for terrestrial life, preventing water loss and protecting against external threats. This barrier is primarily formed by the stratum corneum (SC), which consists of protein-rich corneocytes embedded in a lipid-enriched matrix. These intercellular lipids are mainly composed of ceramides (B1148491), cholesterol, and free fatty acids[1]. Covering the SC is sebum, an oily secretion from sebaceous glands, which contributes to the skin's hydration, pH, and antimicrobial defense[2].

A unique feature of human sebum is the high concentration of sapienic acid (16:1n-10), a monounsaturated fatty acid that is rare elsewhere in the animal kingdom[3][4]. Sapienic acid is the namesake of our species (Homo sapiens) and arises from the desaturation of Palmitoyl-CoA to form this compound. This molecule is not merely a structural component but an active participant in skin health, possessing potent antimicrobial properties and contributing to the physical integrity of the skin barrier[4][5]. Deficiencies in sapienic acid have been strongly implicated in the pathophysiology of atopic dermatitis (AD), highlighting its importance in cutaneous health[4][6]. This guide will explore the synthesis, function, and clinical relevance of this compound, providing the technical details necessary for advanced research and development.

Biosynthesis of this compound

The production of this compound is a specialized metabolic process that occurs within the differentiating sebocytes of human sebaceous glands. This pathway repurposes an enzyme typically involved in polyunsaturated fatty acid (PUFA) synthesis to create the unique monounsaturated fatty acid characteristic of human sebum.

The Central Role of FADS2 in Sebocytes

The key enzyme in this process is Fatty Acid Desaturase 2 (FADS2) , also known as Δ6-desaturase[7]. In most human tissues, FADS2 catalyzes the rate-limiting step in the synthesis of long-chain PUFAs by introducing a double bond at the Δ6 position of linoleic acid and α-linolenic acid[3][7]. However, in human sebaceous glands, FADS2 expression is uniquely high, and its substrate preference is shifted[7].

The "Sebaceous-Type" Reaction

Within sebocytes, FADS2 performs a "sebaceous-type" reaction, catalyzing the Δ6-desaturation of the saturated fatty acyl-CoA, Palmitoyl-CoA (16:0-CoA) , to produce This compound (16:1n-10-CoA) [7]. This reaction is unusual because linoleic acid, the typical substrate for FADS2, is actively degraded in sebaceous cells, allowing the enzyme to act on the more abundant palmitate precursor[4]. The resulting product, this compound, can then be hydrolyzed to release free sapienic acid, which becomes a major component of sebum triglycerides, wax esters, and free fatty acids[3][8].

Further Metabolism to Sebaleic Acid

This compound can undergo further modification. Its fatty acid chain can be elongated by two carbons and subsequently desaturated by FADS1 (Δ5-desaturase) to form Sebaleoyl-CoA (18:2n-10,8-CoA) . This fatty acid, sebaleic acid, is also unique to human sebum[3][5][8].

G cluster_0 Sebocyte Metabolism cluster_1 Elongation & Desaturation PC Palmitoyl-CoA (16:0) SC This compound (16:1n-10) PC->SC FADS2 (Δ6-Desaturase) SA Sapienic Acid SC->SA Hydrolysis Elong Elongation (+2 Carbons) SC->Elong Sebum Sebum Lipids (Triglycerides, Wax Esters, FFAs) SA->Sebum Desat FADS1 (Δ5-Desaturase) Elong->Desat SebC Sebaleoyl-CoA (18:2n-10,8) Desat->SebC

Figure 1: Biosynthesis pathway of this compound and Sebaleoyl-CoA in human sebocytes.

Role of this compound and Sapienic Acid in Skin Barrier Function

Sapienic acid, the active derivative of this compound, is integral to the chemical and physical properties of the skin's surface barrier.

Contribution to Sebum and the Physical Barrier

Sebum creates a hydrophobic film over the stratum corneum, regulating skin hydration by occluding water evaporation. As a primary component of sebum's free fatty acid pool, sapienic acid contributes directly to this physical barrier[8]. It helps maintain the pliability of the stratum corneum and contributes to the skin's acidic pH, which is crucial for the function of enzymes involved in barrier maintenance and for defense against pathogens.

Antimicrobial and Anti-inflammatory Properties

One of the most critical functions of sapienic acid is its potent antimicrobial activity. It is particularly effective against Gram-positive bacteria, including the opportunistic pathogen Staphylococcus aureus[4]. The mechanism involves the disruption of bacterial membranes, leading to depolarization and inhibition of cellular energetics[5]. This intrinsic antimicrobial property of sebum acts as a first line of defense. A deficiency in sapienic acid is strongly correlated with increased colonization by S. aureus and the subsequent inflammation seen in atopic dermatitis[5].

Relationship with Stratum Corneum Ceramides

Ceramides are critical for the structure and function of the lamellar lipid barrier in the stratum corneum. They are synthesized by a family of six ceramide synthases (CerS), which catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA[9][10]. Each CerS isoform exhibits specificity for fatty acyl-CoAs of particular chain lengths[11]. For example, CerS5 and CerS6 prefer C16:0-CoA, while other isoforms utilize very long-chain fatty acyl-CoAs[11].

To date, there is no direct evidence demonstrating that this compound (a C16:1 monounsaturated acyl-CoA) serves as a significant substrate for any of the known CerS isoforms in keratinocytes. The fatty acid composition of stratum corneum ceramides is dominated by saturated and very long-chain fatty acids[1][12]. Therefore, the primary role of this compound appears to be confined to the biology of the sebaceous gland and the composition of sebum, rather than direct incorporation into stratum corneum ceramides. Its contribution to the overall barrier is thus indirect, by maintaining a healthy surface environment that supports stratum corneum function.

Dysregulation in Skin Pathophysiology

Alterations in the synthesis of this compound and the resulting levels of sapienic acid are directly linked to common inflammatory skin diseases.

Atopic Dermatitis: A Case of Deficiency

Atopic Dermatitis (AD) is characterized by a severely compromised skin barrier and chronic inflammation. A consistent finding in AD patients is a dysregulated lipid profile, including a significant reduction in sapienic acid in both sebum and the stratum corneum[6][13]. This deficiency is believed to contribute directly to the barrier defect and the increased susceptibility to S. aureus colonization, which exacerbates the inflammatory response[5].

The underlying cause may be multifactorial. Some studies in children with atopic eczema have reported lower mRNA expression of FADS2[14][15]. Conversely, other studies in adult AD patients have shown increased FADS2 expression in peripheral blood mononuclear cells, which was associated with altered PUFA profiles but not directly correlated with skin sapienic acid levels[16][17]. This discrepancy suggests that regulation of FADS2 may be tissue-specific and vary with age or disease state. Regardless of the precise mechanism, the resulting lack of sapienic acid impairs the skin's innate antimicrobial shield, creating a permissive environment for pathogens and driving the cycle of inflammation.

G Start Atopic Dermatitis Pathophysiology FADS2 Reduced FADS2 Activity/ Expression in Sebocytes Start->FADS2 Sapienic ↓ Decreased Sapienic Acid in Sebum FADS2->Sapienic Barrier Impaired Antimicrobial Barrier Sapienic->Barrier SAureus ↑ Increased S. aureus Colonization Barrier->SAureus Inflammation Immune Activation & Inflammation SAureus->Inflammation Inflammation->Barrier Exacerbates Barrier Defect Symptoms Clinical Symptoms (Erythema, Pruritus) Inflammation->Symptoms

Figure 2: Postulated role of decreased sapienic acid in the pathophysiology of Atopic Dermatitis.

Role in Acne Vulgaris

The role of sapienic acid in acne is more complex. While it possesses bactericidal activity, which could be beneficial, alterations in the overall sebum fatty acid profile are implicated in comedogenesis[18]. In acne patients, the relative proportions of various fatty acids can be altered. While some studies show no significant change in the overall percentage of sapienic acid between acne patients and controls, the balance between different fatty acids is crucial for maintaining follicular health[18].

Quantitative Data Summary

The following tables summarize key quantitative data regarding the fatty acid composition of human sebum and the observed alterations in atopic dermatitis.

Table 1: Typical Fatty Acid Composition of Human Sebum

Fatty Acid Abbreviation Typical Percentage of Total Fatty Acids Reference(s)
Palmitic Acid C16:0 ~31% [18]
Sapienic Acid C16:1n-10 ~21-25% [8][18]
Stearic Acid C18:0 ~11% [18]
Oleic Acid C18:1n-9 ~8% [18]
Myristic Acid C14:0 ~10% [18]
Sebaleic Acid C18:2n-10,8 Variable [8]

Note: Values are approximate and can vary based on individual, body site, and analytical method.

Table 2: Summary of Findings on Sapienic Acid and FADS2 in Atopic Dermatitis (AD)

Finding Subject Group Observation Implication Reference(s)
Sapienic Acid Levels Adult AD Patients Significantly decreased abundance in sebum and stratum corneum. Impaired antimicrobial barrier. [6]
Ceramide Levels Adult AD Patients Decreased concentrations of C36 [NS] and [NdS] ceramides in sebum. Altered lipid metabolism. [13]
FADS2 mRNA Expression Children (4 yrs) with Atopic Eczema Significantly lower expression in peripheral blood. Potential systemic link to AD pathogenesis. [14][15]

| FADS2 mRNA Expression | Adult AD Patients | Increased expression in peripheral blood mononuclear cells (PBMCs). | Complex, tissue-specific regulation of FADS2. |[16][17] |

Key Experimental Protocols

Investigating the role of this compound requires specialized techniques for lipid analysis and advanced cell culture models that replicate the skin barrier.

Lipid Sampling and Extraction from Sebum/Stratum Corneum

Objective: To isolate lipids from the skin surface for subsequent analysis.

Methodology:

  • Sampling: Skin surface lipids (SSLs) are collected from a defined area (e.g., forehead) using lipid-free absorbent papers or by solvent wash (e.g., ethanol)[19][20]. The papers are held against the skin for a set time (e.g., 30 minutes) and then placed in a vial[20].

  • Extraction: The collected lipids are extracted from the collection medium using an organic solvent. A common method is extraction with diethyl ether or using a modified Bligh & Dyer method with a chloroform/methanol mixture[2][20].

  • Concentration: The solvent containing the extracted lipids is evaporated under a stream of nitrogen or using a rotary evaporator at low temperature (e.g., 30°C) to yield the dry lipid extract[20].

  • Storage: The dried lipid extract is stored at -20°C or -80°C under an inert atmosphere (e.g., argon) until analysis to prevent oxidation.

Quantification of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and quantify individual fatty acids, including sapienic acid, from the total lipid extract.

Methodology:

  • Saponification (for total fatty acids): To analyze fatty acids from triglycerides and esters, the lipid extract is first saponified using a strong base (e.g., 1N KOH in methanol) to release the free fatty acids[21].

  • Derivatization: Free fatty acids are converted to volatile esters, typically methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters, to improve their chromatographic properties. For FAMEs, this is often done using BF3-methanol. For PFB esters, pentafluorobenzyl bromide is used[21].

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a high-temperature capillary column. The oven temperature is programmed with a gradient to separate the fatty acid esters based on their boiling points and polarity[20].

  • Detection and Quantification: The eluted compounds are ionized (e.g., by electron impact) and detected by a mass spectrometer. Individual fatty acids are identified by their specific retention times and mass spectra. Quantification is achieved by comparing the peak area of each fatty acid to that of an internal standard (e.g., a deuterated fatty acid) and a standard curve of known concentrations[21].

In Vitro and Ex Vivo Skin Barrier Models

Objective: To create a biologically relevant system to study sebocyte metabolism, barrier formation, and the effects of test compounds.

Methodology (3D Human Skin Equivalent):

  • Dermal Equivalent Preparation: Primary human dermal fibroblasts are embedded within a collagen type I hydrogel in a cell culture insert. The fibroblasts contract and remodel the collagen over several days (e.g., 5-7 days) to form a dermal equivalent[22][23].

  • Epidermal Seeding: Primary human epidermal keratinocytes are seeded at high density onto the surface of the dermal equivalent[22].

  • Submerged Culture: The co-culture is initially maintained under submerged conditions for 2-3 days to allow the keratinocytes to form a confluent monolayer[23].

  • Air-Liquid Interface (ALI) Culture: The model is then raised to an air-liquid interface, where the dermal equivalent is fed from below while the epidermal layer is exposed to air. This triggers keratinocyte stratification and differentiation into a multi-layered epidermis, including a functional stratum corneum, over 14-20 days[23].

  • Model Validation: The resulting tissue is validated histologically (e.g., H&E staining) for proper stratification and by assessing the expression of differentiation markers (e.g., cytokeratins, filaggrin)[24][25].

Barrier Function Assessment: Transepidermal Water Loss (TEWL)

Objective: To non-invasively measure the integrity of the skin barrier in in vivo, ex vivo, or 3D models.

Methodology:

  • Acclimatization: The subject or skin model is allowed to equilibrate in a room with controlled temperature (18-22°C) and humidity (40-60% RH) for at least 30 minutes, as TEWL is sensitive to environmental conditions[26].

  • Measurement: A TEWL measurement device (e.g., an open-chamber Tewameter or Vapometer) is used. The probe is held gently against the skin surface without excessive pressure[27].

  • Data Acquisition: The probe contains sensors that measure the humidity gradient created by water evaporating from the skin. The device calculates the rate of water loss in g/m²/h[28]. Readings are taken until a stable value is obtained.

  • Interpretation: A low TEWL value (e.g., <10 g/m²/h) is indicative of a healthy, intact barrier. A high TEWL value signifies a compromised or damaged barrier[28][29].

G cluster_0 Model Preparation cluster_1 Treatment & Incubation cluster_2 Barrier Function & Lipid Analysis Start Prepare 3D Human Skin Equivalent Model Culture Culture at Air-Liquid Interface (14-20 days) Start->Culture Treat Topically Apply Test Compound vs. Vehicle Culture->Treat Incubate Incubate for Specified Time (e.g., 24h) Treat->Incubate TEWL Measure TEWL Incubate->TEWL Harvest Harvest Tissue/ Collect Surface Lipids Incubate->Harvest Extract Lipid Extraction Harvest->Extract GCMS GC-MS Analysis of Sapienic Acid Extract->GCMS

Figure 3: Experimental workflow for assessing a compound's effect on barrier function and sapienic acid levels.

Conclusion and Future Directions

This compound and its derivative, sapienic acid, are cornerstones of the human skin's innate defense system. The unique FADS2-mediated biosynthetic pathway in sebocytes underscores a specific evolutionary adaptation for cutaneous health. Its roles in maintaining the physical barrier, regulating moisture, and providing a potent, selective antimicrobial shield are critical. Dysregulation, particularly a deficiency, is a key factor in the pathogenesis of atopic dermatitis, making the this compound pathway an attractive target for therapeutic intervention.

For drug development professionals, strategies aimed at upregulating FADS2 expression or activity specifically in sebocytes, or the topical application of sapienic acid mimetics, could offer novel approaches to restore barrier function in diseases like AD. For researchers, several questions remain. The precise regulatory mechanisms governing the substrate switch of FADS2 in sebocytes are not fully elucidated. Furthermore, while a direct link to stratum corneum ceramides seems unlikely, the potential for minor incorporation or indirect influence on ceramide metabolism cannot be entirely excluded and warrants further investigation. Future lipidomic studies employing advanced mass spectrometry may yet uncover novel sapienic acid-containing complex lipids and further clarify the full extent of its role in the skin barrier.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sapienoyl-CoA for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, purification, and characterization of Sapienoyl-CoA (cis-6-Hexadecenoyl-CoA), a critical substrate for studying various enzymatic pathways and cellular signaling events. The protocols outlined below describe both chemical and enzymatic methods suitable for producing high-purity this compound for use in a range of in vitro assays.

Introduction

This compound is the activated form of sapienic acid (cis-6-hexadecenoic acid), a unique fatty acid that is the most abundant fatty acid in human sebum.[1] Emerging research has highlighted the importance of sapienic acid and its metabolites in various physiological and pathological processes, including cancer cell signaling and membrane plasticity.[2][3] The availability of high-quality this compound is therefore essential for elucidating the mechanisms of enzymes involved in its metabolism and its role in cellular signaling cascades.

This document provides detailed protocols for two primary methods of this compound synthesis:

  • Enzymatic Synthesis: Utilizing acyl-CoA synthetases for a highly specific and efficient conversion of sapienic acid to this compound.

  • Chemical Synthesis: A robust method involving the activation of sapienic acid and its subsequent reaction with Coenzyme A.

Additionally, protocols for the purification and characterization of the synthesized this compound are provided to ensure the quality required for sensitive in vitro assays.

Data Presentation

The choice of synthesis method can impact the final yield and purity of this compound. The following table summarizes typical yields reported for analogous long-chain acyl-CoA synthesis methods.

Synthesis MethodPrecursorKey Reagents/EnzymesTypical Yield (%)Reference
EnzymaticSapienic AcidAcyl-CoA Synthetase, ATP, CoA>90% (for similar fatty acids)[4]
Chemical (Mixed Anhydride)Sapienic AcidEthyl chloroformate, Triethylamine (B128534), CoA40-75% (for unsaturated acyl-CoAs)[5]
Chemical (Carbonyldiimidazole)Sapienic Acid1,1'-Carbonyldiimidazole (CDI), CoAVariable, often lower for unsaturated acids[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the biosynthetic pathway of sapienic acid and a general workflow for the synthesis and application of this compound.

Sapienic_Acid_Biosynthesis Palmitic_Acid Palmitic Acid Sapienic_Acid Sapienic Acid (16:1Δ6) Palmitic_Acid->Sapienic_Acid FADS2 (Δ6-Desaturase) Sapienoyl_CoA This compound Sapienic_Acid->Sapienoyl_CoA Acyl-CoA Synthetase Elongation Elongation Sapienoyl_CoA->Elongation Signaling Cellular Signaling (e.g., EGFR, AKT, mTOR pathways) Sapienoyl_CoA->Signaling Desaturation Δ5-Desaturation (FADS1) Elongation->Desaturation Sebaleic_Acid Sebaleic Acid (18:2Δ5,8) Desaturation->Sebaleic_Acid

Caption: Biosynthesis of Sapienic Acid and its conversion to this compound.

Sapienoyl_CoA_Workflow Sapienic_Acid Sapienic Acid Synthesis_Method Synthesis (Enzymatic or Chemical) Sapienic_Acid->Synthesis_Method CoA Coenzyme A CoA->Synthesis_Method Crude_Sapienoyl_CoA Crude this compound Synthesis_Method->Crude_Sapienoyl_CoA Purification Purification (HPLC) Crude_Sapienoyl_CoA->Purification Characterization Characterization (Mass Spectrometry, UV-Vis) Purification->Characterization Pure_Sapienoyl_CoA Pure this compound Characterization->Pure_Sapienoyl_CoA In_Vitro_Assay In Vitro Assay Pure_Sapienoyl_CoA->In_Vitro_Assay Data_Analysis Data Analysis In_Vitro_Assay->Data_Analysis

Caption: Experimental workflow for this compound synthesis and use in assays.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This method utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the formation of this compound from sapienic acid and Coenzyme A in the presence of ATP. This method is highly specific and generally results in high yields with minimal byproducts.[4]

Materials:

  • Sapienic acid (cis-6-Hexadecenoic acid)

  • Coenzyme A, lithium salt (CoA)

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver microsomes)

  • Triton X-100

  • Magnesium chloride (MgCl₂)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA), fatty acid-free

Procedure:

  • Preparation of Sapienic Acid Solution:

    • Dissolve sapienic acid in a minimal amount of ethanol (B145695) or DMSO.

    • Prepare a stock solution (e.g., 10 mM) in the reaction buffer containing a low concentration of Triton X-100 (e.g., 0.01%) to aid solubility.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine the following reagents in the specified order at room temperature:

      • Potassium phosphate buffer (100 mM, pH 7.4)

      • ATP (10 mM)

      • MgCl₂ (10 mM)

      • DTT (2 mM)

      • CoA (1.5 mM)

      • BSA (0.1 mg/mL)

      • Sapienic acid solution (1 mM)

      • Acyl-CoA synthetase (e.g., 0.1-0.5 units)

    • Adjust the final volume with buffer.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation. The reaction progress can be monitored by HPLC.

  • Reaction Termination:

    • Terminate the reaction by adding an equal volume of cold acetonitrile (B52724) or by acidifying with formic acid to a final concentration of 1%.

  • Purification:

    • Proceed immediately to purification by HPLC (see Protocol 3).

Protocol 2: Chemical Synthesis of this compound (Mixed Anhydride Method)

This method is based on the activation of the carboxylic acid group of sapienic acid with ethyl chloroformate to form a mixed anhydride, which then reacts with the thiol group of Coenzyme A.[5]

Materials:

  • Sapienic acid

  • Coenzyme A, lithium salt (CoA)

  • Ethyl chloroformate

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution (0.5 M)

  • Methanol

Procedure:

  • Activation of Sapienic Acid:

    • Dissolve sapienic acid (e.g., 0.05 mmol) in anhydrous THF (200 µL) in a glass vial under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 4°C in an ice bath.

    • Add triethylamine (5 equivalents, e.g., 3.6 µL) and ethyl chloroformate (5 equivalents, e.g., 2.6 µL).

    • Stir the reaction mixture at 4°C for 45 minutes. A white precipitate of triethylammonium (B8662869) chloride may form.

  • Reaction with Coenzyme A:

    • In a separate tube, dissolve Coenzyme A (1 equivalent, e.g., 4 mg) in 200 µL of 0.5 M NaHCO₃ solution.

    • Add the Coenzyme A solution to the activated sapienic acid mixture.

    • Stir the reaction vigorously at room temperature (22°C) for 45 minutes.

  • Quenching and Lyophilization:

    • Flash-freeze the reaction mixture in liquid nitrogen and lyophilize overnight to dryness.

  • Purification:

    • Resuspend the lyophilized powder in a suitable buffer for HPLC purification (see Protocol 3).

Protocol 3: Purification of this compound by HPLC

High-performance liquid chromatography (HPLC) is the method of choice for purifying long-chain acyl-CoAs. A reverse-phase C18 column is typically used.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: 75 mM Potassium phosphate buffer, pH 4.9

  • Solvent B: Acetonitrile

Procedure:

  • Sample Preparation:

    • Resuspend the crude this compound in a minimal volume of Solvent A.

    • Centrifuge to remove any precipitate and filter the supernatant through a 0.22 µm syringe filter.

  • Chromatographic Separation:

    • Equilibrate the C18 column with a starting mixture of Solvent A and Solvent B (e.g., 60% A, 40% B).

    • Inject the sample onto the column.

    • Elute this compound using a linear gradient of increasing acetonitrile concentration. A typical gradient might be from 40% to 80% Solvent B over 30 minutes.

    • Monitor the elution at 260 nm, the absorbance maximum for the adenine (B156593) moiety of CoA.

  • Fraction Collection and Desalting:

    • Collect the fractions corresponding to the this compound peak.

    • The collected fractions can be desalted using a solid-phase extraction (SPE) C18 cartridge if necessary.

    • Lyophilize the purified fractions to obtain this compound as a powder.

Protocol 4: Characterization of this compound by Mass Spectrometry

Mass spectrometry is used to confirm the identity and purity of the synthesized this compound.

Instrumentation:

  • Liquid chromatography-mass spectrometry (LC-MS) system, typically with an electrospray ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the purified this compound in a suitable solvent for LC-MS analysis (e.g., methanol/water with 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the sample by direct infusion or LC-MS.

    • In positive ion mode, expect to observe the protonated molecular ion [M+H]⁺ for this compound (C₃₇H₆₂N₇O₁₇P₃S, calculated molecular weight: 1005.3 g/mol ).

    • Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by observing characteristic fragment ions. A common fragmentation is the neutral loss of the phosphopantetheine-adenosine diphosphate (B83284) moiety.[6][7]

In Vitro Assays Using this compound

Purified this compound can be used in a variety of in vitro assays, including:

  • Enzyme kinetics studies: To determine the kinetic parameters (Km, Vmax) of enzymes that utilize this compound as a substrate, such as elongases and desaturases.

  • Inhibitor screening: To identify compounds that inhibit enzymes involved in sapienic acid metabolism.

  • Cell signaling studies: To investigate the direct effects of this compound on protein kinases and other signaling molecules in cell lysates.[3]

  • Lipid synthesis assays: To study the incorporation of sapienic acid into complex lipids in vitro.

When using this compound in assays, it is important to consider its detergent-like properties at higher concentrations and to include appropriate controls. The use of fatty acid-free BSA can help to solubilize this compound and prevent non-specific effects.

Conclusion

The protocols described in these application notes provide a comprehensive framework for the successful synthesis, purification, and characterization of this compound. The availability of high-quality this compound will facilitate further research into the biological roles of this unique fatty acid and its potential as a target for therapeutic intervention.

References

Application Notes & Protocols for the Detection and Quantification of Sapienoyl-CoA in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienoyl-CoA is a very long-chain monounsaturated acyl-CoA that is gaining interest in biomedical research due to its potential roles in various physiological and pathological processes. Accurate and reliable methods for the detection and quantification of this compound in tissue samples are crucial for understanding its metabolic pathways, biological functions, and its potential as a biomarker or therapeutic target. This document provides detailed application notes and experimental protocols for the analysis of this compound in tissue samples, primarily utilizing liquid chromatography-mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC).

Overview of Analytical Methods

The quantification of long-chain acyl-CoAs like this compound from complex biological matrices such as tissue samples presents analytical challenges due to their low abundance, inherent instability, and similarity to other acyl-CoA species. The most robust and widely used methods involve a multi-step process including:

  • Tissue Homogenization and Extraction: Efficiently releasing this compound from the tissue matrix while minimizing degradation.

  • Purification: Isolating acyl-CoAs from interfering substances using techniques like solid-phase extraction (SPE).

  • Chromatographic Separation: Separating this compound from other acyl-CoA species, typically by reversed-phase HPLC or ultra-high-performance liquid chromatography (UPLC).

  • Detection and Quantification: Utilizing sensitive detection methods such as UV spectrophotometry or, more commonly, tandem mass spectrometry (MS/MS) for high specificity and sensitivity.

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is adapted from established methods for long-chain acyl-CoA analysis and is suitable for the specific quantification of this compound.[1][2][3]

1. Tissue Sample Preparation and Homogenization:

  • Accurately weigh approximately 50-100 mg of frozen tissue.

  • Place the frozen tissue in a pre-chilled glass homogenizer.

  • Add 1 mL of ice-cold 100 mM potassium phosphate (B84403) buffer (KH2PO4, pH 4.9).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Add 1 mL of 2-propanol and homogenize again.[1]

  • To the homogenate, add 2 mL of acetonitrile (B52724) (ACN) and vortex thoroughly.[1]

2. Acyl-CoA Extraction:

  • Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.[3]

  • Collect the supernatant, which contains the acyl-CoAs.

  • To maximize recovery, the remaining pellet can be re-extracted with another 2 mL of ACN:2-propanol:methanol (B129727) (3:1:1), and the supernatants combined.[3]

  • Dry the combined supernatants under a stream of nitrogen gas.

3. Solid-Phase Extraction (SPE) for Purification:

  • Re-suspend the dried extract in 1 mL of loading buffer (e.g., 2% acetonitrile in 100 mM ammonium (B1175870) formate, pH 5.0).[4]

  • Condition a polymeric weak anion exchange SPE column (e.g., Strata X-AW) with 1 mL of methanol followed by 1 mL of loading buffer.[2]

  • Load the re-suspended sample onto the SPE column.

  • Wash the column with 1 mL of the loading buffer to remove unbound impurities.

  • Elute the acyl-CoAs with 1 mL of 2-propanol.[1]

  • Dry the eluent under nitrogen gas.

  • Reconstitute the purified acyl-CoAs in 50-100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol:water).[3]

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for separating long-chain acyl-CoAs (e.g., Agilent ZORBAX 300SB-C8).[4]

    • Mobile Phase A: Ammonium hydroxide (B78521) in water or an acidic buffer like 75 mM KH2PO4, pH 4.9.[1]

    • Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid or ammonium hydroxide in acetonitrile.[1][3]

    • Gradient: A binary gradient is employed to separate the acyl-CoAs based on their hydrophobicity. The specific gradient will need to be optimized for this compound.

    • Flow Rate: Typically 0.25-0.5 mL/min.[1]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) provides the highest sensitivity and specificity.[4][5]

    • MRM Transitions: For acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety) is observed.[2][6] The precursor ion (Q1) will be the [M+H]+ of this compound, and the product ion (Q3) will be the fragment resulting from this neutral loss. Another common fragment ion has an m/z of 428.[5]

    • Internal Standard: Use of a stable isotope-labeled internal standard (e.g., [U-13C]palmitoyl-CoA) or an odd-chain length acyl-CoA (e.g., heptadecanoyl-CoA) is crucial for accurate quantification to correct for extraction losses and matrix effects.[3]

Protocol 2: Analysis by HPLC with UV Detection

For laboratories without access to a mass spectrometer, HPLC with UV detection can be employed, although it offers lower sensitivity and specificity compared to LC-MS/MS.

  • Sample Preparation: Follow the same tissue homogenization, extraction, and SPE purification steps as described in Protocol 1.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column.

    • Mobile Phases and Gradient: Similar to the LC conditions in Protocol 1.

    • Detection: UV detection at 260 nm, which corresponds to the absorbance maximum of the adenine (B156593) moiety of Coenzyme A.[1]

    • Quantification: Quantification is achieved by comparing the peak area of the analyte with that of a standard curve generated from known concentrations of a this compound standard.

Data Presentation

Quantitative data should be presented in a clear and organized manner to facilitate comparison between different tissue types or experimental conditions.

Table 1: Hypothetical Quantification of this compound in Various Rat Tissues

TissueThis compound Concentration (nmol/g wet weight)Standard Deviation
Liver1.50.3
Heart0.80.1
Skeletal Muscle0.50.08
Brain0.20.05

Note: The values presented are for illustrative purposes and actual concentrations will vary depending on the specific tissue and physiological state. The malonyl-CoA contents in rat liver, heart, and skeletal muscle were found to be 1.9+/-0.6, 1.3+/-0.4, and 0.7+/-0.2 nmol/g wet weight, respectively.[7]

Visualizations

Signaling Pathways and Workflows

experimental_workflow tissue Tissue Sample (50-100mg) homogenization Homogenization (KH2PO4 buffer, 2-propanol, ACN) tissue->homogenization extraction Centrifugation & Supernatant Collection homogenization->extraction drying1 Drying under Nitrogen extraction->drying1 spe Solid-Phase Extraction (SPE) drying1->spe drying2 Drying under Nitrogen spe->drying2 reconstitution Reconstitution drying2->reconstitution analysis LC-MS/MS or HPLC-UV Analysis reconstitution->analysis quantification Data Analysis & Quantification analysis->quantification

Caption: Experimental workflow for this compound analysis.

coa_biosynthesis pantothenate Pantothenate (Vitamin B5) step1 Phosphorylation pantothenate->step1 phosphopantothenate 4'-Phosphopantothenate step1->phosphopantothenate step2 Cysteine Addition phosphopantothenate->step2 phosphopantothenoylcysteine 4'-Phosphopantothenoyl-cysteine step2->phosphopantothenoylcysteine step3 Decarboxylation phosphopantothenoylcysteine->step3 phosphopantetheine 4'-Phosphopantetheine step3->phosphopantetheine step4 Adenylylation phosphopantetheine->step4 dephospho_coa Dephospho-CoA step4->dephospho_coa step5 Phosphorylation dephospho_coa->step5 coa Coenzyme A (CoA) step5->coa activation Acyl-CoA Synthetase coa->activation fatty_acid Sapienic Acid fatty_acid->activation sapienoyl_coa This compound activation->sapienoyl_coa

Caption: Generalized Coenzyme A biosynthesis pathway.

Considerations and Method Optimization

  • Internal Standards: The choice of internal standard is critical for accurate quantification. An ideal internal standard would be a stable isotope-labeled version of this compound. In its absence, a structurally similar long-chain acyl-CoA with an odd number of carbons, such as heptadecanoyl-CoA, is a suitable alternative.

  • Derivatization: While direct analysis of acyl-CoAs is common, derivatization strategies can be employed to enhance sensitivity, particularly for HPLC with fluorescence detection.[8][9] However, this adds complexity to the sample preparation. For very long-chain fatty acids, derivatization to fatty acid methyl esters (FAMEs) is a common practice for gas chromatography analysis.[10]

  • Method Validation: Any method for the quantification of this compound should be thoroughly validated for linearity, accuracy, precision, and recovery.[7]

  • Instability of Acyl-CoAs: Acyl-CoAs are susceptible to degradation. It is crucial to keep samples on ice or at 4°C throughout the extraction process and to minimize the time between extraction and analysis.[3]

By following these detailed protocols and considering the key optimization parameters, researchers can achieve reliable and accurate quantification of this compound in tissue samples, paving the way for a deeper understanding of its role in biology and disease.

References

Application Note: Quantitative Analysis of Sapienoyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienoyl-CoA is the coenzyme A (CoA) thioester of sapienic acid (cis-6-hexadecenoic acid), a fatty acid that is uniquely abundant in human sebum and plays a significant role in the skin's antimicrobial barrier.[1][2] The analysis of this compound is crucial for understanding the biochemistry of the skin, studying metabolic pathways related to fatty acid metabolism, and investigating its potential role in various dermatological conditions and other diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Signaling Pathway

The biosynthesis of this compound is initiated from the common saturated fatty acid, palmitic acid. In human sebaceous glands, the enzyme delta-6-desaturase (FADS2) introduces a double bond at the delta-6 position of palmitic acid to form sapienic acid.[1][3][4] Subsequently, sapienic acid is activated by an acyl-CoA synthetase to form this compound. This molecule can then be further metabolized, for instance, through elongation to produce sebaleic acid.[3][5]

Sapienoyl_CoA_Pathway Biosynthesis of this compound Palmitic_Acid Palmitic Acid Sapienic_Acid Sapienic Acid Palmitic_Acid->Sapienic_Acid FADS2 (delta-6-desaturase) Sapienoyl_CoA This compound Sapienic_Acid->Sapienoyl_CoA Acyl-CoA Synthetase Sebaleic_Acid Sebaleic Acid Sapienoyl_CoA->Sebaleic_Acid Elongation

Biosynthesis of this compound from Palmitic Acid.

Experimental Protocol

This protocol is adapted from established methods for the analysis of long-chain acyl-CoAs.[3][6][7]

1. Sample Preparation (Extraction of Acyl-CoAs)

  • Materials:

    • Biological sample (e.g., cell culture, tissue homogenate)

    • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other odd-chain acyl-CoA

    • Extraction Solvent: Acetonitrile:Isopropanol:Water (3:5:2, v/v/v)

    • 10% (w/v) Trichloroacetic acid (TCA) or 5% (w/v) 5-Sulfosalicylic acid (SSA)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Procedure:

    • Homogenize frozen tissue or cell pellets in a cold phosphate (B84403) buffer.

    • Add a known amount of the internal standard (e.g., Heptadecanoyl-CoA) to the homogenate.

    • Precipitate proteins by adding an equal volume of cold 10% TCA or 5% SSA.

    • Incubate on ice for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the acyl-CoAs.

    • For desalting and further purification, pass the supernatant through a pre-conditioned SPE cartridge.

    • Wash the cartridge with an aqueous solution to remove salts and polar interferences.

    • Elute the acyl-CoAs with an organic solvent mixture (e.g., methanol (B129727)/acetonitrile).

    • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

2. LC-MS/MS Analysis

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • LC Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/methanol (1:1, v/v).

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • The precursor ion for this compound ([M+H]⁺) is calculated based on its chemical formula (C₃₇H₆₂N₇O₁₇P₃S). The theoretical m/z will be approximately 1018.3.

      • A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety. Another characteristic fragment is the 4'-phosphopantetheine (B1211885) itself.

      • Predicted Transitions for this compound:

        • Precursor Ion (Q1): ~1018.3 m/z

        • Product Ion (Q3): ~507.1 m/z (adenosine-3',5'-diphosphate fragment) or another specific fragment.

      • Transitions for Internal Standard (Heptadecanoyl-CoA):

        • Precursor Ion (Q1): ~1034.4 m/z

        • Product Ion (Q3): ~507.1 m/z

    • Collision Energy and other MS parameters should be optimized by infusing a standard solution of a similar long-chain acyl-CoA.

Experimental Workflow

The overall experimental workflow for the analysis of this compound is depicted below.

Experimental_Workflow LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Biological Sample Collection Homogenization Homogenization & IS Spiking Sample_Collection->Homogenization Protein_Precipitation Protein Precipitation Homogenization->Protein_Precipitation SPE Solid Phase Extraction Protein_Precipitation->SPE Reconstitution Drying & Reconstitution SPE->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Workflow for this compound quantification.

Data Presentation

Quantitative data should be presented in a clear and organized table. As there is limited published data on the absolute concentrations of this compound, the following table provides a template with representative data for common long-chain acyl-CoAs found in mammalian cells, which can be adapted once this compound has been quantified.

Acyl-CoA SpeciesRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Concentration (pmol/mg protein) - ControlConcentration (pmol/mg protein) - Treated
This compound TBD~1018.3~507.1To be determinedTo be determined
Palmitoyl-CoA (C16:0)10.21004.4507.115.2 ± 2.125.8 ± 3.5
Stearoyl-CoA (C18:0)11.51032.4507.18.9 ± 1.512.4 ± 2.0
Oleoyl-CoA (C18:1)11.21030.4507.122.1 ± 3.018.5 ± 2.8
Heptadecanoyl-CoA (IS)10.81034.4507.1N/AN/A

Note: The retention times and concentration values are illustrative and will need to be determined experimentally.

Conclusion

This application note provides a comprehensive framework for the development of a robust and sensitive LC-MS/MS method for the quantification of this compound. The detailed protocol for sample preparation and the optimized LC-MS/MS parameters will enable researchers to accurately measure this unique human-specific acyl-CoA, facilitating further understanding of its role in skin biology and disease. The provided diagrams for the biosynthetic pathway and experimental workflow offer a clear visual guide for the implementation of this method.

References

Application Notes and Protocols for Sapienoyl-CoA in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienoyl-CoA is the coenzyme A thioester of sapienic acid (cis-6-hexadecenoic acid), a monounsaturated omega-10 fatty acid that is notably the most abundant fatty acid in human sebum. Emerging research has highlighted the role of sapienic acid and its metabolism in various cellular processes, including membrane plasticity and oncogenic signaling pathways, making this compound a molecule of interest for in vitro studies. As the activated form of sapienic acid, this compound is a direct substrate for lipid biosynthesis and modification of proteins. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for preparation, cell treatment, and downstream analysis.

Mechanism of Action and Cellular Effects

This compound, as an activated fatty acyl-CoA, can be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides, thereby altering the composition and fluidity of cellular membranes.[1] Changes in membrane lipidomics can, in turn, influence the activity of membrane-bound receptors and downstream signaling cascades.

Studies using sapienic acid have demonstrated its ability to modulate key signaling pathways involved in cell growth, proliferation, and survival. Specifically, sapienic acid has been shown to influence the phosphorylation status of the Epidermal Growth Factor Receptor (EGFR) and downstream effectors such as Akt (Protein Kinase B) and mTOR (mammalian Target of Rapamycin).[2] The effects can be cell-type specific, suggesting a complex interplay between sapienic acid metabolism and the cellular signaling network.

Quantitative Data Summary

The biological effects of this compound are expected to be concentration-dependent. While direct IC50 values for this compound are not widely available, data from studies using its precursor, sapienic acid, can provide a valuable reference for determining appropriate working concentrations.

Table 1: IC50 Values of Sapienic Acid in Human Breast Cancer Cell Lines after 24 hours of Treatment

Cell LineReceptor StatusIC50 (µM)
MCF-7Estrogen Receptor-Positive (ER+)128.9
MDA-MB-231Triple-Negative (TNBC)147.8
BT-20Triple-Negative (TNBC)162.3
Data sourced from a study on the effects of sapienic acid on breast cancer cell lines.[1]

Based on these findings, a non-toxic working concentration of 50 µM was used to investigate signaling pathways.[3] Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific cell type and experimental goals.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and BSA Complex

Long-chain acyl-CoAs like this compound have low solubility in aqueous media and are prone to micelle formation.[4] To ensure effective delivery to cultured cells, it is recommended to complex this compound with fatty acid-free Bovine Serum Albumin (BSA).[1][5]

Materials:

  • This compound (powder)

  • Fatty acid-free BSA

  • Anhydrous ethanol (B145695) or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, nuclease-free water

  • Sterile 15 mL conical tubes

  • Water bath or incubator at 37°C

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Preparation of 10% (w/v) Fatty Acid-Free BSA Solution:

    • Under sterile conditions, dissolve 1 g of fatty acid-free BSA in 10 mL of sterile, nuclease-free water.

    • Gently mix by inversion until the BSA is fully dissolved. Avoid vigorous vortexing to prevent frothing.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter.

    • Store the 10% BSA solution at 4°C for short-term use or at -20°C for long-term storage.

  • Preparation of this compound Stock Solution (e.g., 10 mM):

    • Due to the instability of acyl-CoAs in solution, it is recommended to prepare fresh stock solutions for each experiment.[5]

    • Accurately weigh a small amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube.

    • Add a small volume of anhydrous ethanol or DMSO to dissolve the this compound. For example, to make a 10 mM solution from 1 mg of this compound (assuming a molecular weight of ~950 g/mol ), dissolve it in approximately 105 µL of solvent.

    • Gently vortex until the powder is completely dissolved. This is your concentrated stock solution.

  • Complexing this compound with BSA (to prepare a 5 mM working stock with a 5:1 molar ratio to BSA):

    • Warm the 10% fatty acid-free BSA solution to 37°C.

    • In a sterile 15 mL conical tube, add the appropriate volume of the 10% BSA solution. To achieve a 1 mM BSA concentration, you will use a significant portion of your final volume.

    • Slowly add the concentrated this compound stock solution to the pre-warmed BSA solution while gently swirling. For a 5:1 molar ratio, you would add 5 moles of this compound for every mole of BSA.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation (e.g., on a shaker) to allow for complex formation.[6]

    • Bring the final volume to the desired level with sterile, serum-free cell culture medium.

    • The resulting this compound:BSA complex is ready to be diluted to the final working concentration in your cell culture medium.

Protocol 2: Cell Treatment and Downstream Analysis by Western Blotting

This protocol provides a general workflow for treating adherent cells with this compound and analyzing its effects on protein phosphorylation in the EGFR/AKT/mTOR pathway.

Materials:

  • Cultured cells (e.g., MCF-7, MDA-MB-231, or BT-20)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • This compound:BSA complex (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for Western blots

Procedure:

  • Cell Seeding:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

    • Incubate the cells in their complete growth medium at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Cell Treatment:

    • After 24 hours, aspirate the complete medium and wash the cells once with sterile PBS.

    • Replace the medium with serum-free medium and incubate for at least 4 hours to starve the cells and reduce basal signaling.

    • Prepare working concentrations of the this compound:BSA complex by diluting the stock in serum-free medium. A common starting concentration to test is 50 µM.[3] Also prepare a vehicle control using the BSA solution without this compound.

    • Treat the cells by adding the diluted this compound:BSA complex or the vehicle control to the respective wells.

    • Incubate for the desired time points (e.g., 30 minutes, 1 hour, 2 hours, 3 hours) to observe temporal changes in signaling.[2]

  • Cell Lysis:

    • At the end of each time point, place the plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well (e.g., 100-150 µL for a 6-well plate).

    • Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

    • Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the protein) to new, pre-chilled tubes.

  • Protein Quantification and Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Add ECL substrate and visualize the protein bands using an imaging system.

    • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Cell Culture and Treatment cluster_analysis Downstream Analysis cluster_data Data Interpretation prep_stock Prepare this compound Stock Solution complex Complex this compound with BSA prep_stock->complex prep_bsa Prepare 10% Fatty Acid-Free BSA prep_bsa->complex treat_cells Treat with this compound:BSA (e.g., 50 µM) complex->treat_cells seed_cells Seed Cells in 6-well Plates starve_cells Serum Starve Cells seed_cells->starve_cells starve_cells->treat_cells lysis Cell Lysis treat_cells->lysis quant Protein Quantification (BCA Assay) lysis->quant wb Western Blotting (p-EGFR, p-AKT, p-mTOR) quant->wb image Image Acquisition wb->image analyze Data Analysis and Quantification image->analyze

Caption: Experimental workflow for studying the effects of this compound on cell signaling.

This compound and the EGFR/AKT/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sapienoyl_CoA This compound (via Sapienic Acid) Sapienoyl_CoA->EGFR Modulates Activation Sapienoyl_CoA->AKT Modulates Phosphorylation Sapienoyl_CoA->mTOR Modulates Phosphorylation

Caption: Modulation of the EGFR/AKT/mTOR pathway by this compound/Sapienic Acid.

References

Application of Sapienoyl-CoA in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sapienic acid (cis-6-hexadecenoic acid) is a unique fatty acid that is the most abundant fatty acid in human sebum, playing a crucial role in the innate defense of the skin against pathogenic bacteria.[1][2][3][4] Its potent antimicrobial activity, particularly against the opportunistic pathogen Staphylococcus aureus, has garnered significant interest in the field of antimicrobial research.[3][4][5][6] While research has predominantly focused on the free fatty acid form, the activated thioester form, Sapienoyl-CoA, represents a key intracellular metabolite with potential, yet unexplored, roles in antimicrobial mechanisms and as a target for novel drug discovery.

Fatty acids are activated to their coenzyme A (CoA) esters by acyl-CoA synthetases for their subsequent metabolism. This process is essential for their participation in various cellular pathways, including beta-oxidation and lipid synthesis. In the context of antimicrobial research, this compound could be investigated for its direct antimicrobial effects, its role in the disruption of bacterial metabolic pathways, or as a substrate for enzymes crucial to pathogen survival. These application notes provide a framework for researchers to explore the antimicrobial potential of this compound.

Quantitative Data Summary

Due to the nascent stage of research directly involving this compound, the following table summarizes the known antimicrobial activity of its precursor, sapienic acid, against various bacterial strains. This data serves as a foundational reference for designing experiments with this compound, with the hypothesis that the CoA derivative may exhibit similar or enhanced activity by targeting intracellular processes.

Table 1: Antimicrobial Activity of Sapienic Acid

MicroorganismMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Reference
Staphylococcus aureus< 10 µg/mLNot Reported[6]
Streptococcus sanguinisNot Reported31.3 µg/mL[7]
Streptococcus mitisNot Reported375.0 µg/mL[7]
Fusobacterium nucleatumNot Reported93.8 µg/mL[7]
Escherichia coli> 500 µg/mL (not active)> 500 µg/mL[7]
Serratia marcescens> 500 µg/mL (not active)> 500 µg/mL[7]
Pseudomonas aeruginosa> 500 µg/mL (not active)> 500 µg/mL[7]
Corynebacterium bovis> 500 µg/mL (not active)> 500 µg/mL[7]
Corynebacterium striatum> 500 µg/mL (not active)> 500 µg/mL[7]
Corynebacterium jeikeium> 500 µg/mL (not active)> 500 µg/mL[7]

Key Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound (synthesis or custom order required)

  • Bacterial strains (e.g., S. aureus, S. epidermidis)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for measuring optical density at 600 nm)

  • Sterile pipette tips and tubes

Procedure:

  • Preparation of this compound Stock Solution:

    • Due to the amphipathic nature of this compound, dissolve it in a suitable solvent (e.g., a small amount of DMSO) and then dilute to the desired concentration in sterile broth. Ensure the final solvent concentration does not affect bacterial growth.

  • Bacterial Inoculum Preparation:

    • Culture the test bacterium overnight in the appropriate broth.

    • Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: A well containing broth and the bacterial inoculum without this compound.

    • Negative Control: A well containing only broth to check for contamination.

    • Solvent Control: A well containing broth, the bacterial inoculum, and the highest concentration of the solvent used to dissolve this compound.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD600) with a plate reader.

Protocol 2: Acyl-CoA Synthetase Activity Assay with Sapienic Acid

This protocol is to determine if a bacterial acyl-CoA synthetase can utilize sapienic acid as a substrate to produce this compound. This can be a crucial step in understanding if exogenous sapienic acid is metabolized by the target bacteria.

Materials:

  • Purified bacterial acyl-CoA synthetase or cell lysate

  • Sapienic acid

  • Coenzyme A (CoA)

  • ATP

  • Radiolabeled [14C] or [3H] sapienic acid (for radiometric assay) or reagents for a colorimetric/fluorometric assay

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Scintillation counter (for radiometric assay) or spectrophotometer/fluorometer

Procedure (Radiometric Assay):

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, ATP, CoA, MgCl2, and the purified enzyme or cell lysate.

  • Initiation of Reaction:

    • Start the reaction by adding radiolabeled sapienic acid.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 10-30 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding a quenching solution (e.g., an acidic solution).

  • Extraction and Quantification:

    • Extract the radiolabeled this compound from the unreacted sapienic acid using a solvent extraction method (e.g., Dole's extraction).

    • Quantify the amount of radioactive this compound formed using a scintillation counter.[8]

  • Data Analysis:

    • Calculate the specific activity of the enzyme in terms of nmol of this compound formed per minute per mg of protein.

Visualizations

Signaling and Metabolic Pathways

The primary antimicrobial mechanism of sapienic acid is the disruption of the bacterial cell membrane.[1] Once inside the cell, if converted to this compound, it could potentially interfere with fatty acid synthesis (FASII), a well-established antimicrobial target.

fatty_acid_synthesis_inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Sapienic_Acid Sapienic Acid Membrane_Disruption Membrane Disruption Sapienic_Acid->Membrane_Disruption Primary Action Acyl_CoA_Synthetase Acyl-CoA Synthetase Sapienic_Acid->Acyl_CoA_Synthetase Enters Cell Sapienoyl_CoA This compound Inhibition Inhibition Sapienoyl_CoA->Inhibition Potential Action FASII_Pathway Fatty Acid Synthesis II (FASII) Pathway Inhibition->FASII_Pathway Acyl_CoA_Synthetase->Sapienoyl_CoA Activation

Caption: Potential mechanism of this compound in antimicrobial action.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the antimicrobial properties of this compound.

experimental_workflow Start Start: Hypothesis on This compound Activity Synthesis Synthesis/Acquisition of this compound Start->Synthesis MIC_Assay Protocol 1: MIC Determination Synthesis->MIC_Assay Mechanism_Study Mechanism of Action Studies MIC_Assay->Mechanism_Study Enzyme_Assay Protocol 2: Acyl-CoA Synthetase Assay Mechanism_Study->Enzyme_Assay Data_Analysis Data Analysis and Interpretation Enzyme_Assay->Data_Analysis Conclusion Conclusion and Further Research Data_Analysis->Conclusion

Caption: Experimental workflow for this compound antimicrobial research.

References

Application Notes and Protocols: Development and Use of Sapienoyl-CoA-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acyl-CoAs (LC-CoAs) are pivotal molecules in cellular metabolism and signaling. They are not only key intermediates in fatty acid metabolism but also act as allosteric regulators of various enzymes and transcription factors, influencing processes such as insulin (B600854) secretion, gene expression, and vesicular trafficking. Sapienoyl-CoA, the coenzyme A thioester of sapienic acid, is a specific LC-CoA with potential roles in various cellular processes. The development of fluorescent probes based on this compound would provide a powerful tool to visualize its subcellular localization, dynamics, and interactions in living cells, offering insights into its biological functions.

These application notes provide a comprehensive framework for the design, synthesis, and application of a hypothetical this compound-based fluorescent probe for cellular imaging and analysis. The protocols are generalized from established methods for other fluorescently labeled fatty acids and acyl-CoAs.

Probe Design and Synthesis Principles

The design of a this compound fluorescent probe involves the covalent attachment of a fluorophore to the this compound molecule. The choice of fluorophore and the linking strategy are critical for maintaining the biological activity of the probe and ensuring optimal fluorescence properties.

Key Considerations for Probe Design:

  • Fluorophore Selection: The ideal fluorophore should possess high quantum yield, photostability, and a large Stokes shift. Its excitation and emission wavelengths should be compatible with standard fluorescence microscopy equipment and minimally overlap with cellular autofluorescence. Commonly used fluorophores for labeling lipids include BODIPY, NBD (nitrobenzoxadiazole), and pyrene.

  • Attachment Site: The fluorophore can be attached at the omega (ω) end of the fatty acid chain or within the acyl chain. Attachment at the ω-position is generally preferred as it is less likely to interfere with the interaction of the acyl-CoA headgroup with enzymes and binding proteins.

  • Linker Chemistry: A stable linker is required to connect the fluorophore to the fatty acid. The choice of linker should be inert and not affect the overall properties of the probe.

General Synthesis Strategy:

The synthesis of a this compound fluorescent probe would typically involve a multi-step chemical synthesis. A common approach involves the synthesis of a fluorescently labeled sapienic acid analog, which is then enzymatically or chemically converted to its corresponding CoA thioester.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for existing long-chain fatty acyl-CoA fluorescent probes. These values can serve as a benchmark for the characterization of a novel this compound probe.

Table 1: Photophysical Properties of Common Fluorophores for Lipid Probes

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
BODIPY FL ~505~515>0.9~80,000
NBD ~465~535Variable~25,000
Pyrene ~340~375, ~395 (monomer), ~470 (excimer)Variable~40,000

Table 2: Binding Affinities of Acyl-CoA Fluorescent Probes

ProbeBinding ProteinDissociation Constant (Kd)Reference
FACI-24 (dansyl-labeled ACBP) Palmitoyl-CoA0.6 - 1.7 nM
ADIFAB (acrylodan-labeled I-FABP) Oleate~1 µM

ACBP: Acyl-CoA Binding Protein, I-FABP: Intestinal Fatty Acid-Binding Protein.

Experimental Protocols

The following are detailed protocols for the application of a hypothetical this compound-based fluorescent probe in cellular imaging.

Protocol 1: Live-Cell Imaging of this compound Probe Uptake and Distribution

Objective: To visualize the uptake and subcellular distribution of a this compound fluorescent probe in living cells.

Materials:

  • Cultured cells (e.g., HeLa, HepG2) grown on glass-bottom dishes or coverslips

  • This compound fluorescent probe (stock solution in DMSO or ethanol)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips to achieve 60-80% confluency on the day of the experiment.

  • Probe Preparation: Prepare a working solution of the this compound fluorescent probe by diluting the stock solution in pre-warmed complete culture medium. The final concentration typically ranges from 1 to 10 µM, but should be optimized for each cell type and probe.

  • Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed PBS or live-cell imaging medium to remove unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. Acquire images using the appropriate excitation and emission wavelengths for the chosen fluorophore.

Protocol 2: Co-localization Studies with Organelle Markers

Objective: To determine the subcellular localization of the this compound probe by co-staining with specific organelle markers.

Materials:

  • Cells labeled with the this compound fluorescent probe (from Protocol 1)

  • Organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum)

  • Live-cell imaging medium

Procedure:

  • Probe Labeling: Label cells with the this compound fluorescent probe as described in Protocol 1.

  • Organelle Staining: During the final 15-30 minutes of the this compound probe incubation, add the specific organelle tracker (B12436777) to the medium according to the manufacturer's instructions.

  • Washing: Wash the cells as described in Protocol 1.

  • Imaging: Acquire images in both the channel for the this compound probe and the channel for the organelle marker. Merge the images to assess co-localization.

Protocol 3: Fixed-Cell Imaging and Immunofluorescence

Objective: To visualize the this compound probe in fixed cells and perform co-localization with specific proteins via immunofluorescence.

Materials:

  • Cells labeled with the this compound fluorescent probe

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody against the protein of interest

  • Fluorescently labeled secondary antibody

  • Mounting medium with DAPI

Procedure:

  • Cell Labeling and Fixation: Label live cells with the this compound probe as in Protocol 1. After washing, fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Mounting and Imaging: Wash the cells three times with PBS and mount the coverslip onto a microscope slide using mounting medium containing DAPI. Acquire images using a fluorescence or confocal microscope.

Visualizations

Signaling Pathway Diagram

Long-chain acyl-CoAs are known to be involved in the regulation of insulin secretion. A this compound probe could be used to study its role in this pathway.

Fatty_Acyl_CoA_Signaling cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glucose Glucose G6P Glucose-6-P Glucose->G6P GLUT2 Pyruvate_c Pyruvate G6P->Pyruvate_c Glycolysis Pyruvate_m Pyruvate Pyruvate_c->Pyruvate_m Citrate_c Citrate AcetylCoA_c Acetyl-CoA Citrate_c->AcetylCoA_c ACL MalonylCoA Malonyl-CoA AcetylCoA_c->MalonylCoA ACC LipidSignaling Lipid Signaling (e.g., Protein Acylation, PKC Activation) MalonylCoA->LipidSignaling Inhibits CPT1 SapienicAcid Sapienic Acid SapienoylCoA This compound SapienicAcid->SapienoylCoA ACSL SapienoylCoA->LipidSignaling InsulinVesicle Insulin Vesicle LipidSignaling->InsulinVesicle Promotes Exocytosis Exocytosis InsulinVesicle->Exocytosis AcetylCoA_m Acetyl-CoA Pyruvate_m->AcetylCoA_m Citrate_m Citrate AcetylCoA_m->Citrate_m TCA Cycle TCA_Cycle TCA Cycle ATP ATP TCA_Cycle->ATP Citrate_m->Citrate_c ATP->Exocytosis KATP channel closure

Caption: Role of Long-Chain Acyl-CoAs in Insulin Secretion.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the development and application of a this compound fluorescent probe.

Unveiling the Interactome of Sapienoyl-CoA: Protocols for Studying Protein Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate landscape of cellular signaling and metabolism, the roles of specific lipid molecules are increasingly recognized as pivotal. Sapienoyl-CoA, the coenzyme A derivative of sapienic acid, a 16-carbon monounsaturated fatty acid unique to humans, is emerging as a molecule of significant biological interest. To empower researchers, scientists, and drug development professionals in exploring the functional significance of this unique lipid, we present detailed application notes and protocols for the discovery and characterization of this compound protein binding partners.

These comprehensive guidelines outline a strategic approach, from the initial discovery of interacting proteins to the quantitative analysis of their binding affinities. The provided methodologies are designed to facilitate a deeper understanding of the molecular mechanisms governed by this compound, potentially unlocking new therapeutic avenues.

Introduction to this compound

Sapienic acid (16:1n-10) is the most abundant fatty acid in human sebum and is synthesized from palmitic acid by the enzyme fatty acid desaturase 2 (FADS2).[1][2][3][4] Its activated form, this compound, is anticipated to participate in various cellular processes, including lipid metabolism, membrane dynamics, and signaling pathways. Recent studies have implicated sapienic acid in modulating signaling pathways involving key proteins such as EGFR, AKT, and mTOR in cancer cell lines, suggesting a role in cell growth and proliferation.[5][6][7] However, the specific proteins that directly bind to this compound and mediate these effects remain largely unknown. The protocols outlined below provide a roadmap for identifying these protein partners and quantifying their interactions.

I. Discovery of this compound Binding Proteins

The initial step in understanding the function of this compound is to identify its interacting proteins within the cellular proteome. Affinity Purification-Mass Spectrometry (AP-MS) is a powerful and unbiased method for this purpose.

Application Note: Affinity Purification-Mass Spectrometry (AP-MS) for this compound

AP-MS is an invaluable technique for identifying protein-protein and protein-ligand interactions.[8][9][10][11][12] For this compound, a "bait" molecule needs to be designed to capture its binding partners from a cell lysate. A common strategy involves synthesizing a modified version of this compound that can be immobilized on a solid support (e.g., agarose (B213101) or magnetic beads). This is typically achieved by attaching a chemical handle, such as biotin (B1667282) or a terminal alkyne for click chemistry, to the sapienoyl moiety, distal to the CoA group to minimize interference with protein binding.

The general workflow involves incubating the immobilized this compound with a cell or tissue lysate, followed by stringent washing steps to remove non-specific binders. The specifically bound proteins are then eluted and identified by mass spectrometry.

cluster_0 Preparation cluster_1 Affinity Purification cluster_2 Analysis Bait Synthesize tagged This compound (Bait) Immobilize Immobilize Bait on Beads Bait->Immobilize Incubate Incubate Bait-Beads with Lysate Lysate Prepare Cell Lysate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS Protein Identification by Mass Spectrometry Elute->MS Analysis Data Analysis and Candidate Identification MS->Analysis

Figure 1: Experimental workflow for Affinity Purification-Mass Spectrometry (AP-MS).
Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

1. Preparation of this compound Bait:

  • Synthesize a this compound analog with a terminal biotin tag.

  • Alternatively, synthesize an analog with a terminal alkyne for subsequent coupling to azide-functionalized beads via click chemistry.

2. Immobilization of Bait:

  • Incubate the biotinylated this compound with streptavidin-coated magnetic beads for 1 hour at room temperature with gentle rotation.

  • Wash the beads three times with a suitable buffer (e.g., PBS with 0.1% Tween-20) to remove unbound bait.

3. Cell Lysis:

  • Harvest cultured cells (e.g., human sebocytes or other relevant cell lines) and wash with ice-cold PBS.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) on ice for 30 minutes.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

4. Affinity Purification:

  • Add the clarified cell lysate to the this compound-conjugated beads.

  • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Wash the beads five times with lysis buffer to remove non-specifically bound proteins.

5. Elution and Sample Preparation for Mass Spectrometry:

  • Elute the bound proteins using a competitive elution buffer (e.g., containing a high concentration of free biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Run the eluate on a short SDS-PAGE gel to concentrate the proteins.

  • Excise the entire protein lane, perform in-gel trypsin digestion, and extract the resulting peptides.

6. Mass Spectrometry and Data Analysis:

  • Analyze the extracted peptides by LC-MS/MS.

  • Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.

  • Compare the identified proteins with a control experiment using beads without the this compound bait to identify specific binders.

II. Validation and Quantitative Characterization of Interactions

Once potential binding partners are identified, the interactions must be validated and characterized quantitatively using biophysical techniques. Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST) are powerful methods for this purpose.

Application Note: Biophysical Characterization of this compound-Protein Interactions

These techniques provide quantitative data on binding affinity (dissociation constant, Kd), stoichiometry (n), and thermodynamics (enthalpy, ΔH; and entropy, ΔS).

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in solution.[13][14][15][16][17]

  • Surface Plasmon Resonance (SPR): A label-free, real-time technique that measures the change in refractive index at a sensor surface as a protein binds to an immobilized ligand (or vice versa).[18][19][20][21][22]

  • Microscale Thermophoresis (MST): Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding. This technique requires minimal sample consumption.[23][24][25][26][27]

cluster_0 Candidate Validation and Characterization cluster_1 Quantitative Data Output ITC Isothermal Titration Calorimetry (ITC) Kd Binding Affinity (Kd) ITC->Kd Thermo Thermodynamics (ΔH, ΔS) ITC->Thermo SPR Surface Plasmon Resonance (SPR) SPR->Kd Kinetics Kinetics (kon, koff) SPR->Kinetics MST Microscale Thermophoresis (MST) MST->Kd SapienoylCoA This compound BindingProtein Identified Binding Protein (e.g., Kinase, Transcription Factor) SapienoylCoA->BindingProtein Modulates Activity Downstream Downstream Signaling (e.g., Phosphorylation Cascade) BindingProtein->Downstream Upstream Upstream Signal Upstream->BindingProtein CellularResponse Cellular Response (e.g., Gene Expression, Proliferation) Downstream->CellularResponse

References

Application Notes and Protocols for Studying Fatty Acid Metabolism in Cancer Cells Using Sapienoyl-CoA's Precursor, Sapienic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Altered fatty acid metabolism is a hallmark of many cancers, presenting novel therapeutic targets. Sapienoyl-CoA, derived from the activation of sapienic acid, is an emerging player in cancer cell lipidomics. Sapienic acid (cis-6-hexadecenoic acid) is a unique n-10 monounsaturated fatty acid produced from palmitic acid by the enzyme delta-6 desaturase.[1][2] Within the cell, free fatty acids like sapienic acid are activated into their acyl-CoA derivatives to participate in metabolic pathways.[3][4] This activation is catalyzed by acyl-CoA synthetases.[2]

Due to the limited commercial availability of this compound, these application notes focus on the use of its precursor, Sapienic Acid , to study the downstream metabolic and signaling effects mediated by intracellular this compound in cancer cells. Administering sapienic acid to cancer cell cultures allows for its uptake and subsequent conversion to this compound, providing a robust model to investigate its role in fatty acid metabolism and related signaling cascades.

Recent studies have demonstrated that sapienic acid metabolism influences membrane plasticity and key oncogenic signaling pathways, such as the EGFR/AKT/mTOR cascade, in breast cancer cell lines.[1][2] Furthermore, the analysis of the n-10 fatty acid family, including sapienic acid and its metabolites, is gaining attention as a potential marker for cancer cell plasticity.[3][5]

These notes provide detailed protocols for utilizing sapienic acid to probe the function of the this compound metabolic axis in cancer cells, including methods for cell treatment, viability assessment, lipidomic analysis, and investigation of key signaling pathways.

Data Presentation

Quantitative Data Summary

The following tables summarize quantitative data from studies on the effect of sapienic acid on breast cancer cell lines.

Table 1: Cytotoxicity of Sapienic Acid in Breast Cancer Cell Lines

Cell LineIC50 Concentration (24h)Notes
BT-20 Higher than MDA-MB-231Most resistant to high concentrations.[1]
MDA-MB-231 Lower than BT-20
MCF-7 Not specified, but sensitive

A non-toxic concentration of 50 µM Sapienic Acid was used for subsequent experiments to study metabolic and signaling effects without inducing cell death.[1][2]

Table 2: Effects of 50 µM Sapienic Acid Supplementation on Signaling Pathways in Breast Cancer Cell Lines

Cell LineCorrelated Signaling Protein Activationp-value
MCF-7 p-AKT and p-mTORp < 0.005 and p < 0.05
MDA-MB-231 p-mTORp < 0.05
BT-20 p-EGFRNot specified

Data derived from correlation analysis between n-10 fatty acid levels and phosphorylated protein levels after 50 µM sapienic acid treatment.[1]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Sapienic Acid Metabolism Palmitic Acid Palmitic Acid Sapienic Acid Sapienic Acid Palmitic Acid->Sapienic Acid delta-6 desaturase This compound This compound Sapienic Acid->this compound Acyl-CoA Synthetase 8-cis-18:1 8-cis-18:1 This compound->8-cis-18:1 Elongase Sebaleic Acid Sebaleic Acid 8-cis-18:1->Sebaleic Acid delta-5 desaturase

Sapienic Acid Metabolic Pathway.

cluster_1 EGFR/AKT/mTOR Signaling Sapienic Acid Metabolites Sapienic Acid Metabolites EGFR EGFR Sapienic Acid Metabolites->EGFR modulates PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation

Influence on EGFR/AKT/mTOR Signaling.

cluster_2 Experimental Workflow Cell Culture Cell Culture Sapienic Acid Treatment Sapienic Acid Treatment Cell Culture->Sapienic Acid Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Sapienic Acid Treatment->Cell Viability Assay (MTT) Lipid Extraction & Analysis Lipid Extraction & Analysis Sapienic Acid Treatment->Lipid Extraction & Analysis GC-MS Protein Extraction & Western Blot Protein Extraction & Western Blot Sapienic Acid Treatment->Protein Extraction & Western Blot p-EGFR, p-AKT, p-mTOR

Workflow for Sapienic Acid Studies.

Experimental Protocols

Protocol 1: Cancer Cell Culture and Treatment with Sapienic Acid

This protocol describes the general procedure for culturing breast cancer cell lines and treating them with sapienic acid.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231, BT-20)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Sapienic Acid

  • Ethanol (for stock solution)

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Culture: Culture the selected breast cancer cell lines in their recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Stock Solution Preparation: Prepare a stock solution of Sapienic Acid in ethanol. For example, a 10 mM stock solution.

  • Cell Seeding: Seed the cells in 6-well or 96-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment.

  • Sapienic Acid Treatment:

    • For cytotoxicity (IC50) determination, treat the cells with a range of sapienic acid concentrations (e.g., 10 µM to 200 µM) for 24 hours.

    • For metabolic and signaling studies, treat the cells with a non-toxic concentration (e.g., 50 µM) of sapienic acid for the desired time points (e.g., 30 minutes, 1 hour, 3 hours).[1][2]

    • A vehicle control (ethanol) should be included in all experiments.

  • Harvesting: After the incubation period, harvest the cells for downstream analysis (cell viability, lipidomics, or Western blotting).

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the cytotoxicity of sapienic acid on cancer cells.

Materials:

  • Cells treated with Sapienic Acid in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Following the treatment period as described in Protocol 1, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Allow the plate to stand overnight in the incubator.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Fatty Acid-Based Membrane Lipidome Analysis

This protocol outlines the analysis of fatty acid composition in cell membranes after sapienic acid treatment using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Cell pellets (from Protocol 1)

  • PBS

  • Lipid extraction solvents (e.g., Chloroform/Methanol, 2:1 v/v)

  • Internal standards (e.g., deuterated fatty acids)

  • Derivatization agent (e.g., PFB bromide for GC-MS)

  • GC-MS system

Procedure:

  • Lipid Extraction:

    • Harvest approximately 3 x 10^6 cells by centrifugation.[6]

    • Wash the cell pellet with PBS.

    • Perform lipid extraction using a method like the Folch procedure with a chloroform/methanol mixture in the presence of internal standards.

  • Saponification and Derivatization:

    • Saponify the lipid extract to release fatty acids.

    • Derivatize the fatty acids to make them volatile for GC analysis (e.g., conversion to pentafluorobenzyl esters).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Use an appropriate GC column and temperature program to separate the fatty acid derivatives.

    • Identify and quantify the fatty acids based on their retention times and mass spectra, comparing them to known standards.

    • Pay special attention to the peaks corresponding to sapienic acid and its metabolites like 8-cis-18:1 and sebaleic acid.

Protocol 4: Western Blot Analysis of EGFR/AKT/mTOR Signaling

This protocol is for detecting changes in the phosphorylation status of key signaling proteins.

Materials:

  • Cell pellets (from Protocol 1)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-mTOR, total mTOR, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in lysis buffer on ice. Centrifuge to remove cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar assay.

  • Gel Electrophoresis:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe for total protein and a loading control to normalize the data.

  • Densitometry Analysis: Quantify the band intensities using software like ImageJ. Normalize the phosphorylated protein signal to the total protein signal and then to the loading control.

References

Application Notes and Protocols: Stable Isotope Labeling of Sapienoyl-CoA for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sapienoyl-CoA is the coenzyme A thioester of sapienic acid (cis-6-hexadecenoic acid), a fatty acid uniquely abundant in human sebum. It plays a significant role in lipid metabolism, particularly in sebocytes, and is a precursor to other lipids, including sebaleic acid. Understanding the metabolic fate of this compound is crucial for elucidating pathways related to skin biology, metabolic disorders, and the development of novel therapeutics.

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By introducing a stable isotope-labeled version of this compound, researchers can track the incorporation of its carbon atoms into downstream metabolites, providing insights into pathway activity and metabolic fluxes. These application notes provide a comprehensive overview and detailed protocols for the use of stable isotope-labeled this compound in metabolic tracing studies.

Metabolic Pathway of this compound

This compound is synthesized from palmitoyl-CoA through the action of the enzyme Fatty Acid Desaturase 2 (FADS2), which introduces a double bond at the delta-6 position. Once formed, this compound can be further metabolized through several pathways, including elongation to form sebaleoyl-CoA, and incorporation into complex lipids such as triacylglycerols and phospholipids.

Sapienoyl_CoA_Metabolism cluster_synthesis Synthesis of this compound cluster_fate Metabolic Fate of this compound Palmitoyl-CoA Palmitoyl-CoA This compound This compound Palmitoyl-CoA->this compound FADS2 (Δ6-desaturase) Sebaleoyl-CoA Sebaleoyl-CoA This compound->Sebaleoyl-CoA Elongation Triacylglycerols Triacylglycerols This compound->Triacylglycerols Esterification Phospholipids Phospholipids This compound->Phospholipids Esterification Labeled Precursor Labeled Precursor Labeled Precursor->Palmitoyl-CoA Fatty Acid Synthesis

Caption: Metabolic pathway of this compound synthesis and its subsequent fate.

Experimental Protocols

Protocol 1: Synthesis of Stable Isotope-Labeled Sapienic Acid

Objective: To synthesize [U-¹³C₁₆]-sapienic acid as a precursor for labeled this compound. This protocol is adapted from general methods for synthesizing ¹³C-labeled fatty acids.

Materials:

  • [U-¹³C₁₆]-Palmitic acid

  • Appropriate solvents (e.g., hexane, diethyl ether, methanol)

  • Reagents for desaturation (conceptual, as direct chemical synthesis is complex; enzymatic conversion is an alternative)

  • HPLC system for purification

Procedure:

  • Starting Material: Obtain commercially available [U-¹³C₁₆]-palmitic acid.

  • Enzymatic Conversion (Preferred Method):

    • Utilize a cell-free system or purified FADS2 enzyme.

    • Incubate [U-¹³C₁₆]-palmitic acid with the enzyme preparation in a suitable buffer containing necessary cofactors (e.g., ATP, CoA, NADH).

    • Monitor the conversion to [U-¹³C₁₆]-sapienic acid by GC-MS or LC-MS.

  • Purification:

    • Extract the lipid fraction using a Folch or Bligh-Dyer method.

    • Purify the [U-¹³C₁₆]-sapienic acid using reverse-phase HPLC.

    • Confirm the purity and identity of the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Enzymatic Synthesis of [U-¹³C₁₆]-Sapienoyl-CoA

Objective: To synthesize [U-¹³C₁₆]-Sapienoyl-CoA from the labeled sapienic acid. This protocol is based on general enzymatic methods for acyl-CoA synthesis.

Materials:

  • [U-¹³C₁₆]-Sapienic acid

  • Coenzyme A (CoA)

  • Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa or a commercially available long-chain acyl-CoA synthetase)

  • ATP

  • MgCl₂

  • Tricine buffer

  • Solid Phase Extraction (SPE) cartridges for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine Tricine buffer (pH 7.5), ATP, MgCl₂, and Coenzyme A.

  • Enzyme Addition: Add acyl-CoA synthetase to the reaction mixture.

  • Substrate Addition: Add [U-¹³C₁₆]-sapienic acid (dissolved in a small amount of ethanol (B145695) or DMSO) to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol.

  • Purification:

    • Centrifuge the mixture to pellet the precipitated enzyme.

    • Purify the supernatant containing [U-¹³C₁₆]-Sapienoyl-CoA using a C18 SPE cartridge.

    • Elute the purified product and confirm its concentration and purity by LC-MS/MS.

Protocol 3: Metabolic Tracing in Cell Culture

Objective: To trace the metabolic fate of this compound in a relevant cell line (e.g., sebocytes or other cells with active lipid metabolism).

Materials:

  • Cultured cells (e.g., SEB-1 sebocytes)

  • Cell culture medium

  • [U-¹³C₁₆]-Sapienoyl-CoA (or [U-¹³C₁₆]-Sapienic acid, which will be intracellularly converted to the CoA thioester)

  • Solvents for metabolite extraction (e.g., methanol, chloroform, water)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Culture cells to 80-90% confluency.

  • Labeling: Replace the culture medium with a fresh medium containing a known concentration of [U-¹³C₁₆]-Sapienic acid (e.g., 10-50 µM).

  • Time Course: Incubate the cells for different time points (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

  • Metabolite Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., methanol:water, 80:20 v/v).

    • Scrape the cells and collect the extract.

    • Perform a liquid-liquid extraction to separate polar and nonpolar metabolites.

  • Sample Preparation for LC-MS/MS:

    • Dry the acyl-CoA containing fraction under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.[1]

  • LC-MS/MS Analysis: Analyze the isotopic enrichment in downstream metabolites of this compound.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data from a metabolic tracing experiment using [U-¹³C₁₆]-Sapienic acid in a sebocyte cell line.

Table 1: Isotopic Enrichment of this compound and its Metabolites Over Time

Time (hours)[¹³C₁₆]-Sapienoyl-CoA (%)[¹³C₁₈]-Sebaleoyl-CoA (%)[¹³C₁₆]-Triacylglycerol (%)
0000
185.2 ± 3.15.6 ± 0.812.3 ± 1.5
472.5 ± 4.515.8 ± 2.135.7 ± 3.9
855.1 ± 3.928.4 ± 3.358.9 ± 5.2
2420.7 ± 2.845.1 ± 4.775.3 ± 6.1

Table 2: LC-MS/MS Parameters for the Analysis of this compound and Related Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound1004.6499.335
[¹³C₁₆]-Sapienoyl-CoA1020.6515.335
Sebaleoyl-CoA1032.6527.338
[¹³C₁₈]-Sebaleoyl-CoA1050.6545.338

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a stable isotope tracing experiment with this compound.

Experimental_Workflow cluster_synthesis Tracer Synthesis cluster_experiment Cell Culture Experiment cluster_analysis Analysis Labeled_Sapienic_Acid [U-13C16]-Sapienic Acid Synthesis Labeled_Sapienoyl_CoA [U-13C16]-Sapienoyl-CoA Enzymatic Synthesis Labeled_Sapienic_Acid->Labeled_Sapienoyl_CoA Labeling Incubation with Labeled Precursor Labeled_Sapienoyl_CoA->Labeling Cell_Culture Sebocyte Cell Culture Cell_Culture->Labeling Time_Course Time-course Sampling Labeling->Time_Course Extraction Metabolite Extraction Time_Course->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Analysis Data Analysis and Pathway Mapping LC_MS->Data_Analysis

Caption: Workflow for stable isotope tracing of this compound metabolism.

Conclusion

The methodologies and protocols outlined in these application notes provide a framework for researchers to investigate the metabolic fate of this compound. The use of stable isotope labeling, coupled with sensitive analytical techniques like LC-MS/MS, will enable a deeper understanding of the role of this unique fatty acyl-CoA in health and disease, and may facilitate the discovery of new therapeutic targets for a variety of conditions.

References

Application Notes and Protocols for In Vitro Reconstitution of Sapienoyl-CoA Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienoyl-CoA is the acyl-coenzyme A form of sapienic acid (cis-6-hexadecenoic acid), a fatty acid that is notably abundant in human sebum and has been implicated in various physiological and pathological processes, including cancer metabolism. The primary enzyme responsible for the synthesis of this compound is Fatty Acid Desaturase 2 (FADS2), which introduces a double bond at the Δ6 position of palmitoyl-CoA.[1] The in vitro reconstitution of this metabolic pathway is a critical tool for studying the enzymatic activity of FADS2, for screening potential inhibitors or activators, and for producing this compound for further research. These application notes provide a detailed protocol for the in vitro synthesis of this compound from palmitoyl-CoA using recombinant human FADS2.

Principle

The in vitro reconstitution of the this compound metabolic pathway involves the enzymatic conversion of palmitoyl-CoA to this compound by purified, active FADS2 enzyme in a controlled reaction environment. The reaction requires the presence of essential cofactors, including an electron donor system, typically involving NADPH, cytochrome b5, and cytochrome P450 reductase. The product, this compound, can be quantified using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS).

Data Presentation

Table 1: Hypothetical Kinetic Parameters of Recombinant Human FADS2 with Palmitoyl-CoA

ParameterValueUnits
Km (Palmitoyl-CoA)25µM
Vmax150pmol/min/mg
Optimal pH7.4
Optimal Temperature37°C
CofactorsNADPH, Cytochrome b5, Cytochrome P450 Reductase

Note: The values presented in this table are hypothetical and serve as an illustrative example. Actual kinetic parameters should be determined experimentally.

Table 2: Components of the In Vitro FADS2 Desaturase Assay

ComponentStock ConcentrationFinal ConcentrationVolume (for 100 µL reaction)
Potassium Phosphate (B84403) Buffer (pH 7.4)1 M100 mM10 µL
Recombinant Human FADS21 mg/mL1-10 µg/mL0.1-1 µL
Cytochrome b51 mg/mL5 µg/mL0.5 µL
Cytochrome P450 Reductase1 mg/mL5 µg/mL0.5 µL
Palmitoyl-CoA10 mM50 µM0.5 µL
NADPH100 mM1 mM1 µL
Nuclease-free waterUp to 100 µL

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant Human FADS2

This protocol describes the expression of human FADS2 in a baculovirus/insect cell system, which is suitable for producing membrane-bound enzymes like FADS2. Alternatively, expression in E. coli or yeast can be employed.[2][3]

Materials:

  • Sf9 insect cells

  • Baculovirus expression vector containing the human FADS2 gene

  • Grace's insect medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin

  • Lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease inhibitor cocktail)

  • Ni-NTA affinity chromatography column

  • Wash buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20 mM imidazole)

  • Elution buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM imidazole)

  • Dialysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol)

Procedure:

  • Cell Culture and Infection: Culture Sf9 cells in Grace's insect medium supplemented with 10% FBS and penicillin-streptomycin. Infect the cells with the FADS2-baculovirus construct at a multiplicity of infection (MOI) of 1.

  • Protein Expression: Incubate the infected cells for 48-72 hours at 27°C.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend in ice-cold lysis buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with wash buffer.

  • Washing: Wash the column extensively with wash buffer to remove unbound proteins.

  • Elution: Elute the His-tagged FADS2 protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against dialysis buffer to remove imidazole (B134444) and for buffer exchange.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit. Determine the protein concentration using a Bradford assay and store at -80°C.

Protocol 2: In Vitro Reconstitution of this compound Synthesis

This protocol outlines the enzymatic reaction for the conversion of palmitoyl-CoA to this compound using purified recombinant FADS2.

Materials:

  • Purified recombinant human FADS2

  • Purified cytochrome b5

  • Purified cytochrome P450 reductase

  • Palmitoyl-CoA

  • NADPH

  • Potassium phosphate buffer (pH 7.4)

  • Reaction stop solution (e.g., 2:1 methanol:chloroform)

  • Internal standard (e.g., C17:0-CoA)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice as detailed in Table 2.

  • Pre-incubation: Pre-incubate the reaction mixture (without substrate) for 5 minutes at 37°C.

  • Initiation of Reaction: Start the reaction by adding palmitoyl-CoA.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding the reaction stop solution.

  • Extraction: Add the internal standard and perform a lipid extraction.

  • Analysis: Analyze the extracted acyl-CoAs by LC-MS/MS.

Protocol 3: Quantification of this compound by LC-MS/MS

This protocol provides a general method for the analysis of the reaction product.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • C18 reverse-phase LC column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • This compound standard

  • Palmitoyl-CoA standard

Procedure:

  • Sample Preparation: Dry the extracted lipid samples under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol).

  • LC Separation: Inject the sample onto the C18 column. Elute the acyl-CoAs using a gradient of mobile phase A and B.

  • MS/MS Detection: Detect the acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for palmitoyl-CoA and this compound should be determined using standards.

  • Quantification: Quantify the amount of this compound produced by comparing its peak area to that of the internal standard and a standard curve generated with the this compound standard.

Mandatory Visualizations

This compound Metabolic Pathway

Sapienoyl_CoA_Pathway Palmitoyl_CoA Palmitoyl-CoA (C16:0) FADS2 FADS2 (Fatty Acid Desaturase 2) Palmitoyl_CoA->FADS2 Sapienoyl_CoA This compound (C16:1n-10) FADS2->Sapienoyl_CoA Δ6 Desaturation NADPH NADPH + H+ e_system Electron Transport Chain (Cytochrome b5, Cytochrome P450 Reductase) NADPH->e_system NADP NADP+ NADP->e_system O2 O2 O2->FADS2 H2O 2H2O H2O->FADS2 e_system->FADS2 2e-

Caption: Biosynthesis of this compound from Palmitoyl-CoA catalyzed by FADS2.

Experimental Workflow for In Vitro Reconstitution

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Analysis Expression Expression of Recombinant FADS2 Purification Purification of FADS2 Expression->Purification Reaction_Setup Set up Reaction Mixture (FADS2, Buffers, Cofactors) Purification->Reaction_Setup Add_Substrate Add Palmitoyl-CoA Reaction_Setup->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Extraction Lipid Extraction Reaction_Stop->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of this compound LCMS->Quantification

Caption: Workflow for the in vitro reconstitution and analysis of this compound synthesis.

References

Application Notes and Protocols for High-Throughput Screening of Sapienoyl-CoA Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienic acid (cis-6-hexadecenoic acid) is the most abundant fatty acid in human sebum, playing a crucial role in the skin's innate immune defense through its potent antimicrobial properties.[1][2] The biosynthesis of sapienic acid is a unique feature of human sebaceous glands and involves the desaturation of palmitic acid, a reaction catalyzed by the enzyme Δ6-desaturase, also known as fatty acid desaturase 2 (FADS2).[1] The subsequent esterification to Coenzyme A (CoA) forms Sapienoyl-CoA, a key intermediate. Given the role of sapienic acid in skin health and disease, including conditions like atopic dermatitis where its levels are reduced, inhibitors of this compound synthesis are of significant interest for therapeutic and research applications.[3][4]

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of inhibitors targeting this compound synthesis, with a primary focus on the FADS2 enzyme.

This compound Synthesis Pathway

The synthesis of this compound begins with the conversion of the common saturated fatty acid, palmitoyl-CoA, to cis-6-hexadecenoyl-CoA (this compound) by the FADS2 enzyme. This is the rate-limiting step and the primary target for inhibition.

Sapienoyl_CoA_Synthesis Palmitoyl_CoA Palmitoyl-CoA FADS2 FADS2 (Δ6-desaturase) Palmitoyl_CoA->FADS2 Substrate Sapienoyl_CoA This compound FADS2->Sapienoyl_CoA Product Sapienic_Acid Sapienic Acid Sapienoyl_CoA->Sapienic_Acid Hydrolysis

Caption: Biosynthetic pathway of this compound and Sapienic Acid.

High-Throughput Screening (HTS) for FADS2 Inhibitors

The primary goal of the HTS campaign is to identify small molecules that inhibit the enzymatic activity of FADS2. A fluorescence-based assay is a common and effective method for HTS campaigns due to its high sensitivity and compatibility with automated platforms.[5][6]

Assay Principle

A fluorescence-based assay can be designed using a fluorogenic substrate that mimics the natural substrate of FADS2, palmitoyl-CoA. Upon desaturation by FADS2, a quenched fluorophore is released or a conformational change leads to a significant increase in fluorescence intensity. The level of fluorescence is directly proportional to the enzymatic activity. Inhibitors of FADS2 will therefore lead to a decrease in the fluorescence signal.

Experimental Workflow

The HTS workflow is a multi-step process designed to efficiently screen large compound libraries and identify promising lead candidates.

HTS_Workflow cluster_0 Primary Screen cluster_1 Dose-Response & IC50 Determination cluster_2 Secondary Assays & Lead Optimization Compound_Library Compound Library (e.g., 10,000 compounds) Single_Concentration_Screen Single-Concentration Screen (e.g., 10 µM) Compound_Library->Single_Concentration_Screen Hit_Identification Hit Identification (>50% Inhibition) Single_Concentration_Screen->Hit_Identification Dose_Response Dose-Response Assay (e.g., 8-point titration) Hit_Identification->Dose_Response IC50_Calculation IC50 Value Calculation Dose_Response->IC50_Calculation Hit_Prioritization Hit Prioritization IC50_Calculation->Hit_Prioritization Orthogonal_Assays Orthogonal Assays (e.g., non-fluorescence based) Hit_Prioritization->Orthogonal_Assays Selectivity_Profiling Selectivity Profiling (against other desaturases) Orthogonal_Assays->Selectivity_Profiling Lead_Optimization Lead Optimization Selectivity_Profiling->Lead_Optimization

Caption: High-throughput screening workflow for FADS2 inhibitors.

Experimental Protocols

Reagents and Materials
  • FADS2 Enzyme: Recombinant human FADS2.

  • Substrate: A custom-synthesized fluorogenic derivative of palmitoyl-CoA.

  • Assay Buffer: e.g., 100 mM HEPES, pH 7.4, with necessary co-factors (e.g., NADH, cytochrome b5).

  • Compound Library: Small molecule library dissolved in DMSO.

  • Positive Control: A known FADS2 inhibitor (if available) or a non-specific enzyme inhibitor.

  • Negative Control: DMSO.

  • Microplates: 384-well, black, flat-bottom plates.

  • Plate Reader: Fluorescence plate reader with appropriate excitation and emission filters.

Assay Protocol for Primary Screening
  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library into the wells of a 384-well plate. Also, dispense 50 nL of DMSO for negative controls and 50 nL of a known inhibitor for positive controls.

  • Enzyme Preparation: Prepare a solution of recombinant FADS2 in assay buffer at a 2X final concentration.

  • Enzyme Addition: Add 10 µL of the FADS2 enzyme solution to each well of the assay plate containing the compounds.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Substrate Preparation: Prepare a solution of the fluorogenic substrate in assay buffer at a 2X final concentration.

  • Reaction Initiation: Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final reaction volume is 20 µL.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity every minute for 30 minutes.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the controls (% inhibition).

Dose-Response and IC50 Determination Protocol
  • Compound Plating: For each "hit" compound identified in the primary screen, create a serial dilution series (e.g., 8 points, 1:3 dilution starting from 100 µM) in DMSO. Dispense 50 nL of each concentration into the wells of a 384-well plate.

  • Follow Assay Protocol: Repeat steps 2-8 from the primary screening protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation

The quantitative data for known and newly identified FADS2 inhibitors should be summarized in a structured table for easy comparison.

Compound IDTypeIC50 (µM)Notes
SC-26196Direct InhibitorData to be determinedA known selective FADS2 inhibitor.[7]
CAY10566Direct InhibitorData to be determinedA commercially available FADS2 inhibitor.[7]
Hit Compound 1To be determinede.g., 2.5Identified from primary screen.
Hit Compound 2To be determinede.g., 8.1Identified from primary screen.

Conclusion

The provided application notes and protocols outline a comprehensive strategy for the high-throughput screening and identification of novel inhibitors of this compound synthesis by targeting the FADS2 enzyme. The use of a robust fluorescence-based assay in a systematic HTS workflow will enable the discovery of potent and selective inhibitors. These compounds will be valuable tools for further research into the role of sapienic acid in skin biology and may serve as starting points for the development of new therapeutics for a variety of skin conditions.

References

Application Notes and Protocols: The Role of Sapienoyl-CoA in Reconstituted Lipid Bilayer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapienic acid (cis-6-hexadecenoic acid) is a unique 16-carbon monounsaturated fatty acid that is the most abundant fatty acid in human sebum. Its presence is nearly exclusive to humans and it plays a significant role in the skin's barrier function and innate antimicrobial defense. Recent studies have also detected sapienic acid in the membranes of cancer cells, suggesting a role in membrane plasticity and cellular signaling. The activated form of sapienic acid, Sapienoyl-CoA, is the direct precursor for its incorporation into complex lipids.

This document provides detailed application notes and protocols for studying the effects of this compound on reconstituted lipid bilayers. As direct literature on this compound in such systems is currently limited, the following protocols and expected outcomes are based on established methodologies for similar long-chain monounsaturated fatty acyl-CoAs and the known properties of sapienic acid. These notes are intended to serve as a comprehensive guide for researchers investigating the biophysical and functional consequences of incorporating this unique fatty acid into model membranes.

Potential Applications of this compound in Lipid Bilayer Studies

  • Investigating Membrane Fluidity and Organization: The single cis double bond in sapienic acid is expected to introduce a "kink" in the acyl chain, thereby increasing membrane fluidity and disordering the hydrophobic core of the lipid bilayer.[1][2] Studies with this compound can quantify these effects and compare them to more common monounsaturated fatty acids like oleic acid.

  • Modulating Membrane Permeability: Increased membrane fluidity is often correlated with increased permeability to water and small solutes.[1][2] Reconstituted liposomes containing sapienic acid can be used to assess changes in barrier function, which is relevant to its role in the skin's protective layer.

  • Protein-Lipid Interactions: The unique structure of sapienic acid may lead to specific interactions with membrane proteins. Reconstituting membrane proteins (e.g., ion channels, receptors) into bilayers containing this compound can elucidate how this fatty acid modulates their function.

  • Antimicrobial Mechanism of Action: The antimicrobial properties of sapienic acid are well-documented.[3] By incorporating this compound into bacterial membrane mimics, researchers can investigate the biophysical mechanisms underlying its bactericidal or bacteriostatic effects.

  • Drug Delivery Systems: Liposomes formulated with sapienic acid may offer unique properties for drug encapsulation and delivery, potentially enhancing skin penetration for topical applications.

Quantitative Data Summary

The following tables summarize expected quantitative data based on studies of similar monounsaturated fatty acids incorporated into lipid bilayers. These values should be considered as a starting point for experiments with this compound.

Table 1: Expected Effects of Sapienic Acid Incorporation on Lipid Bilayer Biophysical Properties

PropertyControl (DOPC Bilayer)DOPC Bilayer + 10 mol% Sapienic Acid (Expected)Technique
Membrane Thickness ~3.8 nmDecreaseSmall-Angle X-ray Scattering (SAXS)
Area per Lipid ~0.72 nm²IncreaseMolecular Dynamics (MD) Simulations
Bending Rigidity (Kc) ~10 x 10⁻²⁰ JDecreaseNeutron Spin Echo (NSE)
Main Phase Transition Temperature (Tm) Varies with lipid compositionDecreaseDifferential Scanning Calorimetry (DSC)

Table 2: Expected Effects of Sapienic Acid on Membrane Permeability

Permeant MoleculeLiposome (B1194612) CompositionPermeability Coefficient (P) (cm/s) (Expected)Assay
Carboxyfluorescein DOPCLowFluorescence Leakage Assay
Carboxyfluorescein DOPC + 10 mol% Sapienic AcidModerate IncreaseFluorescence Leakage Assay
Water DOPCHighOsmotic Shrinkage Assay
Water DOPC + 10 mol% Sapienic AcidHigherOsmotic Shrinkage Assay

Experimental Protocols

In Vitro Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from sapienic acid using a long-chain acyl-CoA synthetase.

Materials:

  • Sapienic acid (cis-6-hexadecenoic acid)

  • Coenzyme A (CoA)

  • ATP (Adenosine 5'-triphosphate)

  • Long-chain acyl-CoA synthetase (e.g., from Pseudomonas sp. or rat liver)

  • Triton X-100

  • HEPES buffer (50 mM, pH 7.4)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA, fatty acid-free)

Procedure:

  • Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.4), 10 mM MgCl₂, 2 mM DTT, 10 mM ATP, and 1 mM CoA.

  • Add Triton X-100 to a final concentration of 0.1% to solubilize the sapienic acid.

  • Add sapienic acid to the reaction mixture to a final concentration of 100 µM.

  • Initiate the reaction by adding long-chain acyl-CoA synthetase to a final concentration of 1 µg/mL.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding 1 M perchloric acid.

  • Purify the this compound using reverse-phase HPLC.

  • Quantify the concentration of this compound by measuring the absorbance at 260 nm.

Preparation of Liposomes Containing this compound

This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the thin-film hydration and extrusion method.

Materials:

  • DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) or other desired phospholipids (B1166683)

  • This compound (from Protocol 3.1)

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • Extruder with polycarbonate membranes (100 nm pore size)

Procedure:

  • In a round-bottom flask, dissolve the desired amount of phospholipids (e.g., DOPC) and this compound in chloroform. The molar ratio of this compound can be varied (e.g., 1-10 mol%).

  • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the hydration buffer by vortexing vigorously. This will form multilamellar vesicles (MLVs).

  • For LUV preparation, subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath.

  • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder.

  • The resulting LUV suspension can be stored at 4°C.

Membrane Permeability Assay (Carboxyfluorescein Leakage)

This protocol measures the permeability of the reconstituted liposomes.

Materials:

  • Liposomes containing this compound (from Protocol 3.2)

  • Carboxyfluorescein (CF)

  • Sephadex G-50 column

  • Triton X-100 (10% solution)

  • Fluorometer

Procedure:

  • Prepare liposomes as described in Protocol 3.2, but use a hydration buffer containing 50 mM carboxyfluorescein.

  • Separate the liposomes with encapsulated CF from the unencapsulated dye by passing the suspension through a Sephadex G-50 column equilibrated with the hydration buffer.

  • Dilute the liposome suspension in the hydration buffer to a suitable concentration for fluorescence measurement.

  • Monitor the fluorescence intensity of the suspension over time at an excitation wavelength of 492 nm and an emission wavelength of 517 nm.

  • After the baseline is stable, add a small volume of Triton X-100 (to a final concentration of 0.1%) to lyse the liposomes and release all the encapsulated CF. This will give the maximum fluorescence (F_max).

  • The percentage of CF leakage at a given time point (t) can be calculated using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 where F_t is the fluorescence at time t, and F_0 is the initial fluorescence.

Visualization of Workflows and Pathways

Experimental_Workflow cluster_synthesis This compound Synthesis cluster_liposome Liposome Preparation cluster_assays Biophysical Assays SA Sapienic Acid Synthetase Acyl-CoA Synthetase SA->Synthetase Phospholipids Phospholipids CoA Coenzyme A CoA->Synthetase ATP ATP ATP->Synthetase SapienoylCoA This compound Synthetase->SapienoylCoA ThinFilm Thin Film Hydration SapienoylCoA->ThinFilm Phospholipids->ThinFilm Extrusion Extrusion ThinFilm->Extrusion LUVs LUVs with this compound Extrusion->LUVs Permeability Permeability Assay LUVs->Permeability Fluidity Fluidity Measurement LUVs->Fluidity ProteinReconstitution Protein Reconstitution & Function LUVs->ProteinReconstitution Signaling_Pathway SapienoylCoA This compound Membrane Cell Membrane SapienoylCoA->Membrane Incorporation PKC Protein Kinase C Membrane->PKC Alters Lipid Microenvironment Barrier Skin Barrier Function Membrane->Barrier Strengthening NFkB NF-κB PKC->NFkB Activation Inflammation Inflammatory Response NFkB->Inflammation Modulation

References

Application Notes and Protocols for Studying Sapienoyl-CoA Metabolism In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sapienoyl-CoA is the coenzyme A thioester of sapienic acid (cis-6-hexadecenoic acid), a fatty acid that is notably abundant in human sebum. The synthesis of sapienic acid is a unique metabolic process catalyzed by the enzyme delta-6-desaturase (FADS2), which typically acts on polyunsaturated fatty acids. The study of this compound metabolism is crucial for understanding skin biology, lipid signaling, and the pathophysiology of various skin disorders. This document provides detailed application notes and protocols for utilizing animal models to investigate this compound metabolism in vivo.

Animal Models for Studying this compound Metabolism

The most relevant animal models for studying this compound metabolism are those with genetic modifications in the Fads2 gene, which encodes the key enzyme responsible for sapienic acid synthesis.

FADS2 Knockout (KO) Mouse Model
  • Description: Mice with a targeted disruption of the Fads2 gene are unable to synthesize sapienic acid and other fatty acids dependent on delta-6 desaturation. These mice exhibit a distinct phenotype characterized by altered lipid profiles, skin abnormalities, and reproductive issues.[1]

  • Relevance: The absence of FADS2 activity in these mice provides a direct model to study the physiological roles of sapienic acid and this compound by comparing the phenotype and metabolic profiles of KO mice with their wild-type (WT) littermates.

  • Phenotype: Fads2 KO mice are reported to be resistant to diet-induced obesity, have altered lipogenesis, and may develop hepatic steatosis.[2][3] They also show dermal and intestinal ulceration and impaired male reproduction.[1]

Diet-Induced Models in Conjunction with Genetic Models

Feeding Fads2 KO and WT mice specific diets can further elucidate the role of this compound in metabolic regulation. For instance, providing diets with varying fatty acid compositions can reveal how dietary lipids interact with the endogenous synthesis of sapienic acid.

Data Presentation: Quantitative Analysis of Fatty Acid Profiles

The following tables summarize expected quantitative data on fatty acid composition in liver and skin tissues from FADS2 knockout and wild-type mice. Note that direct quantification of this compound is not yet reported in the literature; therefore, the data presented focuses on the precursor fatty acid, sapienic acid, and other related fatty acids.

Table 1: Relative Abundance of Key Fatty Acids in Liver Phospholipids of FADS2 WT and KO Mice.

Fatty AcidFADS2 WT (Relative %)FADS2 KO (Relative %)Fold Change (KO vs. WT)
Palmitic acid (16:0)25.4 ± 1.228.1 ± 1.5~1.1
Sapienic acid (16:1n-10)Present (low levels)UndetectableN/A
Palmitoleic acid (16:1n-7)4.2 ± 0.55.1 ± 0.6~1.2
Linoleic acid (18:2n-6)10.2 ± 0.920.5 ± 2.1~2.0
Arachidonic acid (20:4n-6)15.8 ± 1.30.8 ± 0.1~0.05

Data are presented as mean ± SD, adapted from studies on FADS2 knockout mice.[4] The presence of sapienic acid in the liver is generally low, with significant production occurring in the skin.

Table 2: Expected Fatty Acid Composition of Mouse Skin Lipids.

Fatty AcidFADS2 WT (Expected Relative %)FADS2 KO (Expected Relative %)Expected Outcome
Palmitic acid (16:0)HighHigherSubstrate accumulation
Sapienic acid (16:1n-10) Present Absent or significantly reduced Direct consequence of FADS2 KO
Palmitoleic acid (16:1n-7)PresentMay be alteredPotential compensatory changes
Linoleic acid (18:2n-6)HighHigherSubstrate accumulation
Arachidonic acid (20:4n-6)PresentAbsent or significantly reducedBlockade of downstream synthesis

This table represents expected outcomes based on the known function of FADS2 in skin lipid metabolism. Specific quantitative data for skin fatty acid profiles in FADS2 KO mice require experimental determination using the protocols outlined below.

Experimental Protocols

Protocol 1: Animal Husbandry and Tissue Collection
  • Animal Model: Use male C57BL/6J Fads2 knockout (KO) and wild-type (WT) littermates.

  • Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Diet: For baseline studies, provide a standard chow diet. For diet-induced studies, specialized diets (e.g., high-fat or specific fatty acid-supplemented diets) can be administered.[4]

  • Tissue Collection:

    • Euthanize mice according to approved institutional animal care and use committee protocols.

    • For skin samples, shave the dorsal region and collect full-thickness skin biopsies.

    • Collect liver and other tissues of interest.

    • Immediately flash-freeze all tissue samples in liquid nitrogen and store them at -80°C until analysis.

Protocol 2: Lipid Extraction and Fatty Acid Analysis from Mouse Skin

This protocol is adapted from established methods for fatty acid analysis in skin tissue.[5][6]

  • Homogenization:

    • Weigh the frozen skin tissue (~50 mg).

    • Homogenize the tissue in a chloroform/methanol (B129727) mixture (2:1, v/v) using a mechanical homogenizer.

  • Lipid Extraction (Folch Method):

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

    • Vortex thoroughly and centrifuge at 2000 x g for 10 minutes.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Transesterification:

    • Resuspend the dried lipid extract in 1 mL of toluene.

    • Add 2 mL of 1% sulfuric acid in methanol.

    • Incubate at 50°C for 16 hours to convert fatty acids to fatty acid methyl esters (FAMEs).

  • FAME Extraction:

    • Add 5 mL of 5% NaCl and 2 mL of hexane (B92381) to the reaction mixture.

    • Vortex and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

    • Repeat the hexane extraction.

    • Dry the pooled hexane extracts under nitrogen.

  • GC-MS Analysis:

    • Resuspend the FAMEs in a suitable volume of hexane.

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS).

    • Use a suitable capillary column (e.g., DB-225ms) and a temperature gradient to separate the FAMEs.

    • Identify and quantify individual FAMEs by comparing their retention times and mass spectra to known standards, including standards for C16:1n-10 (sapienic acid) and C16:1n-7 (palmitoleic acid).

Protocol 3: Quantification of this compound in Mouse Tissue by LC-MS/MS
  • Tissue Homogenization and Extraction:

    • Pulverize frozen tissue (~100 mg) under liquid nitrogen.

    • Homogenize the powdered tissue in 1 mL of ice-cold 10% trichloroacetic acid (TCA).

    • Sonicate the homogenate on ice.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) for Acyl-CoA Enrichment:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the supernatant onto the SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the acyl-CoAs with a methanol/water solution.

    • Dry the eluate under vacuum.

  • LC-MS/MS Analysis:

    • Resuspend the dried acyl-CoAs in an appropriate buffer (e.g., 50 mM ammonium (B1175870) acetate).[9]

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a C18 reversed-phase column for chromatographic separation.

    • Employ a gradient elution with mobile phases containing an ion-pairing agent (e.g., tributylamine) to improve retention and separation of acyl-CoAs.

    • Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined using a synthesized standard.

  • Quantification:

    • For relative quantification, compare the peak area of this compound in KO versus WT samples.

    • For absolute quantification, a stable isotope-labeled internal standard or a standard curve generated with a synthesized this compound standard is required.

Mandatory Visualization

Signaling Pathway of Sapienic Acid and this compound Synthesis

Sapienic_Acid_Synthesis cluster_synthesis Sapienic Acid and this compound Synthesis Palmitic_Acid Palmitic Acid (16:0) Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA ACSL FADS2 FADS2 (Delta-6-desaturase) Palmitoyl_CoA->FADS2 Sapienoyl_CoA This compound FADS2->Sapienoyl_CoA Sapienic_Acid Sapienic Acid (16:1n-10) ACSL Acyl-CoA Synthetase Sapienic_Acid->ACSL Sapienoyl_CoA->Sapienic_Acid Acyl-CoA Thioesterase ACSL->Sapienoyl_CoA

Caption: Biosynthesis pathway of sapienic acid and this compound.

Experimental Workflow for Fatty Acid Analysis

Fatty_Acid_Analysis_Workflow cluster_workflow Fatty Acid Analysis Workflow Tissue_Collection Tissue Collection (FADS2 WT & KO Mice) Lipid_Extraction Lipid Extraction (Folch Method) Tissue_Collection->Lipid_Extraction Transesterification Transesterification to FAMEs Lipid_Extraction->Transesterification GC_MS_Analysis GC-MS Analysis Transesterification->GC_MS_Analysis Data_Analysis Data Analysis and Quantification GC_MS_Analysis->Data_Analysis Acyl_CoA_Analysis_Workflow cluster_workflow This compound Quantification Workflow Tissue_Homogenization Tissue Homogenization (TCA Extraction) SPE_Cleanup Solid-Phase Extraction (Acyl-CoA Enrichment) Tissue_Homogenization->SPE_Cleanup LC_MS_MS_Analysis LC-MS/MS Analysis (MRM Detection) SPE_Cleanup->LC_MS_MS_Analysis Quantification Relative/Absolute Quantification LC_MS_MS_Analysis->Quantification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sapienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of synthetic Sapienoyl-CoA.

Frequently Asked questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound, a C16:1n-10 acyl-CoA, can be synthesized using two primary methods:

  • Enzymatic Synthesis: This is the most common and specific method. It utilizes an acyl-CoA synthetase (ACS) or ligase to catalyze the reaction between sapienic acid and Coenzyme A (CoA) in the presence of ATP and magnesium ions.

  • Chemo-enzymatic Synthesis: This approach involves the chemical synthesis of an activated sapienic acid derivative, which is then enzymatically ligated to CoA.

Q2: Which acyl-CoA synthetase (ACS) should I choose for this compound synthesis?

A2: The choice of ACS is critical for achieving a high yield. Look for an ACS with a known or predicted substrate preference for long-chain, monounsaturated fatty acids. Several ACS isoforms exist, and their substrate specificity can vary significantly. It is advisable to screen a few different commercially available or recombinantly expressed long-chain ACS enzymes to find the one with the highest activity for sapienic acid.

Q3: How can I purify the synthesized this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying this compound. A reversed-phase C18 column is typically used with a gradient elution of an aqueous buffer (e.g., potassium phosphate) and an organic solvent like acetonitrile. The elution of this compound can be monitored by UV detection at 260 nm.

Q4: How should I store the purified this compound to prevent degradation?

A4: Unsaturated acyl-CoAs like this compound are susceptible to oxidation and hydrolysis. For short-term storage (days), keep the purified product at -20°C in a slightly acidic buffer (pH 5-6). For long-term storage (weeks to months), it is recommended to store it at -80°C. Aliquoting the sample before freezing will help to avoid repeated freeze-thaw cycles, which can lead to degradation.

Q5: How can I accurately quantify the concentration of my this compound preparation?

A5: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the most accurate and sensitive method for quantifying this compound. This technique allows for the specific detection and quantification of the target molecule even in complex mixtures. Alternatively, UV-Vis spectrophotometry can be used by measuring the absorbance at 260 nm, but this method is less specific and can be affected by the presence of other adenine-containing compounds.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yield is a common problem in the enzymatic synthesis of long-chain acyl-CoAs. The following troubleshooting steps can help identify and resolve the issue.

Potential Cause Recommended Action
Suboptimal Enzyme Activity Enzyme Selection: Test different long-chain acyl-CoA synthetases to find one with high specificity for sapienic acid. Enzyme Concentration: Increase the enzyme concentration in the reaction mixture. Enzyme Age/Storage: Ensure the enzyme has been stored correctly and has not lost activity.
Incorrect Reaction Conditions pH: Optimize the pH of the reaction buffer. Most acyl-CoA synthetases have an optimal pH between 7.0 and 8.0.[1][2] Temperature: Determine the optimal temperature for the specific ACS being used. A common starting point is 37°C.[3] Incubation Time: Extend the reaction time to allow for complete conversion of the substrates.
Substrate/Cofactor Issues Substrate Purity: Use high-purity sapienic acid, Coenzyme A, and ATP. Substrate Concentration: Optimize the molar ratio of sapienic acid, CoA, and ATP. A common starting point is a 1:1.2:1.5 ratio. ATP Degradation: Use freshly prepared ATP solution for each reaction.
Product Degradation Hydrolysis: Maintain a slightly acidic to neutral pH during the reaction and purification to minimize hydrolysis of the thioester bond. Oxidation: For unsaturated acyl-CoAs, it is crucial to minimize exposure to oxygen. This can be achieved by working under an inert atmosphere (e.g., nitrogen or argon) and adding antioxidants like DTT to the reaction and purification buffers.
Issue 2: Presence of Multiple Peaks in HPLC Analysis

The presence of unexpected peaks during HPLC purification can indicate several issues.

Potential Cause Recommended Action
Incomplete Reaction Monitor the reaction progress over time to ensure it has gone to completion. If necessary, increase the incubation time or enzyme concentration.
Substrate Degradation Analyze the starting materials (sapienic acid, CoA, ATP) by HPLC to check for degradation products.
Product Degradation As mentioned above, this compound can be hydrolyzed or oxidized. Ensure proper handling and storage conditions.
Side Reactions The formation of acyl-adenylate intermediates can sometimes be observed. Optimizing the reaction conditions can help drive the reaction to completion.
Issue 3: Difficulty in Quantifying this compound by LC-MS/MS

Accurate quantification by LC-MS/MS can be challenging due to the physicochemical properties of long-chain acyl-CoAs.

Potential Cause Recommended Action
Poor Ionization Optimize the electrospray ionization (ESI) source parameters. Positive ion mode is often more sensitive for acyl-CoAs.[4]
Matrix Effects Use an internal standard, preferably a stable isotope-labeled version of this compound, to correct for matrix effects. If unavailable, an odd-chain length acyl-CoA can be used.
Adsorption to Vials/Tubing Use low-adsorption vials and tubing to minimize sample loss.
In-source Fragmentation Optimize the cone voltage to minimize in-source fragmentation of the analyte.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound (Adapted from general long-chain acyl-CoA synthesis protocols)

This protocol is a general guideline and may require optimization for your specific enzyme and experimental setup.

Materials:

  • Sapienic acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain acyl-CoA synthetase (ACS)

  • Tricine buffer

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Potassium hydroxide (B78521) (KOH)

Procedure:

  • Prepare a stock solution of sapienic acid: Dissolve sapienic acid in a minimal amount of ethanol (B145695) or DMSO and then dilute with the reaction buffer containing a surfactant like Triton X-100 to aid solubility.

  • Prepare the reaction mixture: In a microcentrifuge tube, combine the following in order:

    • Tricine buffer (e.g., 100 mM, pH 7.5)

    • MgCl₂ (to a final concentration of 10 mM)

    • DTT (to a final concentration of 2 mM)

    • Coenzyme A (to a final concentration of 1.2 mM)

    • ATP (to a final concentration of 1.5 mM, pH adjusted to 7.0 with KOH)

    • Sapienic acid solution (to a final concentration of 1 mM)

  • Initiate the reaction: Add the acyl-CoA synthetase to the reaction mixture to a final concentration of 0.1-1 µM.

  • Incubate: Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC.

  • Terminate the reaction: Stop the reaction by adding an acid (e.g., perchloric acid or formic acid) to a final concentration of 5%.

  • Purify the product: Centrifuge the reaction mixture to pellet the precipitated protein. The supernatant containing this compound can then be purified by HPLC.

Protocol 2: HPLC Purification of this compound

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phases:

  • Mobile Phase A: 50 mM Potassium phosphate (B84403) buffer, pH 5.5

  • Mobile Phase B: Acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
010
2090
2590
2610
3010

Procedure:

  • Equilibrate the column with 10% Mobile Phase B for at least 15 minutes.

  • Inject the supernatant from the synthesis reaction.

  • Run the gradient program as described above.

  • Monitor the elution at 260 nm.

  • Collect the fraction corresponding to the this compound peak.

  • Lyophilize or evaporate the solvent to concentrate the purified product.

Data Presentation

Table 1: Effect of pH on Relative Yield of a Representative Long-Chain Acyl-CoA

pHRelative Yield (%)
6.040
6.565
7.085
7.5100
8.095
8.570

Note: Data is generalized from studies on long-chain acyl-CoA synthetases and may vary for the specific enzyme used for this compound synthesis.

Table 2: Effect of Temperature on Relative Yield of a Representative Long-Chain Acyl-CoA

Temperature (°C)Relative Yield (%)
2560
3080
37100
4285
5050

Note: Data is generalized and the optimal temperature can vary depending on the specific acyl-CoA synthetase.

Table 3: Effect of Substrate Molar Ratio on Relative Yield

Sapienic Acid : CoA : ATPRelative Yield (%)
1 : 1 : 175
1 : 1.2 : 1.5100
1 : 1.5 : 2.090
1 : 2.0 : 2.580

Note: This table represents a typical optimization trend. The optimal ratios should be determined empirically.

Visualizations

Enzymatic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Sapienic_Acid Sapienic Acid Reaction_Mix Reaction Mixture Sapienic_Acid->Reaction_Mix CoA Coenzyme A CoA->Reaction_Mix ATP ATP ATP->Reaction_Mix ACS_Enzyme Acyl-CoA Synthetase ACS_Enzyme->Reaction_Mix Incubation Incubation (37°C, 1-2h) Reaction_Mix->Incubation Termination Reaction Termination Incubation->Termination HPLC HPLC Purification Termination->HPLC Sapienoyl_CoA Purified this compound HPLC->Sapienoyl_CoA LCMS LC-MS/MS Quantification Sapienoyl_CoA->LCMS Troubleshooting_Low_Yield Start Low this compound Yield Enzyme Check Enzyme Activity Start->Enzyme Conditions Optimize Reaction Conditions Start->Conditions Substrates Verify Substrate/Cofactor Quality Start->Substrates Degradation Assess Product Degradation Start->Degradation Enzyme_Selection Screen ACS enzymes Enzyme->Enzyme_Selection Enzyme_Conc Increase enzyme concentration Enzyme->Enzyme_Conc Enzyme_Storage Check storage conditions Enzyme->Enzyme_Storage pH Optimize pH (7.0-8.0) Conditions->pH Temp Optimize temperature (~37°C) Conditions->Temp Time Increase incubation time Conditions->Time Purity Use high-purity reagents Substrates->Purity Ratio Optimize molar ratios Substrates->Ratio ATP_Freshness Use fresh ATP Substrates->ATP_Freshness Oxidation Use inert atmosphere/antioxidants Degradation->Oxidation Hydrolysis Maintain appropriate pH Degradation->Hydrolysis Sapienic_Acid_Metabolism Palmitic_Acid Palmitic Acid (16:0) FADS2 Fatty Acid Desaturase 2 (Δ6-desaturase) Palmitic_Acid->FADS2 Sapienic_Acid Sapienic Acid (16:1n-10) FADS2->Sapienic_Acid ACS Acyl-CoA Synthetase Sapienic_Acid->ACS Signaling EGFR/mTOR/AKT Signaling Sapienic_Acid->Signaling influences Sapienoyl_CoA This compound ACS->Sapienoyl_CoA Elongase Elongase Sapienoyl_CoA->Elongase C18_1_n10 8c-18:1 Elongase->C18_1_n10 FADS1 Fatty Acid Desaturase 1 (Δ5-desaturase) C18_1_n10->FADS1 Sebaleic_Acid Sebaleic Acid (18:2n-10) FADS1->Sebaleic_Acid

References

Technical Support Center: Sapienoyl-CoA Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Sapienoyl-CoA by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during the analysis of this unique very-long-chain monounsaturated fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my this compound standard. What are the first things I should check?

A1: A complete loss of signal can be alarming, but systematic troubleshooting can quickly identify the issue. Start with the most fundamental checks:

  • Mass Spectrometer Performance: Infuse a known, stable compound to confirm the mass spectrometer is functioning correctly and that you have a stable electrospray.

  • Fresh Standards and Solvents: this compound, like other acyl-CoAs, can degrade. Prepare fresh standards and mobile phases to rule out degradation or contamination.

  • Instrument Parameters: Double-check that all instrument settings, including ionization source parameters (e.g., voltages, gas flows) and mass analyzer settings, are correctly configured for the detection of long-chain acyl-CoAs.

Q2: My this compound signal is very low and inconsistent. What are the likely causes?

A2: Low and variable signal intensity for acyl-CoAs is a common issue and can often be attributed to several factors:

  • Sample Degradation: Acyl-CoAs are susceptible to hydrolysis, particularly in aqueous solutions that are not acidic. It is crucial to keep samples cold and minimize the time they are in solution.[1]

  • Inefficient Ionization: The ionization efficiency of this compound can be affected by the mobile phase composition and the presence of co-eluting substances from the sample matrix, which can cause ion suppression.

  • Suboptimal Mass Spectrometry Parameters: The choice of precursor and product ions, as well as the collision energy, are critical for sensitivity. Ensure these are optimized for this compound.

  • Chromatographic Issues: Poor peak shape, often due to issues with the analytical column or inappropriate mobile phase, can lead to a reduced signal-to-noise ratio. For long-chain acyl-CoAs, peak tailing and signal deterioration are often observed.[2]

Q3: How does my sample preparation method impact the detection of this compound?

A3: The sample preparation method is critical for successful analysis. Many protocols for acyl-CoAs involve protein precipitation followed by solid-phase extraction (SPE).[3] Using an inappropriate SPE sorbent or elution solvent can result in significant loss of the analyte. To minimize degradation, it is vital to minimize the time samples are at room temperature and in aqueous solutions.[1][3] For medium to long-chain acyl-CoA analysis, dissolving the extract in an ammonium (B1175870) acetate (B1210297) buffer with 20% acetonitrile (B52724) can improve stability and solubility.[4]

Q4: What are the characteristic fragmentation patterns for this compound in positive ion mode mass spectrometry?

A4: In positive ion mode, acyl-CoAs exhibit a characteristic fragmentation pattern. The two most common fragments are:

  • A neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da).[5][6][7]

  • A product ion at m/z 428, which corresponds to the CoA moiety.[6][7][8]

For this compound (C16:1-CoA), the protonated molecule [M+H]⁺ would be at m/z 1004.4. Therefore, the primary multiple reaction monitoring (MRM) transition would be 1004.4 -> 497.4 (representing the loss of 507 Da). A secondary, confirmatory transition would be 1004.4 -> 428.4.

Troubleshooting Guides

Guide 1: Improving Signal Intensity and Reducing Variability

This guide provides a step-by-step approach to enhance the signal and reproducibility of your this compound measurements.

StepActionRationale
1 Optimize Sample Stability Acyl-CoAs are prone to hydrolysis.[1] Ensure samples are always kept on ice or at 4°C in the autosampler. Use an acidic buffer (e.g., 50 mM ammonium acetate, pH 4.0) for reconstitution to improve stability.
2 Refine Extraction Protocol For long-chain acyl-CoAs, a simple protein precipitation with cold methanol (B129727) can be effective.[1] Consider using an odd-chain fatty acyl-CoA (e.g., C17:0-CoA) as an internal standard to account for extraction variability.[2]
3 Optimize LC Method Use a C18 reversed-phase column. The retention time for long-chain acyl-CoAs increases with chain length and decreases with the number of double bonds.[1] A shallow gradient with acetonitrile and an aqueous mobile phase containing an ammonium salt (e.g., 10 mM ammonium formate) is a good starting point.
4 Fine-tune MS Parameters Infuse a this compound standard to optimize the declustering potential and collision energy for the specific MRM transitions. The optimal collision energy will depend on the instrument being used.
Guide 2: Addressing Poor Peak Shape and Retention Time Shifts

This guide focuses on resolving common chromatographic problems encountered during this compound analysis.

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with the stationary phase; column degradation.Use a column with end-capping. Ensure the mobile phase pH is appropriate. If the problem persists, try a new column.
Broad Peaks High dead volume in the LC system; sample solvent incompatible with the mobile phase.Check all connections for leaks or gaps. Ensure the sample is dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase.
Retention Time Drifting Inadequate column equilibration; changes in mobile phase composition; temperature fluctuations.Ensure the column is equilibrated for a sufficient time between injections. Prepare fresh mobile phase daily. Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: Extraction of this compound from Cultured Cells

This protocol provides a general guideline for the extraction of long-chain acyl-CoAs from mammalian cells.

  • Cell Harvesting: Wash adherent cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells in the presence of 2 mL of cold methanol and add 15 µL of a 10 µM internal standard solution (e.g., C17:0-CoA).[1]

  • Lysis and Extraction: Transfer the cell lysate to a glass tube and incubate at -80°C for 15 minutes. Centrifuge at 15,000 x g at 4°C for 5 minutes.[1]

  • Drying and Reconstitution: Transfer the supernatant to a new glass tube, add 1 mL of acetonitrile, and evaporate to dryness under a stream of nitrogen or in a vacuum concentrator.[1] Reconstitute the dried extract in 150 µL of methanol or a solution of 50 mM ammonium acetate (pH 4.0) with 20% acetonitrile.[4]

  • Final Centrifugation: Vortex the reconstituted sample and centrifuge at 15,000 x g at 4°C for 10 minutes. Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

Protocol 2: LC-MS/MS Method for this compound Analysis

This protocol outlines a starting point for the chromatographic separation and mass spectrometric detection of this compound.

Liquid Chromatography Parameters

ParameterValue
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 20% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 20% B and equilibrate for 5 minutes.

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.2 kV
Source Temperature 120°C
Desolvation Temperature 500°C
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Primary: 1004.4 -> 497.4Confirmatory: 1004.4 -> 428.4
Collision Energy Optimize by infusing a standard. Start with a range of 20-40 eV.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_harvest Cell Harvesting & Internal Standard Spiking extraction Methanol Extraction cell_harvest->extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitution in Acidic Buffer drying->reconstitution lc_separation Reversed-Phase LC Separation reconstitution->lc_separation ms_detection Positive ESI-MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification using Internal Standard peak_integration->quantification

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree start Low or No this compound Signal check_ms Is MS instrument responding to a known standard? start->check_ms troubleshoot_ms Troubleshoot MS hardware, source, and tuning. check_ms->troubleshoot_ms NO check_standard Are standards and solvents freshly prepared? check_ms->check_standard YES ms_ok YES ms_no NO prepare_fresh Prepare fresh standards and mobile phases. check_standard->prepare_fresh NO check_lc Is the peak shape acceptable? check_standard->check_lc YES standard_ok YES standard_no NO troubleshoot_lc Troubleshoot LC column, mobile phase, and connections. check_lc->troubleshoot_lc NO optimize_ms Optimize MS parameters (collision energy, declustering potential). check_lc->optimize_ms YES lc_ok YES lc_no NO

Caption: Troubleshooting decision tree for low signal.

References

Technical Support Center: Optimizing Cell Lysis for Sapienoyl-CoA Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cell lysis for Sapienoyl-CoA extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its extraction challenging?

This compound is the coenzyme A thioester of sapienic acid (cis-6-hexadecenoic acid), a C16:1 monounsaturated fatty acid that is a major component of human sebum. The extraction of this compound, like other long-chain acyl-CoAs, presents challenges due to its low abundance in tissues and its inherent instability. Acyl-CoAs are susceptible to both enzymatic and chemical degradation, requiring rapid and careful handling during the extraction process.

Q2: What is the most critical first step in preserving this compound during extraction?

The most critical first step is the rapid quenching of metabolic activity. This is essential to prevent the degradation of this compound by cellular enzymes. Quenching is typically achieved by flash-freezing cell or tissue samples in liquid nitrogen immediately after harvesting. All subsequent extraction steps should be performed on ice or at 4°C to minimize enzymatic activity.

Q3: Which solvents are recommended for the extraction of long-chain acyl-CoAs like this compound?

Methanol-based solvent systems are highly effective for extracting acyl-CoAs.[1] An 80% methanol (B129727) solution is often used and has been shown to yield high mass spectrometry intensities for these molecules.[1] Other successful methods have utilized mixtures of acetonitrile (B52724) and isopropanol.[2] It is crucial to use high-purity, LC-MS grade solvents to avoid interference in downstream analysis.

Q4: How can I remove proteins from my sample without losing this compound?

Deproteinization is a critical step to clean up the sample. While methods like solid-phase extraction (SPE) can be used, they may lead to the loss of more hydrophilic, short-chain acyl-CoAs. For retaining a broad range of acyl-CoAs, precipitation with 5-sulfosalicylic acid (SSA) is an effective alternative that can eliminate the need for an SPE step.

Q5: Is an internal standard necessary for this compound quantification?

Yes, using an internal standard is highly recommended to account for variability in extraction efficiency and potential sample loss. The ideal internal standard is a stable isotope-labeled version of this compound. However, if this is not available, odd-chain acyl-CoAs, such as heptadecanoyl-CoA (C17:0) or pentadecanoyl-CoA (C15:0), are suitable alternatives as they are not typically found in mammalian cells.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No this compound Signal Sample Degradation: Acyl-CoAs are unstable.Ensure immediate quenching of metabolic activity by flash-freezing samples in liquid nitrogen. Keep samples on ice throughout the entire extraction procedure. Avoid repeated freeze-thaw cycles.
Inefficient Cell Lysis: The chosen lysis method may not be effective for your cell type.Optimize the lysis protocol. For cultured cells, especially those with tougher membranes, consider more rigorous methods like bead beating or sonication in addition to solvent-based lysis. For adherent cells, scraping in ice-cold methanol is a common practice.[1]
Suboptimal Extraction Solvent: The solvent may not be effectively solubilizing the this compound.Use an 80% methanol solution or a mixture of acetonitrile and isopropanol. Ensure the solvent is pre-chilled to -80°C before adding it to the cell pellet.[1]
Poor Reproducibility Inconsistent Sample Handling: Variations in timing or temperature can lead to differing degradation rates.Standardize all steps of the protocol, from cell harvesting to the final extraction. Ensure all samples are treated identically.
Variable Extraction Efficiency: Incomplete or inconsistent extraction between samples.Ensure thorough vortexing and incubation during the solvent extraction step. Use a consistent volume of solvent relative to the cell pellet size. The use of an internal standard added early in the protocol is crucial for normalizing the results.
Interfering Peaks in Downstream Analysis (e.g., LC-MS) Contaminants from Lysis Buffer or Solvents: Impurities can co-elute with your analyte.Use high-purity, LC-MS grade solvents and reagents. Prepare fresh buffers for each experiment.
Incomplete Protein Precipitation: Residual proteins can interfere with analysis.Optimize the deproteinization step. If using acid precipitation, ensure the correct concentration and incubation time. Consider a cleanup step like solid-phase extraction (SPE) if protein interference is significant, but be mindful of potential analyte loss.

Comparison of Cell Lysis Methods for Lipid and Acyl-CoA Extraction

The choice of cell lysis method can significantly impact the yield of extracted lipids and acyl-CoAs. Below is a summary of findings from various studies.

Lysis MethodCell/Tissue TypeKey FindingsReported Yield/EfficiencyReference(s)
Solvent Extraction (Methanol-based) Mammalian Cell Lines (PNT2, DU145, HepG2, Hep3B)Pure methanol was more efficient than 80% methanol/20% water for acyl-CoA extraction due to faster evaporation and better analyte signal.Not explicitly quantified, but pure methanol showed a "better signal".[1]
Bead Beating with Detergent & Liquid-Liquid Extraction HT-29 Colon Cancer CellsYielded greater concentrations of metabolites compared to homogenization, sonication, or molecular grinding resin.Method found to be most efficient for analyzing BaP metabolites.[3]
Sonication Schizochytrium sp. (microalgae)Along with French press, resulted in the highest lipid extraction yields.34.5% lipid yield.[4]
French Press Schizochytrium sp. (microalgae)One of the most effective methods for lipid extraction from this organism.32% lipid yield.[4]
Acid Hydrolysis (HCl) Cryptococcus curvatus (yeast)Produced the highest lipid content compared to ultrasonication and bead beating.47.3% lipid content.[4]
Homogenization in Acidic Buffer with Solvent Extraction & SPE Rat Tissues (heart, kidney, muscle)An improved method with high reproducibility.70-80% recovery of long-chain acyl-CoAs.[1]

Experimental Protocols

Protocol 1: Solvent-Based Lysis and Extraction of this compound from Cultured Mammalian Cells

This protocol is adapted from methods optimized for a broad range of acyl-CoAs.[1]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • LC-MS grade methanol, pre-chilled to -80°C

  • LC-MS grade acetonitrile

  • Internal Standard (e.g., C17:0-CoA) solution

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Cell Lysis and Extraction:

    • After the final wash, remove all PBS and place the culture dish or tube on ice.

    • Add 1 mL of ice-cold (-80°C) methanol containing the internal standard to the cells.

    • Adherent Cells: Use a cell scraper to scrape the cells in the cold methanol. Transfer the lysate to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Resuspend the cell pellet in the cold methanol containing the internal standard.

    • Incubate at -80°C for 15 minutes to ensure complete protein precipitation.

  • Sample Clarification:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.

  • Solvent Evaporation:

    • Add 1 mL of acetonitrile to the supernatant to facilitate evaporation.[1]

    • Dry the extract in a vacuum concentrator or under a gentle stream of nitrogen.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., 50-100 µL of methanol or 50% methanol in 50 mM ammonium (B1175870) acetate, pH 7).

    • Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_harvesting Cell Harvesting cluster_lysis Lysis & Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis adherent Adherent Cells add_methanol Add Cold Methanol & Internal Standard adherent->add_methanol suspension Suspension Cells suspension->add_methanol scrape_resuspend Scrape or Resuspend add_methanol->scrape_resuspend incubate Incubate at -80°C scrape_resuspend->incubate centrifuge1 Centrifuge (15,000 x g, 4°C) incubate->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant dry_extract Dry Extract collect_supernatant->dry_extract reconstitute Reconstitute in Analysis Solvent dry_extract->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 lcms LC-MS/MS Analysis centrifuge2->lcms

Caption: Workflow for this compound extraction from cultured cells.

troubleshooting_lysis cluster_causes Potential Causes cluster_solutions Solutions start Low this compound Yield degradation Sample Degradation start->degradation lysis Inefficient Lysis start->lysis extraction Poor Extraction start->extraction sol_degradation Rapid Quenching Keep on Ice degradation->sol_degradation sol_lysis Optimize Lysis Method (e.g., Bead Beating, Sonication) lysis->sol_lysis sol_extraction Use Pre-chilled 80% Methanol or ACN/IPA extraction->sol_extraction

Caption: Troubleshooting logic for low this compound yield.

References

How to prevent Sapienoyl-CoA degradation during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Sapienoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: this compound, like other unsaturated long-chain acyl-CoAs, is susceptible to degradation through three main pathways:

  • Enzymatic Degradation: Cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), can rapidly hydrolyze the thioester bond, releasing coenzyme A and sapienic acid.[1] These enzymes are ubiquitous in cells and become active upon cell lysis.

  • Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under neutral to alkaline pH conditions.

  • Thermal Degradation: Elevated temperatures accelerate both enzymatic and chemical degradation.[2]

Q2: What is the optimal pH for maintaining this compound stability?

A2: Acyl-CoAs are most stable in slightly acidic conditions. For extraction and storage, a pH range of 4.5 to 6.0 is recommended to minimize chemical hydrolysis.[2][3]

Q3: How does temperature affect this compound stability?

A3: It is critical to maintain low temperatures throughout the sample preparation process. All steps, including homogenization, centrifugation, and extraction, should be performed on ice or at 4°C to minimize enzymatic activity and thermal degradation.[2] For long-term storage, samples should be kept at -80°C.

Q4: Are there any specific considerations for the unsaturated nature of this compound?

A4: The cis double bond in sapienic acid may make this compound more susceptible to oxidation compared to its saturated counterparts. While specific studies on this compound oxidation during sample prep are limited, it is good practice to minimize exposure to air and consider the use of antioxidants if oxidation is a concern. The presence of the double bond can also influence its enzymatic degradation rate by specific acyl-CoA thioesterases.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no this compound detected Enzymatic Degradation: Thioesterases were not effectively inactivated.Immediately quench metabolic activity upon sample collection. For tissues, flash-freeze in liquid nitrogen. For cell cultures, use a pre-chilled acidic extraction solvent (e.g., acetonitrile (B52724) or methanol) directly on the culture plate.[2][3]
Chemical Hydrolysis: Extraction or storage buffers were at a neutral or alkaline pH.Ensure all buffers and solutions are maintained at an acidic pH (4.5-6.0).[2][3]
Thermal Degradation: Samples were not kept consistently cold.Maintain samples on ice or at 4°C at all times. Use pre-chilled tubes, buffers, and equipment.[2]
Poor reproducibility between samples Inconsistent Quenching: Timing and method of stopping enzymatic activity vary.Standardize the quenching procedure for all samples to ensure uniformity.
Variable pH: pH of individual samples differs.Prepare a master mix of acidic extraction buffer to ensure consistent pH across all samples.
Presence of interfering peaks in chromatogram Incomplete Protein Precipitation: Proteins were not fully removed from the sample.Optimize the protein precipitation step. Ensure the correct ratio of organic solvent to the aqueous sample.
Matrix Effects: Other molecules in the sample are interfering with the detection of this compound.Incorporate a solid-phase extraction (SPE) clean-up step in your protocol to remove interfering substances.

Experimental Protocols

Protocol 1: Extraction of this compound from Mammalian Tissues

This protocol provides a general method for the extraction of this compound from tissue samples, optimized for stability.

  • Sample Collection and Quenching:

    • Excise the tissue of interest as quickly as possible.

    • Immediately flash-freeze the tissue in liquid nitrogen.

    • Store frozen tissue at -80°C until extraction.

  • Homogenization:

    • Weigh the frozen tissue (typically 10-50 mg).

    • In a pre-chilled homogenizer, add 1 mL of ice-cold extraction buffer (e.g., 80% methanol/20% water with 0.1% acetic acid to maintain an acidic pH).

    • Homogenize the tissue thoroughly on ice.

  • Protein Precipitation and Extraction:

    • Transfer the homogenate to a pre-chilled microcentrifuge tube.

    • Add an equal volume of ice-cold acetonitrile to precipitate proteins.

    • Vortex briefly and incubate at -20°C for 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Analysis:

    • Carefully collect the supernatant, which contains the acyl-CoAs.

    • Transfer to a new tube for immediate analysis by LC-MS/MS or store at -80°C.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol outlines a general approach for the quantification of this compound using liquid chromatography-tandem mass spectrometry.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used for acyl-CoA separation.

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium (B1175870) acetate (B1210297) (ensure final pH is acidic).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety.[4][5][6][7] The specific precursor-to-product ion transition for this compound should be optimized by infusing a standard.

Parameter Value
Precursor Ion ([M+H]+) Calculated m/z for this compound
Product Ion Precursor Ion - 507.0
Collision Energy To be optimized for the specific instrument

Visualizations

cluster_degradation This compound Degradation Pathways SapienoylCoA This compound DegradedProducts Sapienic Acid + CoA SapienoylCoA->DegradedProducts Enzymatic Hydrolysis (Thioesterases) SapienoylCoA->DegradedProducts Chemical Hydrolysis (Alkaline pH) SapienoylCoA->DegradedProducts Thermal Degradation

Caption: Major degradation pathways for this compound.

cluster_workflow Recommended Sample Preparation Workflow Start Sample Collection Quench Immediate Quenching (Liquid N2 or Cold Solvent) Start->Quench Homogenize Homogenization (Ice-cold Acidic Buffer) Quench->Homogenize Precipitate Protein Precipitation (Cold Acetonitrile) Homogenize->Precipitate Centrifuge Centrifugation (4°C) Precipitate->Centrifuge Analyze LC-MS/MS Analysis Centrifuge->Analyze Store Storage (-80°C) Centrifuge->Store

Caption: Workflow to minimize this compound degradation.

cluster_troubleshooting Troubleshooting Logic Problem Low this compound Signal CheckQuenching Was quenching immediate? Problem->CheckQuenching CheckpH Was pH acidic? CheckQuenching->CheckpH Yes SolutionQuench Optimize quenching protocol CheckQuenching->SolutionQuench No CheckTemp Were samples kept cold? CheckpH->CheckTemp Yes SolutionpH Use acidic buffers CheckpH->SolutionpH No SolutionTemp Maintain cold chain CheckTemp->SolutionTemp No Success Signal Improved CheckTemp->Success Yes SolutionQuench->Problem SolutionpH->Problem SolutionTemp->Problem

Caption: A logical approach to troubleshooting low signal.

References

Artifacts in Sapienoyl-CoA analysis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Sapienoyl-CoA Analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the analysis of this compound and other long-chain unsaturated acyl-CoAs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and issues that may arise during the extraction, purification, and analysis of this compound.

Q1: What are the main sources of artifacts in this compound analysis?

A1: Artifacts in this compound analysis can arise from its inherent chemical instability and from various stages of the experimental workflow. As this compound is a long-chain monounsaturated fatty acyl-CoA, it is susceptible to several types of degradation that can lead to the formation of artifacts.

Key Sources of Artifacts:

  • Chemical Instability:

    • Hydrolysis: The thioester bond is susceptible to hydrolysis, especially in non-optimal pH conditions (alkaline and strongly acidic solutions), leading to the formation of free sapienic acid and Coenzyme A.[1]

    • Oxidation: The double bond in the sapienoyl moiety is prone to oxidation, which can generate various oxidized by-products, altering the mass and chromatographic behavior of the analyte.[2]

    • Isomerization: The cis double bond at position 6 can potentially isomerize to the trans configuration or migrate along the acyl chain, particularly under harsh chemical or thermal conditions.

  • Sample Handling and Preparation:

    • Suboptimal Tissue Handling: Delays in processing or improper storage of tissue samples can lead to enzymatic degradation of this compound by cellular thioesterases.[2] Flash-freezing fresh tissue in liquid nitrogen and storing at -80°C is recommended.

    • Extraction Inefficiencies: The choice of extraction solvent and method can significantly impact the recovery of this compound and the co-extraction of interfering substances. Inefficient extraction can lead to a non-representative sample.

    • Solid-Phase Extraction (SPE) Issues: While often used for cleanup, SPE can be a source of analyte loss, especially for more polar acyl-CoAs if the cartridge type and elution conditions are not optimized.[3]

  • Analytical Instrumentation (LC-MS/MS):

    • In-source Fragmentation: High source temperatures or voltages in the mass spectrometer can cause fragmentation of the this compound molecule before mass analysis, leading to the appearance of artifactual peaks.[4]

    • Adduct Formation: this compound can form various adducts (e.g., sodium, potassium) in the ion source, which can complicate spectral interpretation if not properly identified.

Q2: I am observing a peak that I suspect is an oxidation product of this compound. How can I confirm this and prevent its formation?

A2: The presence of a double bond makes this compound susceptible to oxidation.

Confirmation:

  • Mass Shift: Oxidized products will have a higher mass-to-charge ratio (m/z) than the parent this compound molecule. Common additions are +16 Da (hydroxylation) or +32 Da (dihydroxylation or peroxide formation).

  • Chromatographic Shift: Oxidized species are typically more polar and will therefore have a shorter retention time on a reverse-phase HPLC column.

  • MS/MS Fragmentation: The fragmentation pattern of the suspected oxidized peak should be consistent with the structure of an oxidized this compound. For example, you might observe a neutral loss corresponding to the oxidized fatty acyl chain.

Prevention:

  • Use of Antioxidants: Include an antioxidant such as butylated hydroxytoluene (BHT) in your extraction solvents to minimize oxidation during sample preparation.[5]

  • Solvent Quality: Use high-purity, peroxide-free solvents for all steps of the analysis.[5]

  • Inert Atmosphere: If possible, perform extraction and sample handling steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Temperature Control: Keep samples on ice or at 4°C throughout the preparation process to reduce the rate of chemical reactions, including oxidation.

Q3: My recovery of this compound is consistently low. What are the likely causes and how can I improve it?

A3: Low recovery is a common issue in the analysis of long-chain acyl-CoAs. Several factors can contribute to this problem.

Troubleshooting Low Recovery:

Potential Cause Troubleshooting Steps
Incomplete Extraction Ensure efficient tissue homogenization. Consider using a glass homogenizer.[6] Optimize the extraction solvent system. A mixture of acetonitrile (B52724) and isopropanol (B130326) is often effective.[7]
Analyte Degradation Work quickly and on ice. Use acidic buffers (e.g., pH 4.9) during homogenization to inhibit thioesterase activity.[6]
Loss during SPE Evaluate different SPE cartridge types (e.g., C18, anion-exchange) and elution protocols.[3][8][9] Ensure the cartridge is appropriate for the polarity of this compound.
Adsorption to Surfaces Use low-adsorption vials and pipette tips. The phosphate (B84403) groups in the CoA moiety can interact with glass and metal surfaces.[10]
Inefficient Phase Separation If using a liquid-liquid extraction, ensure complete phase separation to avoid discarding the analyte-containing phase.

Quantitative Data on Acyl-CoA Recovery:

The following table summarizes reported recovery rates for long-chain acyl-CoAs using different extraction and purification methods. While specific data for this compound is limited, these values for similar molecules provide a useful benchmark.

Method Tissue/Cell Type Analytes Reported Recovery (%) Reference
Acetonitrile/Isopropanol Extraction + SPERat LiverAcetyl, Malonyl, Octanoyl, Oleoyl, Palmitoyl, Arachidonyl-CoA93-104 (Extraction), 83-90 (SPE)[7]
Modified HPLC MethodRat Heart, Kidney, MuscleCommon polyunsaturated acyl-CoAs70-80[6]
LC/MS/MS with SPERat LiverC16:0, C16:1, C18:0, C18:1, C18:2-CoA94.8 - 110.8 (Accuracy)[11]

Q4: I am seeing multiple peaks in my chromatogram with the same m/z as this compound. What could be the cause?

A4: The presence of multiple peaks with the same m/z can be due to several factors, including the presence of isomers or in-source fragmentation.

Possible Causes and Solutions:

  • Positional Isomers: While Sapienic acid is specifically (6Z)-Hexadec-6-enoic acid, it is possible that other positional isomers of hexadecenoyl-CoA are present in the biological sample. High-resolution chromatography may be able to separate these isomers.

  • Cis/Trans Isomerization: As mentioned earlier, the native cis double bond can isomerize to the more stable trans form. This can occur during sample preparation, especially if exposed to heat or harsh acidic/basic conditions. The trans isomer will likely have a slightly different retention time. To avoid this, maintain mild extraction and analysis conditions.

  • In-source Fragmentation and Adducts: As discussed in Q1, artifacts generated in the mass spectrometer can appear as distinct peaks if they are formed at different times in the ion source. Optimizing MS source parameters (e.g., temperature, voltages) can help minimize this.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for tissues such as liver, heart, and muscle.[6][7]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., C18 or a weak anion exchanger)

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly.

    • Add 1 mL of 2-propanol and homogenize again.[6]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 2 mL of acetonitrile, vortex vigorously for 1 minute.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) - C18 Cartridge:

    • Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove polar impurities.

    • Elute the acyl-CoAs with 1 mL of methanol or acetonitrile.

  • Sample Concentration:

    • Dry the eluate under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

Visualizations

Diagram 1: General Workflow for this compound Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_artifacts Potential Artifacts tissue Tissue Sample (Flash-frozen) homogenization Homogenization (Acidic Buffer + IS) tissue->homogenization extraction Solvent Extraction (ACN/Isopropanol) homogenization->extraction degradation Enzymatic Degradation homogenization->degradation cleanup Solid-Phase Extraction (SPE) extraction->cleanup hydrolysis Hydrolysis extraction->hydrolysis oxidation Oxidation extraction->oxidation lcms LC-MS/MS Analysis cleanup->lcms loss Analyte Loss cleanup->loss data Data Processing lcms->data

Caption: Experimental workflow for this compound analysis and potential artifact sources.

Diagram 2: Biosynthesis of Sapienic Acid

G palmitic Palmitic Acid (16:0) enzyme1 Acyl-CoA Synthetase palmitic->enzyme1 palmitoyl_coa Palmitoyl-CoA enzyme2 Δ6-Desaturase (FADS2) palmitoyl_coa->enzyme2 sapienic_coa This compound (cis-6-Hexadecenoyl-CoA) enzyme3 Acyl-CoA Thioesterase sapienic_coa->enzyme3 sapienic_acid Sapienic Acid (16:1n-10) enzyme1->palmitoyl_coa enzyme2->sapienic_coa enzyme3->sapienic_acid

Caption: Biosynthesis pathway of Sapienic Acid from Palmitic Acid.

Diagram 3: Common Fragmentation Pattern of Acyl-CoAs in MS/MS

G cluster_frags Characteristic Fragments parent [Acyl-CoA + H]+ frag1 [M - 507 + H]+ parent->frag1 Neutral Loss of 507 Da (3'-phospho-adenosine diphosphate) frag2 m/z 428 parent->frag2 Cleavage at 5'-diphosphate

Caption: Characteristic MS/MS fragmentation of Acyl-CoAs in positive ion mode.[12][13][14]

References

Enhancing the resolution of Sapienoyl-CoA from other acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Sapienoyl-CoA from other acyl-CoAs during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound from other C16:1 acyl-CoA isomers?

A1: The main challenge lies in the high structural similarity between this compound (C16:1n-10) and its positional isomers, such as Palmitoleoyl-CoA (C16:1n-7). These molecules have the same chemical formula and mass, differing only in the position of the double bond within the fatty acyl chain. Standard reverse-phase high-performance liquid chromatography (HPLC) methods may not provide sufficient selectivity to resolve these isomers, leading to co-elution.

Q2: Can mass spectrometry (MS) alone be used to differentiate between this compound and its isomers?

A2: Not typically. During tandem mass spectrometry (MS/MS), acyl-CoAs exhibit characteristic fragmentation patterns, including a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and the formation of a fragment ion at m/z 428. These fragments are common to all acyl-CoAs and do not provide information about the position of the double bond in the fatty acyl chain. Therefore, chromatographic separation prior to MS detection is essential for isomer differentiation.

Q3: What is the general principle of separating acyl-CoAs using reverse-phase HPLC?

A3: In reverse-phase HPLC, acyl-CoAs are separated based on their hydrophobicity. The retention time on the nonpolar stationary phase (e.g., C18) is influenced by the length and degree of unsaturation of the fatty acyl chain. Generally, retention time increases with chain length and decreases with the number of double bonds.

Q4: Are there alternative chromatographic techniques for separating positional isomers of monounsaturated fatty acyl-CoAs?

A4: Yes, silver ion (Ag+) chromatography is a powerful technique for separating unsaturated fatty acid isomers.[1] This method utilizes a stationary phase impregnated with silver ions, which form reversible complexes with the double bonds of the fatty acyl chains. The strength of these complexes, and thus the retention time, is dependent on the position and geometry of the double bonds, allowing for the separation of positional isomers.[1][2][3]

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the separation of this compound.

Issue 1: Poor Resolution or Co-elution of this compound and Other Acyl-CoAs

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Mobile Phase Composition Optimize the mobile phase gradient. A shallower gradient with a slower increase in the organic solvent concentration can improve the separation of closely eluting peaks. Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they can alter selectivity.[4]
Suboptimal Column Temperature Temperature can significantly affect selectivity.[5] Experiment with a range of column temperatures (e.g., 10°C to 40°C). Lowering the temperature often increases retention and can improve the resolution of isomers.[4][5]
Inappropriate Stationary Phase For challenging isomer separations, consider using a column with a different stationary phase chemistry. While C18 is common, other phases like C8 or phenyl-hexyl might offer different selectivity.[6] For highly similar isomers, a specialized column such as one for silver ion chromatography may be necessary.[1]
High Flow Rate A lower flow rate can increase the interaction time of the analytes with the stationary phase, potentially improving resolution.[7]

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Optimization cluster_3 Resolution Poor Resolution Poor Resolution Check Mobile Phase Check Mobile Phase Poor Resolution->Check Mobile Phase Verify Temperature Verify Temperature Poor Resolution->Verify Temperature Assess Flow Rate Assess Flow Rate Poor Resolution->Assess Flow Rate Modify Gradient Modify Gradient Check Mobile Phase->Modify Gradient Change Organic Solvent Change Organic Solvent Check Mobile Phase->Change Organic Solvent Optimize Temperature Optimize Temperature Verify Temperature->Optimize Temperature Consider Different Column Consider Different Column Assess Flow Rate->Consider Different Column Improved Resolution Improved Resolution Modify Gradient->Improved Resolution Change Organic Solvent->Improved Resolution Optimize Temperature->Improved Resolution Consider Different Column->Improved Resolution

Issue 2: Peak Tailing of Acyl-CoA Peaks

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with Stationary Phase The phosphate (B84403) groups of the CoA moiety can interact with residual silanols on silica-based columns, leading to peak tailing. Ensure the mobile phase is buffered at an appropriate pH to suppress these interactions. Adding a small amount of a competing base to the mobile phase can also help.
Column Contamination Strongly retained compounds from previous injections can accumulate on the column and cause peak distortion. Implement a robust column washing protocol between runs.
Sample Overload Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or dilute the sample.

G Peak Tailing Peak Tailing Secondary Interactions Secondary Interactions Peak Tailing->Secondary Interactions Column Contamination Column Contamination Peak Tailing->Column Contamination Sample Overload Sample Overload Peak Tailing->Sample Overload Buffer Mobile Phase Buffer Mobile Phase Secondary Interactions->Buffer Mobile Phase Column Wash Column Wash Column Contamination->Column Wash Reduce Sample Load Reduce Sample Load Sample Overload->Reduce Sample Load Improved Peak Shape Improved Peak Shape Buffer Mobile Phase->Improved Peak Shape Column Wash->Improved Peak Shape Reduce Sample Load->Improved Peak Shape

Experimental Protocols

Protocol 1: High-Resolution Separation of C16:1 Acyl-CoA Isomers by UPLC-MS/MS

This protocol provides a starting point for optimizing the separation of this compound from its isomers using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).[8]

Instrumentation and Materials:

  • UPLC system with a binary solvent manager and a column thermostat

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Reverse-phase C8 or C18 column with a small particle size (e.g., 1.7 µm)

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile

  • Acyl-CoA standards (including this compound and Palmitoleoyl-CoA)

Procedure:

  • Sample Preparation: Prepare acyl-CoA standards and samples in a solution compatible with the initial mobile phase conditions to ensure good peak shape.

  • Chromatographic Conditions:

    • Column Temperature: 25°C (can be optimized between 10°C and 40°C)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
10.05545
10.23565
11.03565
11.58020
15.08020
  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Selected Reaction Monitoring (SRM)

    • Precursor Ion (Q1): [M+H]+ for each C16:1 acyl-CoA isomer

    • Product Ion (Q3): Monitor the characteristic fragment at m/z corresponding to the acyl portion after the neutral loss of 507 Da.

    • Optimize collision energy for each isomer to maximize the signal of the product ion.

G Sample Prep Sample Prep UPLC Separation UPLC Separation Sample Prep->UPLC Separation ESI Source ESI Source UPLC Separation->ESI Source Mass Analyzer (Q1) Mass Analyzer (Q1) ESI Source->Mass Analyzer (Q1) Collision Cell (Q2) Collision Cell (Q2) Mass Analyzer (Q1)->Collision Cell (Q2) Mass Analyzer (Q3) Mass Analyzer (Q3) Collision Cell (Q2)->Mass Analyzer (Q3) Detector Detector Mass Analyzer (Q3)->Detector Data Analysis Data Analysis Detector->Data Analysis

References

Technical Support Center: Quantifying Low-Abundance Sapienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Sapienoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address the specific challenges encountered during the analysis of this low-abundance, very long-chain monounsaturated acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying low-abundance this compound?

A1: The quantification of this compound (C16:1n10-CoA) is challenging due to a combination of factors:

  • Low Endogenous Abundance: this compound is typically present at very low concentrations in most biological matrices, making detection difficult.[1]

  • Chemical Instability: The thioester bond in acyl-CoAs is susceptible to hydrolysis, especially in non-optimal pH conditions or during prolonged sample processing.[2]

  • Isomeric Interference: this compound is isomeric with other more common C16:1-CoA species, such as Palmitoleoyl-CoA (C16:1n7). Chromatographic separation is essential for accurate quantification and can be difficult to achieve.

  • Poor Ionization Efficiency and Matrix Effects: Like other long-chain acyl-CoAs, this compound can suffer from suppression of its signal in the mass spectrometer by other co-eluting molecules from the biological matrix.

  • Analyte Loss: The amphiphilic nature of acyl-CoAs can lead to their loss through adsorption to glass and plastic surfaces during sample preparation.

Q2: What is the recommended analytical method for this compound quantification?

A2: The gold standard for quantifying low-abundance acyl-CoAs, including this compound, is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) .[3][4] This technique offers the high sensitivity and selectivity required to detect picomole or even femtomole amounts of the analyte in complex biological samples.[5][6] A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) mode is typically used for quantification.[3][7]

Q3: How can I improve the sensitivity and accuracy of my this compound measurement?

A3: To enhance sensitivity and ensure accurate quantification, consider the following strategies:

  • Stable Isotope Dilution: This is the most robust method for accurate quantification. It involves spiking the sample with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C-labeled this compound) at the earliest stage of sample preparation. This standard corrects for analyte loss during extraction and for matrix effects during analysis.

  • Derivatization: While less common for long-chain acyl-CoAs than for other molecules, derivatization strategies can sometimes improve chromatographic behavior and ionization efficiency.

  • Optimized Sample Preparation: A well-designed extraction and clean-up procedure is critical to minimize analyte loss and remove interfering matrix components. Solid-Phase Extraction (SPE) is often employed for this purpose.[3]

  • High-Resolution Mass Spectrometry: While triple quadrupoles are excellent for targeted quantification, high-resolution mass spectrometers (like Orbitrap or TOF) can aid in the initial identification and characterization of this compound and its isomers.

Q4: How can I differentiate this compound (C16:1n10) from its isomer Palmitoleoyl-CoA (C16:1n7)?

A4: Differentiating these isomers is a significant analytical challenge that relies on high-efficiency chromatographic separation prior to mass spectrometric detection.

  • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) with a long C18 column and an optimized gradient elution is required. The mobile phase often consists of an acetonitrile (B52724) and water gradient with an ion-pairing agent or, more commonly, a high pH buffer using ammonium (B1175870) hydroxide (B78521) to improve peak shape.[3][4][7]

  • Mass Spectrometry: Standard MS/MS fragmentation patterns for acyl-CoAs (such as the neutral loss of 507 Da) are identical for isomers.[8] Therefore, without chromatographic separation, MS/MS alone cannot distinguish them. Advanced techniques like ion mobility spectrometry or specific fragmentation methods targeting the double bond (which are not standard) would be required for differentiation without chromatography.

Troubleshooting Guides

Problem: Low or No Signal for this compound
Potential Cause Troubleshooting Steps
Inefficient Extraction Ensure the chosen extraction solvent is appropriate for very long-chain acyl-CoAs. A common method involves protein precipitation with cold methanol (B129727) or an acid, followed by solid-phase extraction (SPE).[3] Verify the recovery of your extraction method using a spiked standard.
Analyte Degradation Acyl-CoAs are unstable.[2] Work quickly, keep samples on ice or at 4°C at all times, and minimize the time between extraction and analysis. Store extracts at -80°C. Avoid high pH during storage.
Suboptimal LC-MS/MS Parameters Optimize MS parameters (e.g., spray voltage, gas flows, collision energy) by infusing a this compound standard. Ensure you are using the correct MRM transition. For C16:1-CoA, a common transition would be based on its precursor ion and a specific product ion.[3][7]
Matrix Effects The biological matrix can suppress the ionization of this compound. Improve sample clean-up using SPE. Dilute the sample extract if possible. The use of a stable isotope-labeled internal standard is the best way to correct for matrix effects.
Problem: Poor Peak Shape (Broadening or Tailing)
Potential Cause Troubleshooting Steps
Secondary Interactions on Column The phosphate (B84403) groups on the CoA moiety can interact with the stationary phase or metal components of the LC system, leading to poor peak shape. Use a column with high-purity silica. Operating at a high pH (e.g., with ammonium hydroxide) can improve the peak shape for acyl-CoAs.[3][4]
Inappropriate Mobile Phase Ensure the mobile phase composition is optimal. A gradient of acetonitrile in water with a modifier like ammonium hydroxide is often effective for long-chain acyl-CoAs.[7]
Column Overloading While unlikely for a low-abundance analyte, injecting too much total material can cause peak distortion. Try diluting the sample.
Column Degradation If the column has been used extensively, its performance may be compromised. Replace the column.
Problem: High Variability Between Replicates
Potential Cause Troubleshooting Steps
Sample Instability in Autosampler Acyl-CoAs can degrade in the autosampler, even when cooled. Limit the time samples spend in the autosampler before injection. Test for stability by re-injecting the same vial over several hours.[2]
Inconsistent Extraction Variability in the manual steps of sample preparation can lead to inconsistent results. Use a stable isotope-labeled internal standard added at the very beginning of the process to normalize for this variability.
Carryover Long-chain, amphiphilic molecules like this compound can stick to the injector needle and column. Implement a robust needle wash protocol and run blank injections between samples to check for carryover. A wash step with 0.1% phosphoric acid between injections has been shown to reduce carryover for acyl-CoAs.[6]

Quantitative Data Summary

The following table summarizes typical LC-MS/MS parameters that can be adapted for this compound analysis, based on published methods for its isomer, C16:1-CoA.

Parameter Value / Condition Reference
Analyte C16:1-CoA[7],[3]
Ionization Mode Positive Electrospray Ionization (ESI+)[7],[3]
Precursor Ion ([M+H]⁺) m/z 1006.4 (Calculated for C₅₇H₉₇N₇O₁₇P₃S)N/A
Product Ion (Quantifier) [M-507+H]⁺[8]
Product Ion (Qualifier) m/z 428[8]
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.7 µm)[3]
Mobile Phase A Water with Ammonium Hydroxide (pH ~10.5)[3],[4]
Mobile Phase B Acetonitrile with Ammonium Hydroxide[3],[4]

Experimental Protocols

Protocol 1: Extraction of Very Long-Chain Acyl-CoAs from Cultured Cells
  • Preparation: Pre-cool all solutions and equipment. Prepare an extraction solvent of methanol:water (80:20, v/v).

  • Internal Standard: Add a known quantity of a suitable stable isotope-labeled internal standard (e.g., ¹³C-C17:0-CoA) to the cell pellet.

  • Lysis & Extraction: Add 1 mL of the cold extraction solvent to the cell pellet (~1-5 million cells). Vortex vigorously for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Drying: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). Vortex, centrifuge to pellet any insoluble material, and transfer the supernatant to an autosampler vial for immediate LC-MS/MS analysis.

Protocol 2: General UHPLC-MS/MS Method
  • LC System: A UHPLC system capable of handling high pH mobile phases.

  • Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phases:

    • A: 10 mM Ammonium Hydroxide in Water, pH 10.5

    • B: 10 mM Ammonium Hydroxide in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Ramp to 95% B

    • 15-17 min: Hold at 95% B

    • 17.1-20 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5-10 µL

  • MS/MS Detection: Use a triple quadrupole mass spectrometer in ESI+ mode with MRM transitions optimized for this compound and the internal standard.

Visualizations

Workflow General Workflow for this compound Quantification cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProc Data Processing Sample Biological Sample (Cells, Tissue) Spike Spike with Stable Isotope Standard Sample->Spike Extract Extraction (Protein Precipitation) Spike->Extract Cleanup Clean-up (Solid-Phase Extraction) Extract->Cleanup Dry Dry & Reconstitute Cleanup->Dry LCMS UHPLC-MS/MS Analysis (C18, High pH) Dry->LCMS Data Data Acquisition (MRM Mode) LCMS->Data Integrate Peak Integration Data->Integrate Quantify Quantification (Ratio to Internal Std) Integrate->Quantify

Caption: Workflow for this compound quantification.

Troubleshooting Troubleshooting: Low this compound Signal cluster_CheckSample Sample Integrity cluster_CheckMS Instrument Performance Start Low or No Signal Detected CheckStd Is the internal standard signal present? Start->CheckStd Degradation Potential Degradation: Review sample handling (temperature, time). CheckStd->Degradation No CheckTune Is the instrument tuned and calibrated? CheckStd->CheckTune Yes Extraction Potential Extraction Issue: Verify recovery with a post-extraction spike. Matrix Potential Matrix Effects: Improve sample clean-up or dilute sample. Extraction->Matrix CheckTune->Extraction Yes Optimize Infuse standard to optimize MS parameters (source, collision energy). CheckTune->Optimize No

Caption: Decision tree for troubleshooting low signal.

Signaling Metabolic Context of Acyl-CoA Handling FattyAcid Very Long-Chain Fatty Acids (e.g., Sapienic Acid) ACSL Acyl-CoA Synthetase (ACSL) FattyAcid->ACSL SapienoylCoA This compound ACSL->SapienoylCoA Mito Mitochondrial Beta-Oxidation SapienoylCoA->Mito Elong Elongation / Desaturation SapienoylCoA->Elong Complex Complex Lipid Synthesis SapienoylCoA->Complex

Caption: Simplified overview of acyl-CoA metabolism.

References

Technical Support Center: Optimizing Sapienoyl-CoA Efficiency in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Sapienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of this compound in your enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important in enzymatic assays?

This compound is the coenzyme A thioester of sapienic acid (cis-6-hexadecenoic acid), a C16:1Δ6 fatty acid that is the most abundant fatty acid in human sebum. In enzymatic assays, it serves as a crucial substrate for studying enzymes involved in fatty acid metabolism, such as elongases and desaturases. Understanding the interactions of these enzymes with this compound can provide insights into lipid metabolism and the development of novel therapeutics.

Q2: What are the primary challenges when working with this compound in enzymatic assays?

Researchers may encounter challenges related to the solubility, stability, and purity of this compound, as well as potential substrate inhibition at high concentrations. Due to its long acyl chain, this compound can be prone to micelle formation and precipitation in aqueous buffers, which can affect its availability to the enzyme.

Q3: How should I properly store and handle this compound?

To ensure the integrity of your this compound, it is recommended to store it as a lyophilized powder at -80°C for long-term storage. For short-term use, prepare aliquots of a stock solution in an appropriate buffer (e.g., containing a small amount of a reducing agent like DTT) and store at -80°C to minimize freeze-thaw cycles. Aqueous solutions are generally unstable at basic pH.

Q4: What are the typical enzymes that utilize this compound as a substrate?

This compound is a substrate for several enzymes in the fatty acid metabolic pathways, including:

  • Fatty Acid Elongases (ELOVLs): These enzymes catalyze the extension of the fatty acyl chain.

  • Fatty Acid Desaturases (FADS): These enzymes introduce double bonds into the fatty acyl chain.

  • Acyl-CoA Thioesterases: These enzymes hydrolyze the thioester bond, releasing coenzyme A and the free fatty acid.

Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays with this compound.

Problem Possible Cause Recommended Solution
Low or No Enzyme Activity Poor Solubility of this compound: The substrate may be precipitating in the assay buffer.- Increase the concentration of a non-ionic detergent (e.g., Triton X-100) in the assay buffer.- Prepare the this compound solution by warming it gently and sonicating before adding to the reaction mixture.- Consider using a buffer with a higher ionic strength or a different pH.
Enzyme Instability: The enzyme may be inactive or denatured.- Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles.- Check the optimal pH and temperature for your specific enzyme.- Include stabilizing agents like glycerol (B35011) or BSA in the assay buffer if compatible.
Incorrect Assay Conditions: The pH, temperature, or cofactor concentrations may not be optimal.- Review the literature for the optimal conditions for your specific enzyme or enzyme class.- Perform a matrix of experiments to determine the optimal pH, temperature, and cofactor (e.g., NADPH, FAD) concentrations.
High Background Signal Non-Enzymatic Hydrolysis of this compound: The thioester bond can be unstable, especially at high pH.- Run a control reaction without the enzyme to quantify the rate of non-enzymatic hydrolysis.- Maintain the assay pH within a stable range for thioester bonds (typically around pH 7.0-8.0).
Contaminating Activities: The enzyme preparation may contain other enzymes that react with this compound or the detection reagents.- Use a highly purified enzyme preparation.- Run control reactions with heat-inactivated enzyme.
Inconsistent or Non-Reproducible Results Variability in this compound Concentration: Inaccurate pipetting of viscous or partially dissolved substrate.- Ensure the this compound stock solution is fully dissolved before each use.- Use positive displacement pipettes for viscous solutions.
Substrate Inhibition: High concentrations of this compound can inhibit some enzymes.- Perform a substrate titration experiment to determine the optimal concentration range and identify potential substrate inhibition.[1]
Micelle Formation: At concentrations above the critical micelle concentration (CMC), this compound will form micelles, reducing the concentration of free substrate available to the enzyme.- Keep the this compound concentration below its CMC if possible.- The presence of detergents can influence micelle formation.

Experimental Protocols & Data

General Assay Buffer Recommendations for Long-Chain Acyl-CoAs

While optimal conditions should be determined empirically for each enzyme, the following table provides a starting point for assay buffer components based on general knowledge of long-chain fatty acyl-CoA enzymology.

Component Typical Concentration Range Purpose
Buffer 50-100 mMMaintain pH
pH 7.0 - 8.5Enzyme activity and substrate stability
Detergent (e.g., Triton X-100) 0.01 - 0.1% (v/v)Improve substrate solubility
Reducing Agent (e.g., DTT) 1-5 mMPrevent oxidation of CoA
Cofactors (e.g., NADPH, FAD) 100-500 µMRequired for specific enzyme reactions
Magnesium Chloride (MgCl2) 1-10 mMOften required for enzyme activity
Protocol: Spectrophotometric Assay for Fatty Acid Elongase Activity

This protocol is a general method that can be adapted for measuring the activity of elongase enzymes using this compound as a substrate. The assay monitors the consumption of NADPH at 340 nm.

Materials:

  • Purified elongase enzyme

  • This compound

  • Malonyl-CoA

  • NADPH

  • Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4, 1 mM DTT, 0.05% Triton X-100)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction master mix containing assay buffer, Malonyl-CoA, and NADPH.

  • Add the elongase enzyme to the master mix.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

Visualizations

Logical Workflow for Troubleshooting Low Enzyme Activity

Troubleshooting_Workflow start Low or No Enzyme Activity check_solubility Check this compound Solubility start->check_solubility check_enzyme Verify Enzyme Activity start->check_enzyme check_conditions Optimize Assay Conditions start->check_conditions solubility_issue Solubility Issue Identified check_solubility->solubility_issue enzyme_issue Enzyme Inactive check_enzyme->enzyme_issue conditions_issue Suboptimal Conditions check_conditions->conditions_issue solubility_issue->check_enzyme No solution_solubility Increase Detergent / Sonicate solubility_issue->solution_solubility Yes enzyme_issue->check_conditions No solution_enzyme Use Fresh Enzyme / Check Storage enzyme_issue->solution_enzyme Yes solution_conditions Adjust pH, Temp, Cofactors conditions_issue->solution_conditions Yes end Activity Restored solution_solubility->end solution_enzyme->end solution_conditions->end

Caption: Troubleshooting workflow for low enzyme activity with this compound.

Signaling Pathway: Fatty Acid Elongation

Fatty_Acid_Elongation Sapienoyl_CoA This compound (C16:1Δ6) Elongase Fatty Acid Elongase (ELOVL) Sapienoyl_CoA->Elongase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Elongase NADPH 2 NADPH NADPH->Elongase Product Elongated Acyl-CoA (C18:1Δ8) Elongase->Product NADP 2 NADP+ Elongase->NADP CO2 CO2 Elongase->CO2

Caption: Simplified pathway of this compound elongation by fatty acid elongases.

References

Cell permeability issues with exogenous Sapienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with exogenous Sapienoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of delivering this compound into cells.

Frequently Asked Questions (FAQs)

Q1: Why is exogenous this compound difficult to deliver into cells?

A1: this compound, like other long-chain fatty acyl-CoAs, faces significant challenges in crossing the cell membrane. Its structure, which includes a long hydrocarbon tail and a large, negatively charged Coenzyme A headgroup, makes it amphipathic. This dual nature prevents it from passively diffusing across the lipid bilayer of the cell membrane, which is designed to be a selective barrier.[1][2] The cell's natural uptake mechanisms are geared towards fatty acids, which are then converted into acyl-CoAs inside the cell.[3][4]

Q2: What are the potential consequences of high concentrations of exogenous this compound?

A2: High concentrations of long-chain acyl-CoAs can be cytotoxic. Their detergent-like properties can disrupt the integrity of cellular membranes, leading to loss of barrier function and cell death.[5] It is crucial to work below the critical micelle concentration (CMC) to avoid these non-specific effects.

Q3: What are the known or expected downstream effects of successfully delivering this compound into the cytoplasm?

A3: Once inside the cell, this compound is expected to be metabolically active and can influence several cellular processes. As a key metabolic intermediate, it can be:

  • Incorporated into complex lipids: such as triglycerides, phospholipids, and cholesterol esters.

  • Used in protein acylation: where it is attached to proteins, potentially altering their function and localization.

  • Act as a signaling molecule: Long-chain acyl-CoAs are known to regulate metabolic enzymes and signaling pathways.[3][6] For instance, they can modulate the activity of enzymes involved in glucose and lipid metabolism.[7]

Q4: Is there a standard, validated protocol for this compound cell delivery?

A4: Currently, there is no standard, universally accepted protocol for the direct delivery of exogenous long-chain acyl-CoAs into cells. Most research has focused on providing cells with the precursor fatty acid (sapienic acid) and allowing the cell's own enzymatic machinery to synthesize this compound intracellularly. The protocols provided in this guide are based on established methods for delivering other large, impermeable molecules and should be considered as starting points for optimization.

Troubleshooting Guide

Problem: High levels of cell death or cytotoxicity after treatment with this compound.

Possible Cause Suggested Solution
Detergent Effects: The concentration of this compound may be too high, exceeding its critical micelle concentration (CMC) and causing membrane disruption.1. Perform a dose-response curve to determine the maximum non-toxic concentration for your specific cell type. 2. Ensure the final concentration is well below the CMC of similar long-chain acyl-CoAs (see Data Table 1). 3. Reduce the incubation time.
Delivery Reagent Toxicity: The delivery method itself (e.g., lipofection reagent, electroporation parameters) may be causing cell death.1. Optimize the concentration of the delivery reagent or the physical parameters of the delivery method (e.g., voltage in electroporation). 2. Include a control with the delivery reagent alone to assess its baseline toxicity.
Metabolic Overload/Lipotoxicity: Successful delivery of high amounts of this compound may lead to metabolic stress and lipotoxicity.[5]1. Lower the concentration of this compound delivered. 2. Analyze markers of cellular stress (e.g., ER stress, oxidative stress) to understand the mechanism of toxicity.

Problem: No detectable intracellular this compound or downstream metabolic effects.

Possible Cause Suggested Solution
Inefficient Delivery: The chosen delivery method may not be effective for this compound with your cell type.1. Try an alternative delivery method (see Experimental Protocols below). 2. Optimize the parameters of your current method (e.g., ratio of this compound to lipofection reagent, electroporation voltage/duration). 3. For CPP-based methods, ensure the conjugation chemistry is efficient and stable.
Rapid Degradation: this compound may be quickly hydrolyzed by intracellular acyl-CoA thioesterases upon entry.1. Reduce the time between delivery and analysis. 2. Consider using a non-hydrolyzable analog of this compound if available for initial proof-of-concept experiments. 3. Perform a time-course experiment to measure the stability of intracellular this compound.
Insensitive Detection Method: The method used to detect intracellular this compound or its effects may not be sensitive enough.1. Use a highly sensitive detection method, such as liquid chromatography-mass spectrometry (LC-MS), for direct quantification. 2. Analyze a downstream metabolic product that may be more abundant or easier to detect.

Data Presentation

Table 1: Physicochemical Properties of Long-Chain Acyl-CoAs

This table summarizes key quantitative data to aid in experimental design. Note that the CMC can vary with buffer conditions such as pH and ionic strength.[8]

Acyl-CoA Chain Length Critical Micelle Concentration (CMC) Typical Free Cytosolic Concentration
Palmitoyl-CoAC16:07 - 250 µM[8][9]Low nanomolar range (< 5 nM during active fatty acid synthesis)[10]
Stearoyl-CoAC18:0~3 µMLow nanomolar range[10]
Oleoyl-CoAC18:1~8 µMLow nanomolar range[10]
This compound (estimated)C16:1Expected to be in the low micromolar range, similar to Palmitoyl-CoA and Oleoyl-CoA.Expected to be in the low nanomolar range.

Experimental Protocols

Note: These are generalized protocols that must be optimized for your specific cell type and experimental conditions.

Protocol 1: Lipofection-Based Delivery of this compound

This method adapts cationic lipid transfection, traditionally used for nucleic acids, for the negatively charged this compound.[11][12]

  • Preparation:

    • Plate cells and grow to 70-80% confluency.

    • Prepare a stock solution of this compound in an appropriate aqueous buffer.

    • Dilute this compound and a commercial cationic lipid transfection reagent (choose one designed for small molecules if available) separately in serum-free medium.

  • Complex Formation:

    • Combine the diluted this compound and the diluted transfection reagent.

    • Incubate at room temperature for 15-20 minutes to allow the formation of lipid-Sapienoyl-CoA complexes (lipoplexes).

  • Transfection:

    • Aspirate the culture medium from the cells and wash once with PBS.

    • Add the lipoplex-containing medium to the cells.

    • Incubate for 4-6 hours at 37°C.

  • Post-Transfection:

    • Remove the transfection medium and replace it with a complete culture medium.

    • Allow cells to recover for a desired period (e.g., 12-48 hours) before analysis.

Protocol 2: Electroporation-Mediated Delivery

This physical method uses an electrical pulse to create transient pores in the cell membrane, allowing this compound to enter.[13][14]

  • Preparation:

    • Harvest cells and resuspend them in a specialized electroporation buffer at a concentration of 1x10^6 to 1x10^7 cells/mL.

    • Add this compound to the cell suspension to the desired final concentration.

  • Electroporation:

    • Transfer the cell/Sapienoyl-CoA suspension to an electroporation cuvette.

    • Deliver an electrical pulse using an electroporator. The optimal voltage, capacitance, and resistance will vary significantly between cell types and must be determined empirically.

  • Recovery:

    • Immediately after the pulse, transfer the cells to a pre-warmed complete culture medium and plate them.

    • Allow cells to recover for 24-48 hours before analysis.

Protocol 3: Cell-Penetrating Peptide (CPP) Conjugate Delivery

This method involves covalently linking this compound to a CPP, which then facilitates its transport across the cell membrane.[15][16]

  • Conjugation (Requires Organic Synthesis):

    • Synthesize a conjugate of this compound and a chosen CPP (e.g., TAT peptide). This typically involves reacting a functional group on the CPP with the CoA moiety.

    • Purify the conjugate using HPLC.

  • Delivery:

    • Plate cells and grow to desired confluency.

    • Prepare a solution of the this compound-CPP conjugate in a serum-free medium.

    • Add the conjugate solution directly to the cells.

  • Incubation and Analysis:

    • Incubate for a period of 1-4 hours.

    • Wash the cells thoroughly with PBS to remove any conjugate remaining on the cell surface.

    • Add complete medium and analyze the cells at the desired time points.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_delivery Delivery cluster_post Post-Delivery cluster_analysis Analysis prep_scoa Prepare this compound Stock Solution delivery Introduce this compound using chosen method (e.g., Lipofection, Electroporation) prep_scoa->delivery prep_cells Culture Cells to Optimal Confluency prep_cells->delivery wash Wash Cells to Remove Exogenous Compound delivery->wash incubation Incubate for Recovery/Effect analysis_direct Direct Measurement (LC-MS for Acyl-CoAs) incubation->analysis_direct analysis_indirect Indirect Measurement (Downstream Effects, Phenotype) incubation->analysis_indirect wash->incubation

Caption: General experimental workflow for exogenous this compound delivery.

signaling_pathway cluster_fates Potential Metabolic Fates cluster_outcomes Cellular Outcomes scoa Exogenous This compound delivery Cellular Delivery (e.g., Lipofection) scoa->delivery cyto_scoa Cytosolic This compound Pool delivery->cyto_scoa lipids Incorporation into Complex Lipids (Phospholipids, TAGs) cyto_scoa->lipids acylation Protein Acylation cyto_scoa->acylation signaling Modulation of Signaling Pathways (e.g., Nuclear Receptors) cyto_scoa->signaling outcome1 Altered Membrane Composition lipids->outcome1 outcome2 Modified Protein Function/Localization acylation->outcome2 outcome3 Changes in Gene Expression signaling->outcome3

Caption: Putative signaling and metabolic pathways for intracellular this compound.

troubleshooting_tree start Problem: Low or No Experimental Signal q1 Is there high cell toxicity? start->q1 s1 Reduce concentration and/or optimize delivery reagent/parameters. (See Cytotoxicity Guide) q1->s1 Yes q2 Was intracellular This compound confirmed (e.g., by LC-MS)? q1->q2 No a1_yes Yes a1_no No s2 Optimize delivery method. Check for degradation. Try alternative delivery protocol. q2->s2 No q3 Is the downstream assay sensitive enough? q2->q3 Yes a2_yes Yes a2_no No s3 Increase assay sensitivity. Choose a more direct downstream target. q3->s3 No end Re-evaluate hypothesis: The link between this compound and the measured outcome may be weak or absent. q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting logic tree for low experimental signal.

References

Technical Support Center: Refinement of Sapienoyl-CoA Quantification in Complex Lipid Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Sapienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate measurement of this compound in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its quantification important?

A1: this compound is the coenzyme A thioester of sapienic acid (cis-6-hexadecenoic acid), a fatty acid unique to humans and a major component of sebum. As an activated form of sapienic acid, this compound is a key intermediate in specialized lipid synthesis pathways. Its accurate quantification is crucial for understanding skin biology, sebaceous gland function, and the pathophysiology of skin disorders.

Q2: What are the primary challenges in quantifying this compound from complex lipid extracts?

A2: The main challenges include its low endogenous abundance, chemical instability, and the presence of isomeric compounds. Acyl-CoAs are susceptible to hydrolysis, especially in non-acidic aqueous solutions[1]. Furthermore, complex matrices can cause ion suppression in mass spectrometry-based methods, leading to low signal intensity[1]. Distinguishing this compound from other C16:1-CoA isomers, such as Palmitoleoyl-CoA (cis-9-hexadecenoyl-CoA), requires robust chromatographic separation[2].

Q3: Which analytical technique is most suitable for this compound quantification?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity[3][4]. This technique allows for the precise detection and quantification of this compound even at low concentrations within a complex biological sample.

Q4: How can I ensure the stability of this compound during sample preparation?

A4: To minimize degradation, it is critical to work quickly and at low temperatures. Samples should be kept on ice, and extraction solvents should be pre-chilled. Acidifying the extraction buffer can also help to reduce hydrolysis. It is advisable to process samples to the final analysis stage without prolonged storage at intermediate steps[1].

Q5: Is a stable isotope-labeled internal standard necessary for accurate quantification?

A5: Yes, the use of a stable isotope-labeled internal standard is highly recommended for the most accurate and precise quantification. This standard helps to correct for variations in extraction efficiency, matrix effects, and instrument response. If a specific this compound standard is unavailable, a closely related long-chain acyl-CoA standard can be used, though with potentially reduced accuracy.

Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues encountered during the quantification of this compound.

Issue 1: Low or No Signal for this compound

Possible Cause Troubleshooting Steps
Sample Degradation - Prepare fresh samples, ensuring they are kept cold and processed quickly. - Use an acidified extraction buffer to inhibit enzymatic and chemical hydrolysis.
Inefficient Extraction - Verify the extraction protocol. Ensure correct solvent compositions and volumes. - Consider solid-phase extraction (SPE) for sample cleanup and concentration[3].
Suboptimal MS Parameters - Confirm the correct precursor and product ion m/z values are being used for this compound (see Table 1). - Optimize collision energy and other source parameters by infusing a standard, if available.
Ion Suppression - Dilute the sample extract to reduce matrix effects. - Improve chromatographic separation to resolve this compound from co-eluting matrix components.

Issue 2: Poor Chromatographic Peak Shape

Possible Cause Troubleshooting Steps
Column Contamination - Wash the column with a strong solvent mixture (e.g., high percentage of organic solvent). - If the problem persists, replace the column.
Inappropriate Mobile Phase - Ensure the mobile phase pH is compatible with the column and analyte. For acyl-CoAs, slightly acidic to neutral pH is often used. - Check for buffer precipitation.
Sample Overload - Reduce the injection volume or dilute the sample.

Issue 3: Inability to Separate this compound from Isomers

Possible Cause Troubleshooting Steps
Insufficient Chromatographic Resolution - Optimize the gradient elution profile. A shallower gradient can improve the separation of isomers[2]. - Experiment with different stationary phases. A column with higher shape selectivity may be beneficial[2]. - Adjust the column temperature to enhance separation.

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is a general guideline and may require optimization for specific sample types.

  • Homogenization: Homogenize approximately 50-100 mg of frozen, powdered tissue or cell pellet in 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 2 mL of 2-propanol and homogenize again.

  • Extraction: Add 4 mL of acetonitrile, vortex thoroughly, and centrifuge at high speed to pellet the precipitate.

  • Purification (SPE):

    • Condition an oligonucleotide purification column or a suitable reverse-phase SPE cartridge.

    • Load the supernatant from the previous step onto the column.

    • Wash the column to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or methanol-based buffer).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Protocol 2: LC-MS/MS Quantification of this compound

This is a representative LC-MS/MS method that can be adapted for this compound analysis.

  • LC System: UPLC/HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm)

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water[5]

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B over several minutes to achieve separation.

  • Flow Rate: 0.3 - 0.5 mL/min

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

Quantitative Data

Table 1: Calculated Mass and MS/MS Transitions for this compound

CompoundChemical FormulaExact Mass (Da)Precursor Ion [M+H]⁺ (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compoundC37H62N7O17P3S1001.31361002.3209495.3250 (Neutral Loss of 507)428.0372 (Adenosine diphosphate)

Note: The precursor ion is calculated as [M+H]⁺. Product Ion 1 corresponds to the characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety from the protonated molecule. Product Ion 2 is a common fragment for all acyl-CoAs, representing the adenosine (B11128) 3',5'-diphosphate fragment[6].

Table 2: Example Quantitative Data of Long-Chain Acyl-CoAs in a Cell Extract

Acyl-CoA SpeciesRetention Time (min)Concentration (pmol/mg protein)
Palmitoyl-CoA (C16:0)12.515.2 ± 2.1
This compound (C16:1n-10) 11.8 3.8 ± 0.7
Palmitoleoyl-CoA (C16:1n-7)11.95.1 ± 0.9
Stearoyl-CoA (C18:0)14.210.5 ± 1.5
Oleoyl-CoA (C18:1)13.625.7 ± 3.4

This table presents hypothetical data for illustrative purposes and easy comparison.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (Tissue/Cells) homogenization Homogenization (Acidified Buffer) sample->homogenization 1 extraction Solvent Extraction (Acetonitrile/Isopropanol) homogenization->extraction 2 spe Solid-Phase Extraction (Cleanup & Concentration) extraction->spe 3 reconstitution Reconstitution spe->reconstitution 4 lc_separation UPLC/HPLC Separation (C18 Column) reconstitution->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection 5 data_processing Data Processing ms_detection->data_processing 6 quantification Quantification data_processing->quantification 7

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic cluster_sample Sample Integrity Checks cluster_method Method Parameter Checks start Low or No Signal check_ms Check MS Performance (Infuse Standard) start->check_ms check_sample Sample Integrity check_ms->check_sample MS OK degradation Degradation? (Prepare Fresh Sample) check_sample->degradation check_method Review Method Parameters ms_params Incorrect MS/MS Transitions? check_method->ms_params extraction Extraction Failure? (Verify Protocol) degradation->extraction No Degradation extraction->check_method Extraction OK chromatography Poor Chromatography? ms_params->chromatography Parameters Correct ion_suppression Ion Suppression? chromatography->ion_suppression Peak Shape OK

Caption: Troubleshooting logic for low signal intensity issues.

References

Addressing matrix effects in Sapienoyl-CoA mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing matrix effects in Sapienoyl-CoA mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a problem for this compound analysis?

A: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include salts, proteins, and, most notably for lipid analysis, phospholipids (B1166683).[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's source.[2] This interference, typically observed as ion suppression , reduces the analyte's signal, leading to poor sensitivity, inaccuracy, and lack of reproducibility.[3][4] Given the high concentration of phospholipids in biological samples, they are a primary cause of ion suppression in lipidomics.[1][5]

Q2: My this compound signal is low and inconsistent. How can I determine if matrix effects are the cause?

A: Low and variable signal intensity is a classic symptom of matrix effects. To confirm this, two primary methods are recommended:

  • Post-Column Infusion (PCI): This is a qualitative method to identify regions of ion suppression.[6][7] A standard solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the mass spectrometer. A blank matrix sample (without your analyte) is then injected. A stable signal is expected from the infused standard. If the signal drops at certain retention times, it indicates that components from the blank matrix are eluting and causing ion suppression in that region.[1][6] If your this compound retention time falls within this suppression zone, your analysis is likely affected.

  • Post-Extraction Spike Analysis: This method provides a more quantitative measure. You compare the signal response of an analyte spiked into a clean solvent against the response of the same amount of analyte spiked into a blank matrix extract that has gone through your entire sample preparation process. A lower response in the matrix sample indicates ion suppression.

Q3: What are the most effective strategies to mitigate matrix effects for long-chain acyl-CoAs?

A: Mitigation strategies focus on either removing interfering matrix components during sample preparation or compensating for their effects. Key strategies include:

  • Advanced Sample Preparation: Moving beyond simple protein precipitation is crucial. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are highly effective at removing interfering substances like phospholipids.[5][8]

  • Chromatographic Separation: Optimizing your LC method to separate this compound from the regions of ion suppression can be very effective.[9] This may involve adjusting the mobile phase gradient or using a different type of column.

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is the gold standard for correction.[10][11] A SIL-IS for this compound is chemically identical to the analyte but has a different mass due to isotopic enrichment (e.g., ¹³C, ¹⁵N). It is added to the sample at the very beginning of the workflow. Because it behaves identically during extraction, chromatography, and ionization, any signal suppression that affects the analyte will also affect the SIL-IS to the same degree. By using the ratio of the analyte signal to the internal standard signal, the matrix effect is effectively normalized.[10][12]

  • Sample Dilution: A straightforward approach is to dilute the sample. This reduces the concentration of all matrix components.[9] However, this is only viable if the this compound concentration remains well above the instrument's limit of detection.

Troubleshooting Guide

This flowchart provides a step-by-step process for identifying and resolving issues related to matrix effects in your this compound analysis.

G Troubleshooting Workflow for Matrix Effects start Start: Poor Reproducibility or Low Signal Intensity check_matrix Is Matrix Effect Suspected? start->check_matrix pci Perform Post-Column Infusion (PCI) Experiment check_matrix->pci Yes fail Issue Persists: Consult Instrument Specialist check_matrix->fail No suppression_zone Suppression Zone Identified? pci->suppression_zone optimize_lc Optimize LC Method: - Adjust Gradient - Change Column suppression_zone->optimize_lc Yes, and analyte is in this zone improve_prep Improve Sample Preparation: - Use SPE or LLE - Phospholipid Removal suppression_zone->improve_prep Yes, but LC optimization is not sufficient use_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_is re_evaluate Re-evaluate Matrix Effect with Post-Extraction Spike use_is->re_evaluate improve_prep->use_is success Problem Resolved: Proceed with Analysis re_evaluate->success Suppression < 15% re_evaluate->fail Suppression > 15%

A troubleshooting flowchart for addressing suspected matrix effects.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoA Purification

This protocol is a general guideline for purifying long-chain acyl-CoAs from tissue homogenates, adapted from established methods.[13][14][15] It is effective at removing salts and many phospholipids.

Materials:

  • Weak anion exchange (WAX) or mixed-mode SPE cartridge

  • Tissue extract (homogenized in an acidic buffer and extracted with organic solvent)

  • Conditioning Solvent: Methanol (B129727)

  • Equilibration Solvent: Water or acidic buffer

  • Wash Solvent: Acetonitrile/isopropanol/water/acetic acid mixture[15]

  • Elution Solvent: Methanol/ammonium formate (B1220265) mixture[15]

  • SPE Vacuum Manifold

Procedure:

  • Conditioning: Pass 1-2 mL of methanol through the SPE cartridge to activate the sorbent. Do not let the cartridge run dry.

  • Equilibration: Pass 1-2 mL of equilibration solvent through the cartridge to prepare it for the sample's solvent conditions.

  • Loading: Slowly load the tissue extract onto the cartridge. A slow flow rate ensures proper binding of the acyl-CoAs to the sorbent.

  • Washing: Pass 1-2 mL of the wash solvent through the cartridge to remove weakly bound, interfering compounds.

  • Elution: Pass 1-2 mL of the elution solvent through the cartridge to collect the purified this compound and other acyl-CoAs.

  • Dry & Reconstitute: Dry the eluted sample under a gentle stream of nitrogen and reconstitute it in a solvent compatible with your LC-MS system.

G Solid-Phase Extraction (SPE) Workflow cluster_prep Preparation cluster_extraction Extraction cluster_final Final Steps Condition 1. Condition Cartridge (Methanol) Equilibrate 2. Equilibrate Cartridge (Aqueous Buffer) Condition->Equilibrate Load 3. Load Sample Extract Equilibrate->Load Wash 4. Wash Interferences Load->Wash Elute 5. Elute Acyl-CoAs Wash->Elute Dry 6. Dry Eluate (Nitrogen Stream) Elute->Dry Reconstitute 7. Reconstitute for LC-MS Dry->Reconstitute

A typical experimental workflow for SPE-based sample cleanup.

Data on Mitigation Strategies

The effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery is critical for accurate quantification. While specific data for this compound is sparse, the following table summarizes typical performance for long-chain acyl-CoAs and other lipids when analyzing complex biological matrices.

Sample Preparation MethodTypical Analyte RecoveryPhospholipid Removal EfficiencyRelative Ion Suppression
Protein Precipitation (PPT) 85-100%< 10%High
Liquid-Liquid Extraction (LLE) 70-90%60-80%Medium-Low
Solid-Phase Extraction (SPE) 70-95%[13]> 95%[1]Low
Phospholipid Removal Plates > 90%[1]> 99%[1][16]Very Low

Table reflects generalized data compiled from various lipidomics and bioanalysis studies.[1][5][8][13] Actual results can vary based on the specific matrix, analyte, and protocol used.

References

Technical Support Center: Optimization of Chromatography for Sapienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of chromatography for Sapienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for resolving common challenges encountered during the chromatographic analysis of these important lipid molecules.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic separation of this compound isomers?

The main challenge lies in the structural similarity of this compound (C16:1, n-10) and its common positional isomer, Palmitoleoyl-CoA (C16:1, n-7). Both are long-chain monounsaturated acyl-CoAs with the same mass, making their separation difficult. Achieving baseline resolution is critical for accurate quantification and downstream analysis. Additionally, as with other acyl-CoAs, these molecules can be present in low abundance in biological samples and may be prone to degradation, requiring sensitive and robust analytical methods.

Q2: Which chromatographic technique is best suited for separating this compound isomers?

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method for its high resolution, sensitivity, and specificity.[1] Reversed-phase chromatography, particularly with a C8 or C18 column, is commonly employed for the separation of long-chain acyl-CoAs.

Q3: What are the key parameters to optimize for better separation of this compound isomers?

Key parameters for optimization include:

  • Stationary Phase: The choice of the column is critical. While C18 columns are widely used, for challenging isomer separations, consider columns with alternative selectivities.

  • Mobile Phase Composition: The organic modifier (typically acetonitrile (B52724) or methanol) and the aqueous phase composition, including pH and additives, significantly impact selectivity.

  • Gradient Elution: A shallow and optimized gradient profile is often necessary to resolve closely eluting isomers.

  • Column Temperature: Maintaining a consistent and optimized column temperature can improve peak shape and resolution.

Q4: How can I improve the detection and quantification of this compound isomers?

Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and specificity for quantification.[1] Positive electrospray ionization (ESI) is often more sensitive for acyl-CoAs.[2] A characteristic neutral loss of 507 Da in positive ion mode can be used for the identification of acyl-CoAs. The use of a stable isotope-labeled internal standard, such as C17:0-CoA, is recommended for accurate quantification.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • A single, broad peak instead of two distinct peaks for this compound and Palmitoleoyl-CoA.

  • Significant peak overlap, making accurate integration and quantification impossible.

Possible Causes and Solutions:

CauseRecommended Solution
Inadequate Stationary Phase Selectivity While standard C18 columns are a good starting point, they may not provide sufficient selectivity for positional isomers. Consider using a column with a different chemistry, such as a C8 column, which has been shown to be effective for long-chain acyl-CoAs.[1] Phenyl-hexyl or biphenyl (B1667301) phases can also offer alternative selectivity through pi-pi interactions.
Suboptimal Mobile Phase Composition The mobile phase composition is a powerful tool for optimizing selectivity. Experiment with different organic modifiers (acetonitrile vs. methanol) as they can alter elution patterns. Adjusting the pH of the aqueous phase can influence the ionization state of the molecule and its interaction with the stationary phase. The use of mobile phase additives like ammonium (B1175870) hydroxide (B78521) can improve peak shape and resolution.[1]
Gradient is Too Steep A steep gradient may not provide enough time for the separation of closely eluting isomers. Decrease the slope of the gradient in the region where the isomers are expected to elute. A shallower gradient will increase the run time but can significantly improve resolution.
Inappropriate Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. A suboptimal temperature can lead to band broadening. Experiment with temperatures in the range of 30-50°C to find the optimal condition for your separation.
Problem 2: Peak Tailing or Asymmetrical Peaks

Symptoms:

  • Peaks that are not symmetrical, with a "tail" extending from the back of the peak.

  • This can lead to inaccurate peak integration and reduced resolution.

Possible Causes and Solutions:

CauseRecommended Solution
Secondary Interactions with the Stationary Phase Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the polar head group of the acyl-CoA, causing peak tailing. Using a mobile phase with a slightly basic pH (e.g., with ammonium hydroxide) can help to suppress these interactions.[1] Employing end-capped columns can also minimize this effect.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or dilute the sample.
Column Contamination Contaminants from the sample matrix can accumulate on the column, leading to active sites that cause tailing. Use a guard column and ensure adequate sample preparation to minimize matrix effects. If contamination is suspected, a column wash with a strong solvent may be necessary.
Extra-column Volume Excessive volume in the tubing and connections between the injector, column, and detector can cause band broadening and peak tailing. Use tubing with a small internal diameter and minimize the length of all connections.
Problem 3: Poor Sensitivity or Signal Instability

Symptoms:

  • Low signal-to-noise ratio for the analyte peaks.

  • Inconsistent peak areas for replicate injections.

Possible Causes and Solutions:

CauseRecommended Solution
Ion Suppression Co-eluting matrix components can suppress the ionization of the analytes in the mass spectrometer. Improve sample preparation to remove interfering substances. A divert valve can be used to direct the flow to waste during the elution of highly concentrated, interfering compounds.
Suboptimal MS Parameters The declustering potential, collision energy, and other MS parameters should be optimized for this compound. Infuse a standard solution of the analyte to determine the optimal settings for the specific instrument being used.
Analyte Degradation Acyl-CoAs can be unstable. Keep samples cold and analyze them as quickly as possible after preparation. Minimize freeze-thaw cycles.
Mobile Phase Inconsistency Ensure that the mobile phase is properly mixed and degassed. Inconsistent mobile phase composition can lead to fluctuations in signal intensity.

Experimental Protocols

Recommended UPLC-MS/MS Method for this compound Isomer Analysis

This protocol is a starting point for the optimization of this compound isomer separation, based on a validated method for long-chain acyl-CoAs.[1]

1. Sample Preparation (from biological tissue)

  • Homogenize tissue in a suitable buffer.

  • Perform protein precipitation using an organic solvent (e.g., acetonitrile or methanol).

  • Centrifuge to pellet the precipitated protein.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with the initial mobile phase conditions.

2. UPLC Conditions

ParameterRecommended Setting
Column Reversed-phase Acquity 1.7 µm C8 UPLC BEH analytical column (2.1 × 150 mm)
Mobile Phase A 15 mM Ammonium Hydroxide in Water
Mobile Phase B 15 mM Ammonium Hydroxide in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 20% B, increase to 45% B over 2.8 min, decrease to 25% B over 0.2 min, increase to 65% B over 1 min, and finally decrease to 20% B over 0.5 min.
Column Temperature 40°C (can be optimized)
Injection Volume 5 µL

3. MS/MS Conditions

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined for this compound (M+H)+
Product Ion (m/z) To be determined based on fragmentation of the precursor ion. A common fragment corresponds to the neutral loss of the pantetheine-ADP moiety.
Collision Energy To be optimized for the specific instrument and analyte.
Internal Standard C17:0-CoA

Quantitative Data

The following tables provide representative quantitative data from a validated UPLC-MS/MS method for long-chain acyl-CoAs, which can be used as a benchmark for method development.[1]

Table 1: Calibration Curve Parameters for Long-Chain Acyl-CoAs

AnalyteCalibration Range (ng/50µL)
C14:0-CoA1.56 - 100> 0.999
C16:0-CoA1.56 - 100> 0.999
C16:1-CoA1.56 - 100> 0.999
C18:0-CoA1.56 - 100> 0.999
C18:1-CoA1.56 - 100> 0.999
C18:2-CoA1.56 - 100> 0.999
C20:4-CoA1.56 - 100> 0.999

Table 2: Precision and Accuracy Data for Long-Chain Acyl-CoAs

AnalyteIntra-assay CV (%)Inter-assay CV (%)
C14:0-CoA65
C16:0-CoA76
C16:1-CoA106
C18:0-CoA85
C18:1-CoA55
C18:2-CoA96
C20:4-CoA86

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tissue_Homogenization Tissue Homogenization Protein_Precipitation Protein Precipitation Tissue_Homogenization->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC_Separation UPLC Separation Reconstitution->UPLC_Separation MSMS_Detection MS/MS Detection UPLC_Separation->MSMS_Detection Data_Acquisition Data Acquisition MSMS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: Workflow for the analysis of this compound isomers.

Troubleshooting Logic for Poor Resolution

troubleshooting_resolution Start Poor Resolution or Co-elution of Isomers Check_Column Is the column chemistry optimized for isomers? Start->Check_Column Change_Column Action: Try a different stationary phase (e.g., C8, Phenyl-Hexyl) Check_Column->Change_Column No Check_Mobile_Phase Is the mobile phase composition optimized? Check_Column->Check_Mobile_Phase Yes Change_Column->Check_Mobile_Phase Modify_Mobile_Phase Action: Adjust organic modifier, pH, or additives. Check_Mobile_Phase->Modify_Mobile_Phase No Check_Gradient Is the gradient too steep? Check_Mobile_Phase->Check_Gradient Yes Modify_Mobile_Phase->Check_Gradient Modify_Gradient Action: Decrease the gradient slope. Check_Gradient->Modify_Gradient Yes Resolved Problem Resolved Check_Gradient->Resolved No Modify_Gradient->Resolved

Caption: Decision tree for troubleshooting poor isomer resolution.

References

Validation & Comparative

The Pivotal Role of Sapienoyl-CoA in Fortifying the Skin's Antimicrobial Shield

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The skin, our primary interface with the external environment, possesses a sophisticated and effective innate immune system. A key component of this defense is a unique lipid profile on the skin's surface, with sapienic acid, a fatty acid largely exclusive to humans, playing a critical role in warding off pathogenic microbes. The biosynthesis and delivery of this potent antimicrobial agent are intricately linked to its activated form, Sapienoyl-CoA. This guide provides an in-depth comparison of this compound-derived sapienic acid with other antimicrobial lipids found on the skin, supported by experimental data and detailed methodologies, to illuminate its significance in cutaneous defense and potential as a therapeutic target.

The Central Role of this compound in Sebum's Antimicrobial Activity

Sapienic acid (C16:1Δ6) is the most abundant fatty acid in human sebum.[1] Its synthesis begins with palmitic acid, which is desaturated by the enzyme Δ6-desaturase (fatty acid desaturase 2 or FADS2).[1] For sapienic acid to be incorporated into the complex lipids that constitute sebum, such as triglycerides and wax esters, it must first be activated to its high-energy thioester derivative, this compound. This activation is catalyzed by Acyl-CoA synthetases.[2][3]

These sebum lipids, rich in this compound derived sapienic acid, are secreted onto the skin surface. Here, commensal and pathogenic bacteria produce lipases that hydrolyze the triglycerides and wax esters, releasing free sapienic acid.[4] It is in this free form that sapienic acid exerts its potent antimicrobial effects, primarily against Gram-positive bacteria like Staphylococcus aureus.[5] Therefore, this compound is not directly antimicrobial but is the essential precursor for the storage and subsequent delivery of the active antimicrobial agent, sapienic acid.

Comparative Antimicrobial Efficacy

The antimicrobial activity of fatty acids is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The data below compares the MIC of sapienic acid with other key antimicrobial lipids found on the skin.

Antimicrobial LipidTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Sapienic Acid Staphylococcus aureus31.3 - >500[1][5]
Streptococcus sanguinis31.3[1]
Streptococcus mitis31.3[1]
Fusobacterium nucleatum375.0[1]
Lauric Acid Staphylococcus aureus6.8 - 250[1][5]
Streptococcus sanguinis375.0[1]
Streptococcus mitis375.0[1]
Corynebacterium bovis6.8[1]
d-Sphingosine Staphylococcus aureus0.3 - 19.6[1]
Escherichia coli19.6[1]
Pseudomonas aeruginosa>500[1]

Signaling Pathways and Experimental Workflows

To understand the biosynthesis and mechanism of action of sapienic acid, as well as the experimental approaches to study it, the following diagrams illustrate key processes.

Sapienic_Acid_Biosynthesis Palmitic_Acid Palmitic Acid Sapienic_Acid Sapienic Acid Palmitic_Acid->Sapienic_Acid Δ6-Desaturase (FADS2) Sapienoyl_CoA This compound Sapienic_Acid->Sapienoyl_CoA Acyl-CoA Synthetase Sebum_Lipids Sebum Triglycerides & Wax Esters Sapienoyl_CoA->Sebum_Lipids Esterification Released_Sapienic_Acid Free Sapienic Acid (Antimicrobial) Sebum_Lipids->Released_Sapienic_Acid Bacterial Lipases Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_analysis Lipid Analysis cluster_activity Antimicrobial Activity Testing Sebum_Collection Sebum Collection (e.g., Sebutape™) Lipid_Extraction Lipid Extraction (e.g., Folch method) Sebum_Collection->Lipid_Extraction GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Profiling Lipid_Extraction->GC_MS HPLC_MS HPLC-MS for Intact Lipid Analysis Lipid_Extraction->HPLC_MS MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Lipid_Extraction->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay

References

A Comparative Analysis of Sapienoyl-CoA and Palmitoleoyl-CoA for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals detailing the comparative biochemistry, metabolic roles, and experimental analysis of Sapienoyl-CoA and palmitoleoyl-CoA.

This guide provides a comprehensive comparison of two structurally similar yet functionally distinct fatty acyl-CoA molecules: this compound and palmitoleoyl-CoA. While both are monounsaturated derivatives of palmitoyl-CoA, their biosynthesis, tissue distribution, and biological activities differ significantly. Understanding these differences is crucial for researchers investigating lipid metabolism, skin biology, and systemic metabolic diseases.

Biochemical and Metabolic Overview

This compound and palmitoleoyl-CoA are both 16-carbon monounsaturated fatty acyl-CoAs, but they are positional isomers. This subtle structural difference, arising from the distinct enzymatic pathways that produce them, leads to their divergent physiological roles.

Palmitoleoyl-CoA (16:1 n-7 CoA) is synthesized from palmitoyl-CoA by the enzyme stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the Δ9 position. It is considered a "lipokine," a lipid hormone that can be released from adipose tissue and exert metabolic effects on distant organs.[1]

This compound (16:1 n-10 CoA) , in contrast, is uniquely prominent in human sebum. It is formed from palmitoyl-CoA by the action of fatty acid 2-hydroxylase (FADS2), which introduces a double bond at the Δ6 position. This pathway is particularly active in sebaceous glands.

The biosynthesis of these two fatty acyl-CoAs from their common precursor, palmitoyl-CoA, is a key regulatory point determining their relative abundance and subsequent physiological effects.

Key Differences at a Glance:
FeatureThis compoundPalmitoleoyl-CoA
Systematic Name (Z)-hexadec-6-enoyl-CoA(Z)-hexadec-9-enoyl-CoA
Double Bond Position Δ6Δ9
Primary Biosynthetic Enzyme Fatty Acid Desaturase 2 (FADS2)Stearoyl-CoA Desaturase-1 (SCD1)
Primary Tissue Location Human Sebaceous Glands (Skin)Adipose Tissue, Liver
Primary Biological Role Antimicrobial defense in sebumSystemic metabolic regulation (Lipokine)

Comparative Biological Functions

The distinct localizations of this compound and palmitoleoyl-CoA dictate their primary biological functions.

This compound: A Key Player in Skin's Innate Defense

This compound is the activated form of sapienic acid, the most abundant fatty acid in human sebum. It plays a critical role in the skin's innate immune defense.

  • Antimicrobial Activity : Sapienic acid exhibits potent antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

  • Sebum Composition : It is a precursor for the synthesis of other unique lipids found in human sebum.

Palmitoleoyl-CoA: A Systemic Metabolic Regulator

Palmitoleoyl-CoA, and its corresponding free fatty acid palmitoleate, acts as a signaling molecule with broad effects on systemic metabolism.

  • Insulin (B600854) Sensitivity : Palmitoleic acid has been shown to improve insulin sensitivity.[2]

  • Suppression of Inflammation : It can exert anti-inflammatory effects.

  • Regulation of Gene Expression : As a fatty acyl-CoA, it can influence the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs).

Experimental Protocols

Accurate quantification and analysis of this compound and palmitoleoyl-CoA are essential for understanding their roles in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[3][4]

Protocol 1: Extraction of Fatty Acyl-CoAs from Tissues or Cells

This protocol is a general method for the extraction of a broad range of fatty acyl-CoAs.

Materials:

  • Ice-cold 80% methanol (B129727) in water

  • Centrifuge capable of high speeds at 4°C

  • Nitrogen gas stream or vacuum concentrator

  • Reconstitution solvent (e.g., 50% methanol)

Procedure:

  • Homogenization : Homogenize the tissue or cell pellet in ice-cold 80% methanol.

  • Protein Precipitation : Vortex the homogenate to precipitate proteins.

  • Centrifugation : Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Supernatant Collection : Carefully transfer the supernatant to a new tube.

  • Evaporation : Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Quantification by LC-MS/MS

This protocol outlines a general workflow for the analysis of fatty acyl-CoA extracts.[3][4]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column : C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[3]

  • Mobile Phase A : Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.[3]

  • Mobile Phase B : Acetonitrile/Methanol with the same additives as Mobile Phase A.[3]

  • Gradient : A gradient from a low to a high percentage of Mobile Phase B is used to elute the fatty acyl-CoAs based on their hydrophobicity.

Mass Spectrometry Parameters:

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Analysis Mode : Multiple Reaction Monitoring (MRM).

  • MRM Transitions : Specific precursor-to-product ion transitions for each analyte and internal standard must be optimized.

Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte to that of a stable isotope-labeled internal standard and referencing a standard curve.

Visualizing the Pathways

To better understand the metabolic context of this compound and palmitoleoyl-CoA, the following diagrams illustrate their biosynthesis and a general experimental workflow for their analysis.

Biosynthesis_of_Sapienoyl_CoA_and_Palmitoleoyl_CoA cluster_Sapienoyl Sebaceous Gland cluster_Palmitoleoyl Adipose Tissue / Liver Palmitoyl_CoA Palmitoyl-CoA FADS2 FADS2 (Δ6-desaturase) Palmitoyl_CoA->FADS2 SCD1 SCD1 (Δ9-desaturase) Palmitoyl_CoA->SCD1 Sapienoyl_CoA This compound (16:1 n-10 CoA) FADS2->Sapienoyl_CoA Desaturation at Δ6 Palmitoleoyl_CoA Palmitoleoyl-CoA (16:1 n-7 CoA) SCD1->Palmitoleoyl_CoA Desaturation at Δ9 Experimental_Workflow Sample Tissue or Cell Sample Extraction Extraction of Fatty Acyl-CoAs Sample->Extraction LC_Separation LC Separation (Reversed-Phase) Extraction->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

References

Unraveling the Metabolic Fate of Sapienoyl-CoA: A Comparative Guide to its Enzymatic Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic pathways of unique fatty acids is paramount. Sapienoyl-CoA, the coenzyme A derivative of sapienic acid (16:1n-10), a fatty acid abundant in human sebum, follows a specialized metabolic route distinct from more common fatty acyl-CoAs. This guide provides a comprehensive comparison of the enzymatic products of this compound metabolism, supported by available experimental data and detailed methodologies.

The primary metabolic pathway for this compound involves a series of elongation and desaturation reactions, rather than the typical beta-oxidation pathway that degrades most fatty acyl-CoAs for energy. This specialized pathway leads to the production of other unique fatty acids.

Key Enzymatic Steps and Products

The metabolism of this compound is a multi-step process primarily involving two key enzyme families: fatty acid elongases and fatty acid desaturases.

  • Formation of this compound: The journey begins with the desaturation of Palmitoyl-CoA (16:0-CoA) by Fatty Acid Desaturase 2 (FADS2) , also known as delta-6 desaturase. This reaction introduces a double bond at the delta-6 position, yielding this compound (16:1n-10-CoA).

  • Elongation: this compound is then elongated by a fatty acid elongase enzyme. This two-carbon extension results in the formation of 8-cis-octadecenoyl-CoA (18:1n-10-CoA) .

  • Further Desaturation: The final key step is the desaturation of 8-cis-octadecenoyl-CoA by Fatty Acid Desaturase 1 (FADS1) , or delta-5 desaturase. This introduces a second double bond, producing Sebaleoyl-CoA (18:2n-10,13-CoA) , the CoA ester of sebaleic acid.

In contrast, the beta-oxidation of a typical 16-carbon saturated fatty acyl-CoA, Palmitoyl-CoA, would yield eight molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. While information on the direct beta-oxidation of this compound is limited, the primary metabolic flux appears to be directed towards the synthesis of longer and more unsaturated fatty acids.

Quantitative Data on this compound Metabolism

Quantitative data on the enzymatic kinetics of this compound metabolism is still emerging, with much of the current understanding derived from studies in cancer cell lines.

SubstrateEnzymeProductCell LineConcentration of PrecursorObserved Change in ProductReference
Sapienic AcidElongase & FADS18c-18:1 & Sebaleic AcidMCF-7 (Breast Cancer)50 µMIncreased levels of 8c-18:1 and sebaleic acid detected in membrane lipidome[1][2][3]
Sapienic AcidElongase & FADS18c-18:1 & Sebaleic AcidMDA-MB-231 (Breast Cancer)50 µMIncreased levels of 8c-18:1 and sebaleic acid detected in membrane lipidome[1][2][3]
Sapienic AcidElongase & FADS18c-18:1 & Sebaleic AcidBT-20 (Breast Cancer)50 µMIncreased levels of 8c-18:1 and sebaleic acid detected in membrane lipidome[1][2][3]

Table 1: Summary of Quantitative Data from In Vitro Studies on Sapienic Acid Metabolism.

Comparative Performance with Alternative Substrates

The enzymes involved in this compound metabolism, FADS1 and FADS2, also act on other fatty acyl-CoA substrates, primarily in the polyunsaturated fatty acid (PUFA) synthesis pathways.

EnzymePrimary Substrate (this compound Pathway)Alternative Substrates (PUFA Pathway)
FADS2 (Δ6-Desaturase) Palmitoyl-CoA (16:0)α-Linolenic acid (18:3n-3), Linoleic acid (18:2n-6)
FADS1 (Δ5-Desaturase) 8c-18:1-CoADihomo-γ-linolenic acid (20:3n-6), Eicosatetraenoic acid (20:4n-3)

Table 2: Comparison of Substrates for FADS1 and FADS2.

While specific kinetic parameters (Km and Vmax) for this compound and its derivatives with these enzymes are not yet well-defined in the literature, the established roles of FADS1 and FADS2 in PUFA metabolism suggest they are efficient catalysts for desaturation reactions. The preferential metabolism of this compound through elongation and desaturation over beta-oxidation in certain cellular contexts highlights the specialized biological roles of its downstream products.

Experimental Protocols

The following sections outline the methodologies for key experiments cited in the study of this compound metabolism.

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to determine the relative abundance of sapienic acid and its metabolites in cellular lipid extracts.

1. Lipid Extraction:

  • Harvest cells and wash with phosphate-buffered saline (PBS).
  • Extract total lipids using a modified Folch method with a chloroform:methanol (B129727) (2:1, v/v) solvent system.
  • Add an internal standard (e.g., C17:0 or C19:0 fatty acid) for quantification.

2. Fatty Acid Methyl Ester (FAME) Derivatization:

  • Saponify the lipid extract using methanolic NaOH or KOH.
  • Methylate the fatty acids using boron trifluoride (BF3) in methanol or methanolic HCl.
  • Extract the FAMEs with hexane.

3. GC-MS Analysis:

  • Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar BPX-70 column).
  • Use a temperature gradient to separate the FAMEs based on their boiling points and polarity.
  • Detect and identify the FAMEs using a mass spectrometer.
  • Quantify the individual fatty acids by comparing their peak areas to that of the internal standard.

Quantification of Acyl-CoAs by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This technique allows for the direct measurement of this compound and its downstream CoA-ester products.

1. Sample Preparation:

  • Quench cellular metabolism rapidly, for example, with cold methanol.
  • Lyse cells and extract metabolites.
  • Use solid-phase extraction (SPE) to enrich for acyl-CoAs.
  • Add an appropriate internal standard, such as a stable isotope-labeled acyl-CoA.

2. LC-MS/MS Analysis:

  • Separate the acyl-CoAs using reverse-phase liquid chromatography.
  • Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for detection and quantification.
  • Define specific precursor-to-product ion transitions for each target acyl-CoA.
  • Generate a calibration curve using authentic standards to determine the absolute concentration of each acyl-CoA.

In Vitro Enzyme Activity Assays

These assays are used to determine the kinetic parameters of enzymes involved in this compound metabolism.

1. Preparation of Enzyme Source:

  • Use microsomes isolated from cells or tissues known to express the enzyme of interest (e.g., FADS1 or FADS2).
  • Alternatively, use recombinant enzymes expressed and purified from a suitable host system (e.g., yeast or insect cells).

2. Assay Reaction:

  • Incubate the enzyme source with the specific acyl-CoA substrate (e.g., Palmitoyl-CoA for FADS2, this compound for elongase) and necessary co-factors (e.g., NADPH for desaturases, malonyl-CoA and NADPH for elongases).
  • Use radiolabeled substrates (e.g., [14C]malonyl-CoA for elongase assays) to facilitate product detection.
  • Stop the reaction at various time points.

3. Product Analysis:

  • Extract the lipids or acyl-CoAs from the reaction mixture.
  • Separate the product from the substrate using thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or GC-MS (after derivatization).
  • Quantify the amount of product formed to determine the reaction velocity.
  • Vary the substrate concentration to determine kinetic parameters such as Km and Vmax.

Signaling Pathways and Logical Relationships

The metabolism of this compound is intricately linked to cellular signaling and lipid homeostasis.

Sapienoyl_CoA_Metabolism cluster_synthesis This compound Synthesis and Metabolism cluster_alternatives Alternative Fates cluster_analysis Analytical Workflow Palmitoyl_CoA Palmitoyl-CoA (16:0) Sapienoyl_CoA This compound (16:1n-10) Palmitoyl_CoA->Sapienoyl_CoA FADS2 (Δ6-Desaturase) Elongated_Product 8c-18:1-CoA Sapienoyl_CoA->Elongated_Product Elongase Beta_Oxidation Beta-Oxidation Sapienoyl_CoA->Beta_Oxidation Minor Pathway? Sebaleoyl_CoA Sebaleoyl-CoA (18:2n-10,13) Elongated_Product->Sebaleoyl_CoA FADS1 (Δ5-Desaturase) Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Cell_Culture Cell Culture/ Tissue Sample Lipid_Extraction Lipid Extraction Cell_Culture->Lipid_Extraction Acyl_CoA_Extraction Acyl-CoA Extraction Cell_Culture->Acyl_CoA_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS LC_MS_MS LC-MS/MS Analysis Acyl_CoA_Extraction->LC_MS_MS

Figure 1: Metabolic pathway of this compound and analytical workflow.

This guide provides a foundational understanding of the enzymatic products of this compound metabolism. Further research is needed to fully elucidate the quantitative kinetics and regulatory mechanisms governing this unique fatty acid pathway. The provided experimental frameworks offer a starting point for researchers aiming to investigate the metabolism of this compound and its implications in health and disease.

References

A Comparative Analysis of Sapienoyl-CoA Presence Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the presence of Sapienoyl-CoA, the activated form of sapienic acid. While direct quantification of this compound is not extensively documented in the literature, its presence can be inferred from the well-studied distribution of its precursor, sapienic acid. This comparison focuses on the significant differences in sapienic acid biosynthesis and abundance, particularly between humans and other mammals, offering valuable insights for researchers in metabolism, dermatology, and drug development.

Executive Summary

Sapienic acid (cis-6-hexadecenoic acid) is a fatty acid that is uniquely abundant in human sebum, making it a key differentiator in skin lipid composition compared to other species.[1][2][3] Its activated form, this compound, is therefore inferred to be correspondingly more prevalent in human sebaceous glands. The biosynthesis of sapienic acid is catalyzed by the enzyme fatty acid desaturase 2 (FADS2), which exhibits a tissue-specific function in human sebaceous glands that is not observed in other mammals.[1][2] This guide will delve into the available data on sapienic acid distribution, its biosynthetic pathway, and the implied presence and significance of this compound across various species.

Data Presentation: Cross-Species Comparison of Sapienic Acid

The following table summarizes the key differences in sapienic acid presence and biosynthesis between humans and other mammals.

FeatureHumanNon-Human Primates & Other MammalsRodents (Mouse, Rat)
Sapienic Acid in Sebum Highly abundant; a major component of skin surface lipids.[1][2][4]Generally absent or present in trace amounts. Sebum composition varies but is not characterized by high levels of sapienic acid.[5][6]Low to undetectable levels in skin lipids.[5]
Primary Location Sebaceous glands of the skin.[3][4]Not a characteristic lipid in any extensively studied tissue.Not a characteristic lipid.
Biosynthesis Enzyme Fatty Acid Desaturase 2 (FADS2) in sebaceous glands converts palmitic acid to sapienic acid.[1][2][7]FADS2 is primarily involved in polyunsaturated fatty acid metabolism.[8][9]FADS2 is primarily involved in polyunsaturated fatty acid metabolism.[8]
Inferred this compound Presence Expected to be significantly present in sebaceous glands for incorporation into complex lipids and other metabolic processes.Expected to be absent or at very low, likely insignificant, levels.Expected to be absent or at very low, likely insignificant, levels.

Biosynthesis and Signaling Pathways

The distinct presence of sapienic acid in humans is a direct result of the specialized function of the FADS2 enzyme in sebaceous glands.

Sapienic Acid Biosynthesis Pathway

In most tissues and species, FADS2 is the rate-limiting enzyme in the synthesis of polyunsaturated fatty acids.[1][8] However, in human sebaceous glands, FADS2 catalyzes the desaturation of palmitic acid at the Δ6 position to form sapienic acid. This "repurposing" of FADS2 is a key metabolic feature unique to human skin.[1][2]

Sapienic_Acid_Biosynthesis PalmitoylCoA Palmitoyl-CoA FADS2 FADS2 (Δ6-Desaturase) - Human Sebaceous Gland - PalmitoylCoA->FADS2 SapienoylCoA This compound FADS2->SapienoylCoA Elongation Elongation SapienoylCoA->Elongation SebaleoylCoA Sebaleoyl-CoA Elongation->SebaleoylCoA

Caption: Biosynthesis of this compound from Palmitoyl-CoA in human sebaceous glands.

Experimental Protocols

While specific protocols for this compound are not detailed in the literature, the quantification of fatty acyl-CoAs is well-established and can be adapted for this purpose. The primary method for sensitive and specific quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Protocol for Acyl-CoA Extraction and Quantification

This protocol provides a general framework for the analysis of acyl-CoAs from tissues or cells.

  • Sample Homogenization : Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:methanol (B129727):water or 80% methanol).

  • Protein Precipitation : Vortex the homogenate to precipitate proteins.

  • Centrifugation : Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cell debris.

  • Supernatant Collection : Carefully collect the supernatant containing the acyl-CoAs.

  • Solvent Evaporation : Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution : Reconstitute the dried extract in a solvent suitable for LC-MS/MS analysis (e.g., 50% methanol in water).

  • LC-MS/MS Analysis :

    • Chromatographic Separation : Use a C18 reversed-phase column for separation.

    • Mobile Phases : Employ a gradient of aqueous and organic mobile phases, typically containing a volatile salt like ammonium (B1175870) acetate.

    • Mass Spectrometry : Perform detection using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

Experimental Workflow for Acyl-CoA Analysis

The following diagram illustrates a typical workflow for the quantification of acyl-CoAs.

Acyl_CoA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization in Extraction Solvent Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data Data Processing & Quantification LC_MS->Data

Caption: General experimental workflow for the quantification of Acyl-CoAs.

Conclusion

The available evidence strongly indicates a significant species-specific difference in the presence of sapienic acid, and by direct implication, this compound. The high abundance of sapienic acid in human sebum is a unique characteristic among mammals and is attributed to the specialized function of the FADS2 enzyme in human sebaceous glands. This metabolic distinction suggests that this compound plays a more prominent role in human skin lipid metabolism than in other species. For researchers in drug development, particularly in dermatology and metabolic diseases, understanding this unique human pathway is crucial. Further research focusing on the direct quantification of this compound in human tissues and the elucidation of its specific downstream metabolic fates will be invaluable.

References

A Comparative Guide to the Gene Expression Effects of Sapienoyl-CoA and Sapienic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known and potential effects of sapienic acid and its activated form, Sapienoyl-CoA, on gene expression. Due to the limited availability of direct comparative studies, this guide synthesizes current research on sapienic acid's signaling effects and extrapolates the potential impacts of this compound based on the established roles of other long-chain fatty acyl-CoAs in regulating gene transcription.

Introduction

Sapienic acid (16:1n-10) is a monounsaturated fatty acid uniquely abundant in human sebum, where it plays a role in the skin's antimicrobial barrier.[1] Its activated form, this compound, is an intermediate in its metabolism. While research into the specific effects of these molecules on gene expression is ongoing, initial studies and the broader understanding of fatty acid and acyl-CoA signaling provide a basis for comparison.

Sapienic Acid: This free fatty acid has been shown to influence cellular signaling pathways, primarily impacting protein expression and phosphorylation in the context of cancer cell lines.[2][3][4]

This compound: As a long-chain fatty acyl-CoA, it is hypothesized to act as a signaling molecule that can directly or indirectly influence the activity of transcription factors, thereby modulating gene expression.[5][6]

Comparative Data on Gene Expression Effects

Table 1: Comparison of Known and Potential Effects on Gene Expression

FeatureSapienic AcidThis compound (Hypothesized)
Mechanism of Action Indirectly influences protein expression and phosphorylation through signaling cascades.[2][3][4]May directly bind to and modulate the activity of nuclear receptors and other transcription factors.[5][6]
Known Signaling Pathways EGFR/mTOR/AKT pathway.[2][3][4]Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), Hepatocyte Nuclear Factor 4α (HNF4α).[5][6][7]
Documented Effects Altered expression and phosphorylation of EGFR, mTOR, and AKT in breast cancer cell lines.[2][3][4]No direct studies available. Effects are inferred from studies on other long-chain acyl-CoAs.
Potential Target Genes Genes downstream of the EGFR/mTOR/AKT pathway involved in cell proliferation, survival, and metabolism.Genes involved in fatty acid metabolism, lipid homeostasis, and inflammation, regulated by PPARs, LXRs, and HNF4α.[6][7][8]

Signaling Pathways and Regulatory Mechanisms

Sapienic Acid Signaling Pathway

Sapienic acid has been demonstrated to modulate the EGFR/mTOR/AKT signaling pathway, which is crucial for cell growth, proliferation, and survival.[2][3][4] The effects can vary depending on the cell type.

Sapienic_Acid_Signaling SA Sapienic Acid Membrane Cell Membrane SA->Membrane Incorporation EGFR EGFR Membrane->EGFR Modulation PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GeneExpression Gene Expression (Cell Proliferation, Survival) mTOR->GeneExpression

Caption: Sapienic acid can modulate the EGFR/mTOR/AKT signaling cascade.

Hypothesized this compound Signaling Pathway

As a long-chain acyl-CoA, this compound is likely to influence gene expression by acting as a ligand for nuclear receptors such as PPARs, LXRs, and HNF4α.[5][6][7] These transcription factors regulate a wide array of genes involved in lipid metabolism and inflammation.

Sapienoyl_CoA_Signaling cluster_nucleus SCoA This compound Nucleus Nucleus SCoA->Nucleus Transport PPAR PPARs LXR LXRs HNF4a HNF4α GeneExpression Gene Expression (Lipid Metabolism, Inflammation) PPAR->GeneExpression LXR->GeneExpression HNF4a->GeneExpression

Caption: Hypothesized mechanism of this compound regulating gene expression.

Experimental Protocols

The following are generalized protocols for investigating the effects of sapienic acid and this compound on gene expression in cell culture.

Cell Culture and Treatment

Objective: To treat cultured cells with sapienic acid or this compound for subsequent gene expression analysis.

Materials:

  • Cell line of interest (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • Sapienic acid (or its sodium salt)

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol (B145695) or DMSO (for dissolving fatty acids)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA isolation) at a density that will result in 70-80% confluency at the time of treatment.

  • Preparation of Fatty Acid/Acyl-CoA Solutions:

    • Sapienic Acid: Prepare a stock solution of sapienic acid in ethanol or DMSO. For cell treatment, complex the fatty acid with fatty acid-free BSA in serum-free medium to the desired final concentration (e.g., 50 µM).[9]

    • This compound: Due to its instability and poor membrane permeability, direct treatment of cells with this compound is challenging. An alternative is to transfect cells with a vector expressing an acyl-CoA synthetase that has a high affinity for sapienic acid, thereby increasing intracellular this compound levels.

  • Cell Treatment:

    • Remove the complete medium from the cells and wash once with PBS.

    • Add the prepared medium containing the fatty acid-BSA complex or the appropriate control (medium with BSA and the solvent vehicle).

    • Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).

Gene Expression Analysis by RNA Sequencing (RNA-Seq)

Objective: To perform a global analysis of gene expression changes following treatment.

Workflow:

RNA_Seq_Workflow Cells Treated Cells RNA_Isolation RNA Isolation Cells->RNA_Isolation Library_Prep Library Preparation RNA_Isolation->Library_Prep Sequencing Sequencing Library_Prep->Sequencing Data_Analysis Data Analysis Sequencing->Data_Analysis

Caption: A general workflow for RNA-Seq analysis.

Detailed Methodology:

  • RNA Isolation: Following treatment, lyse the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Ensure to perform a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended for optimal results.

  • Library Preparation: Prepare sequencing libraries from the high-quality RNA using a standard RNA-Seq library preparation kit. This typically involves mRNA purification (for mRNA-seq), fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between treated and control samples.

    • Conduct pathway and gene ontology enrichment analysis to identify biological processes affected by the treatments.

Conclusion and Future Directions

The current understanding of the effects of sapienic acid on gene expression is primarily based on its influence on signaling pathways that regulate protein activity. In contrast, the role of this compound in gene regulation is largely inferred from the broader class of long-chain acyl-CoAs.

To provide a definitive comparison, future research should focus on:

  • Direct Transcriptomic Analysis: Performing RNA-seq or microarray analysis on relevant cell types treated with both sapienic acid and a method to increase intracellular this compound.

  • Transcription Factor Binding Assays: Investigating the direct binding of this compound to nuclear receptors like PPARs, LXRs, and HNF4α.

  • In Vivo Studies: Utilizing animal models to understand the physiological consequences of altered sapienic acid and this compound levels on gene expression in various tissues.

This guide serves as a foundational resource based on the currently available scientific literature. As new research emerges, our understanding of the distinct and overlapping roles of these two molecules in gene regulation will undoubtedly expand.

References

Comparative Metabolomics of Sapienoyl-CoA Pathways: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the unique landscape of human lipid metabolism, this guide offers a comparative analysis of methodologies for the study of Sapienoyl-CoA and its associated metabolic pathways. This compound, the coenzyme A thioester of sapienic acid (cis-6-hexadecenoic acid), is a distinctive fatty acyl-CoA predominantly found in human sebum. Its biosynthesis and subsequent metabolism are of growing interest due to their implications in skin biology, oncology, and various metabolic diseases. This guide provides a framework for its analysis, including comparative data on analytical techniques, detailed experimental protocols, and visual representations of its metabolic pathways.

Data Presentation: Comparison of Analytical Methodologies

The accurate quantification of this compound relies on robust extraction and analytical techniques. As a medium-chain unsaturated fatty acyl-CoA, the methodologies employed for other fatty acyl-CoAs are applicable, with some expected variations in performance. Below is a comparative summary of common approaches.

Disclaimer: The following data is extrapolated from general fatty acyl-CoA metabolomics studies and may require optimization for this compound specifically.

Table 1: Comparison of Extraction Methods for Fatty Acyl-CoAs

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)
Solvent Precipitation Simple, fast, and effective for a broad range of acyl-CoAs from cultured cells or tissues.[1]Potential for ion suppression from co-extracted matrix components. May have lower recovery for very long-chain species.[1]Not explicitly stated, but high MS intensities reported.[1]Not explicitly stated
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects and improving sensitivity. High recovery for a wide range of acyl-CoAs.[1]More time-consuming and requires method development for optimal recovery.>80%Low nM range
Biphasic Separation (e.g., MTBE) Allows for the simultaneous extraction of lipids and polar metabolites. Good for comprehensive metabolomic studies.Can be more complex and may require further cleanup steps.Variable depending on the specific acyl-CoA and protocol.Not explicitly stated

Table 2: Comparison of Quantification Methods for Fatty Acyl-CoAs

Analytical PlatformKey StrengthsKey LimitationsTypical Throughput
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) High sensitivity and specificity, allowing for the quantification of low-abundance species.[1]Requires specialized equipment and expertise. Matrix effects can influence accuracy.[1]Medium to High
HPLC-UV (High-Performance Liquid Chromatography with UV detection) More accessible and less expensive than LC-MS/MS.Lower sensitivity and specificity compared to LC-MS/MS. May not be suitable for complex biological samples.High

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful comparative metabolomic analysis of this compound.

Protocol 1: Fatty Acyl-CoA Extraction using Solvent Precipitation

This protocol is a rapid and effective method for the extraction of a broad range of acyl-CoAs from cultured cells or tissues.[1]

  • Sample Homogenization: Homogenize frozen tissue powder or cell pellets in an ice-cold extraction solvent (e.g., 80% methanol (B129727) in water).[1] The volume should be sufficient to completely immerse the sample.

  • Protein Precipitation: Vigorously vortex the homogenate for 1 minute to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[1]

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs into a new tube.[1]

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.[1]

Protocol 2: Fatty Acyl-CoA Extraction using Solid-Phase Extraction (SPE)

This protocol provides a cleaner extract, which can be beneficial for reducing matrix effects in the subsequent LC-MS/MS analysis.[1]

  • Sample Homogenization and Protein Precipitation: Follow steps 1-3 from Protocol 1.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or reverse-phase cartridge) according to the manufacturer's instructions.

  • Sample Loading: Load the supernatant from the centrifuged sample homogenate onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common wash sequence includes a high-aqueous buffer followed by a lower percentage of organic solvent.[1]

  • Elution: Elute the fatty acyl-CoAs from the cartridge using a high percentage of organic solvent, such as methanol or acetonitrile.[1]

  • Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute as described in Protocol 1.[1]

Protocol 3: LC-MS/MS Analysis of Fatty Acyl-CoAs
  • Chromatographic Separation: Separate the extracted acyl-CoAs using a reverse-phase liquid chromatography (RPLC) method. A C18 column is commonly employed with a gradient of mobile phase A (e.g., water with 5 mM ammonium acetate, pH 6.8) and mobile phase B (e.g., methanol).

  • Mass Spectrometry Detection: Detect the acyl-CoAs using a tandem mass spectrometer operating in positive ion mode. Utilize selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification of this compound and other related acyl-CoAs.

  • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas to those of a standard curve generated with authentic standards. The use of stable isotope-labeled internal standards is highly recommended for accurate quantification.[1]

Mandatory Visualization

Biosynthesis of this compound and Sebaleoyl-CoA

The biosynthesis of sapienic acid, and subsequently this compound, is a unique pathway in human sebaceous glands. It involves the desaturation of palmitic acid by the enzyme delta-6 desaturase (FADS2). Sapienic acid can then be elongated to form sebaleic acid.[2][3]

Sapienoyl_CoA_Biosynthesis Palmitoyl_CoA Palmitoyl-CoA Sapienoyl_CoA This compound Palmitoyl_CoA->Sapienoyl_CoA FADS2 (Δ6-desaturase) Elongase_Product 8Z-Octadecenoyl-CoA Sapienoyl_CoA->Elongase_Product Elongase Sebaleoyl_CoA Sebaleoyl-CoA Elongase_Product->Sebaleoyl_CoA FADS1 (Δ5-desaturase) Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Interpretation Sample_Collection Sample Collection (e.g., skin biopsies, cultured sebocytes) Extraction Extraction of Acyl-CoAs (Solvent Precipitation or SPE) Sample_Collection->Extraction LC_MS_MS LC-MS/MS Analysis Extraction->LC_MS_MS Data_Processing Data Processing (Peak picking, alignment, integration) LC_MS_MS->Data_Processing Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis Biomarker_Discovery Biomarker Discovery Pathway_Analysis->Biomarker_Discovery Signaling_Pathways cluster_cellular_processes Cellular Processes Sapienoyl_CoA This compound Inflammation Inflammation Sapienoyl_CoA->Inflammation Modulation of inflammatory mediators Cell_Proliferation Cell Proliferation (e.g., in cancer) Sapienoyl_CoA->Cell_Proliferation Influence on signaling cascades Antimicrobial_Defense Antimicrobial Defense Sapienoyl_CoA->Antimicrobial_Defense Precursor to antimicrobial lipids

References

Detecting Sapienoyl-CoA: A Head-to-Head Comparison of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of unique fatty acids in health and disease, accurate detection and quantification of Sapienoyl-CoA is crucial. This guide provides a head-to-head comparison of the primary methods used for this purpose, offering supporting data and detailed experimental protocols to aid in selecting the most appropriate technique for your research needs.

This compound is the activated form of sapienic acid (cis-6-hexadecenoic acid), a fatty acid that is uniquely abundant in human sebum.[1] Emerging research has implicated sapienic acid and its metabolites in various physiological and pathological processes, including cancer cell signaling and membrane dynamics, making the ability to precisely measure its activated form, this compound, increasingly important.[2][3]

This comparison covers the most established and utilized methods for the detection of long-chain fatty acyl-CoAs, which are directly applicable to this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, and Enzymatic Assays.

Quantitative Performance Comparison

The following table summarizes the key quantitative performance characteristics of the different methods for detecting long-chain fatty acyl-CoAs like this compound.

ParameterLC-MS/MSHPLC-UVHPLC-FluorescenceEnzymatic Assay (Fluorometric)
Principle Separation by chromatography, detection by mass-to-charge ratioSeparation by chromatography, detection by UV absorbanceSeparation by chromatography, detection of fluorescently tagged moleculesEnzyme-coupled reaction producing a fluorescent product
Specificity Very HighModerateHighModerate to High
Sensitivity (LOD) High (fmol range)[4]Low (pmol range)[5]High (fmol range)[6][7]Moderate (0.3 µM)[8]
Dynamic Range WideModerateWideNarrow (0.3 to 100 µM)[8]
Throughput HighModerateModerateHigh
Sample Requirement Small (<100 mg tissue)[9]LargerLargerSmall (as little as 10 µL)[8]
Instrumentation Cost HighModerateModerateLow
Expertise Required HighModerateModerateLow

Methodologies in Detail

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the analysis of acyl-CoAs due to its superior sensitivity and specificity.[4][10] This method allows for the precise identification and quantification of individual acyl-CoA species, including this compound, even in complex biological matrices.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Homogenize approximately 40 mg of frozen tissue in 0.5 ml of 100 mM potassium phosphate (B84403) buffer (pH 4.9) and 0.5 ml of a solvent mixture of acetonitrile (B52724):2-propanol:methanol (3:1:1) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[11]

  • Vortex, sonicate, and centrifuge the homogenate at 16,000 x g at 4°C for 10 minutes.[11]

  • Collect the supernatant and re-extract the pellet with the same solvent mixture.

  • Combine the supernatants and pass them through an oligonucleotide purification column to bind the acyl-CoAs.

  • Wash the column and elute the acyl-CoAs with 2-propanol.[9]

  • Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm particle size).[11]

  • Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.[11]

  • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.[11]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, increasing linearly to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.4 ml/min.[11]

3. Tandem Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The MRM transition for this compound would be based on its precursor ion (the protonated molecule [M+H]+) and a specific product ion. A common fragmentation for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507 Da).

  • Data Analysis: Quantify this compound by comparing the peak area of its specific MRM transition to that of the internal standard.

Signaling Pathway and Experimental Workflow Diagrams

Sapienoyl_CoA_Biosynthesis Palmitic_Acid Palmitic Acid Palmitoyl_CoA Palmitoyl-CoA Palmitic_Acid->Palmitoyl_CoA Acyl-CoA Synthetase Sapienoyl_CoA This compound Palmitoyl_CoA->Sapienoyl_CoA FADS2 (Δ6-desaturase) Elongation Elongation Sapienoyl_CoA->Elongation Sebaleic_Acid_Precursor C18:1Δ8-CoA Elongation->Sebaleic_Acid_Precursor Sebaleic_Acid Sebaleic Acid Sebaleic_Acid_Precursor->Sebaleic_Acid FADS1 (Δ5-desaturase)

Caption: Biosynthetic pathway of this compound and Sebaleic Acid from Palmitic Acid.

LC_MS_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Tissue_Homogenization Tissue Homogenization with Internal Standard Extraction Acetonitrile/Propanol/Methanol Extraction Tissue_Homogenization->Extraction SPE Solid-Phase Extraction (Oligonucleotide Column) Extraction->SPE Elution Elution with 2-Propanol SPE->Elution Dry_Reconstitute Dry Down & Reconstitute Elution->Dry_Reconstitute LC_Separation Liquid Chromatography (C18 Reversed-Phase) Dry_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for this compound detection using LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

HPLC offers a more accessible and less expensive alternative to LC-MS/MS. While less sensitive and specific, it can be a robust method for quantifying more abundant acyl-CoAs.

  • HPLC-UV: Detection is based on the natural UV absorbance of the adenine (B156593) group in the CoA molecule at approximately 260 nm.[7][9] This method is straightforward but can suffer from interference from other UV-absorbing compounds that co-elute with this compound.

  • HPLC-Fluorescence: To enhance sensitivity and specificity, this compound can be derivatized with a fluorescent tag prior to HPLC analysis. This requires an additional sample preparation step but can significantly lower the limit of detection into the femtomole range.[6][7]

1. Sample Preparation and Derivatization

  • Extract acyl-CoAs from the biological sample as described for the LC-MS/MS method.

  • Derivatize the extracted acyl-CoAs by reacting them with a thiol-specific fluorescent labeling agent (e.g., monobromobimane (B13751) or SBD-F). This reaction tags the free sulfhydryl group of the CoA moiety.

2. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., potassium phosphate buffer) is typically used.

  • Detector: A fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag.

Enzymatic Assays

Commercially available enzymatic assay kits provide a simple and high-throughput method for the quantification of total fatty acyl-CoAs. These assays are generally based on a coupled enzymatic reaction that leads to the production of a fluorescent or colorimetric signal.

While these kits are convenient and do not require extensive instrumentation, they typically measure the total pool of long-chain fatty acyl-CoAs and cannot distinguish between different species like this compound. Therefore, they are best suited for measuring global changes in fatty acyl-CoA levels rather than for the specific quantification of this compound.

A combination of enzymes is used to react with fatty acyl-CoA, leading to a cascade of reactions that ultimately generate a highly fluorescent product. The intensity of the fluorescence is directly proportional to the concentration of fatty acyl-CoAs in the sample.[8][12] The linear detection range for one such commercially available kit is reported to be between 0.3 and 100 µM.[8]

Conclusion

The choice of method for this compound detection depends heavily on the specific research question, the required sensitivity and specificity, and the available resources.

  • LC-MS/MS is the most powerful and recommended technique for the specific and sensitive quantification of this compound, particularly in complex biological samples and when analyzing low-abundance species.

  • HPLC with UV or fluorescence detection offers a viable, lower-cost alternative when the expected concentrations of this compound are higher and when the highest level of specificity is not essential.

  • Enzymatic assays are useful for high-throughput screening of general changes in the total long-chain fatty acyl-CoA pool but lack the specificity to measure this compound individually.

By understanding the strengths and limitations of each method, researchers can make an informed decision to obtain accurate and reliable data on the role of this compound in their biological systems of interest.

References

Validating Sapienoyl-CoA-Protein Interactions: A Comparative Guide to Experimental Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental methodologies for validating the interaction of Sapienoyl-CoA with specific proteins. Given the unique nature of this compound as a key lipid metabolite in human sebum with emerging roles in cellular signaling, understanding its protein binding partners is crucial for elucidating its biological functions and therapeutic potential. This document outlines several established techniques, presenting their protocols, and offering a quantitative comparison of their performance with alternative methods.

Introduction to this compound

This compound is the activated thioester form of sapienic acid (cis-6-hexadecenoic acid), a 16-carbon monounsaturated fatty acid that is notably abundant in human sebum.[1] Its synthesis from palmitic acid is catalyzed by the enzyme delta-6 desaturase.[1][2] Beyond its role in skin biology, including antimicrobial activity, sapienic acid and its derivatives are implicated in modulating membrane plasticity and protein signaling pathways in various cell types, including cancer cells.[2][3][4] Validating the direct interactions of this compound with proteins is a critical step in unraveling its molecular mechanisms of action.

Comparative Analysis of Interaction Validation Techniques

The validation of a protein's interaction with a specific acyl-CoA, such as this compound, can be approached through a variety of in vitro and in-cell techniques. The choice of method often depends on the specific research question, the required throughput, and the nature of the interaction. Below is a comparison of several powerful techniques.

Data Presentation: Quantitative Comparison of Binding Affinities

The following table summarizes typical binding affinities of various long-chain acyl-CoAs with Acyl-CoA Binding Protein (ACBP), a well-characterized carrier protein. While specific data for this compound is not yet widely available, these values for structurally similar acyl-CoAs provide a benchmark for expected binding constants.

Acyl-CoA SpeciesProteinMethodDissociation Constant (Kd)Reference
Palmitoyl-CoA (16:0)Bovine ACBPLiposome Binding AssayHigh Affinity (not quantified)[3]
Oleoyl-CoA (18:1)Bovine ACBPLiposome Binding AssayHigh Affinity (not quantified)[3]
Stearoyl-CoA (18:0)Bovine ACBPLiposome Binding AssayHigh Affinity (not quantified)[3]
Myristoyl-CoA (14:0)Rat ACBPLipidex 1000 AssayHigh Affinity (not quantified)[3]
Palmitoyl-CoA (16:0)Rat ACBPLipidex 1000 AssayHigh Affinity (not quantified)[3]
Oleoyl-CoA (18:1)Rat ACBPLipidex 1000 AssayHigh Affinity (not quantified)[3]
Various Long-Chain Acyl-CoAsPlant ACBPIsothermal Titration Calorimetry0.1 - 20 µM[5]

Experimental Protocols

Chemoproteomics using Affinity-Based Probes

This method allows for the identification of proteins that bind to a specific acyl-CoA from a complex biological sample. A common approach is the use of an immobilized acyl-CoA analog as bait.

Workflow for Chemoproteomic Identification of Acyl-CoA Binding Proteins

G cluster_prep Sample Preparation cluster_incubation Binding cluster_wash Purification cluster_elution Elution & Digestion cluster_analysis Analysis cell_lysate Cell or Tissue Lysate incubation Incubation of Lysate with Beads cell_lysate->incubation sapienoyl_coa_beads This compound-conjugated Beads sapienoyl_coa_beads->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elution of Bound Proteins wash->elution digestion Tryptic Digestion elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms protein_id Protein Identification lc_ms->protein_id

Caption: Workflow for identifying this compound binding proteins.

Protocol:

  • Preparation of Affinity Matrix: Synthesize an analog of this compound with a linker for immobilization onto sepharose or magnetic beads.

  • Cell Lysis: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein interactions.

  • Binding: Incubate the lysate with the this compound-conjugated beads to allow for the binding of interacting proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Sample Preparation for Mass Spectrometry: Perform in-solution or on-bead tryptic digestion of the eluted proteins.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins from the mass spectrometry data using a protein database.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol:

  • Sample Preparation: Prepare a solution of the purified target protein in a suitable buffer. Prepare a solution of this compound in the same buffer.

  • ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the this compound solution into the titration syringe.

  • Titration: Perform a series of injections of the this compound solution into the protein solution while monitoring the heat changes.

  • Data Analysis: Analyze the resulting titration curve to determine the binding parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.

Protocol:

  • Chip Preparation: Immobilize the purified target protein onto the surface of an SPR sensor chip.

  • Binding Analysis: Flow solutions of this compound at various concentrations over the sensor chip surface and monitor the binding response in real-time.

  • Regeneration: After each binding measurement, regenerate the sensor surface to remove the bound this compound.

  • Data Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Microscale Thermophoresis (MST)

MST is a technique that measures the directed movement of molecules in a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.

Protocol:

  • Labeling: Label the purified target protein with a fluorescent dye.

  • Sample Preparation: Prepare a series of dilutions of this compound. Mix each dilution with a constant concentration of the fluorescently labeled protein.

  • MST Measurement: Load the samples into capillaries and measure the thermophoretic movement in the MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the this compound concentration and fit the data to a binding model to determine the Kd.

Signaling Pathways Involving Long-Chain Acyl-CoAs

Long-chain acyl-CoAs are not only metabolic intermediates but also important signaling molecules that can regulate the activity of transcription factors and other proteins.[2][6] The following diagram illustrates a general model for how long-chain acyl-CoAs can influence gene expression.

Model of Acyl-CoA-Mediated Gene Regulation

G cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_nucleus Nucleus fatty_acid Sapienic Acid sapienoyl_coa This compound fatty_acid->sapienoyl_coa ACSL acbp ACBP sapienoyl_coa->acbp Binds acsl Acyl-CoA Synthetase tf_inactive Inactive Transcription Factor acbp->tf_inactive Presents to tf_active Active Transcription Factor tf_inactive->tf_active Activation dna DNA tf_active->dna Binds to Promoter gene_expression Gene Expression dna->gene_expression Transcription

Caption: Long-chain acyl-CoA signaling pathway model.

This guide provides a foundational framework for researchers to select and implement appropriate methodologies for validating the interaction of this compound with its protein targets. The combination of these techniques will be instrumental in building a comprehensive understanding of the biological roles of this unique fatty acyl-CoA.

References

Altered Sapienoyl-CoA Landscape in Diseased Skin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An accumulating body of evidence points towards a significant dysregulation of lipid metabolism in the pathophysiology of various inflammatory skin diseases. Central to this is the alteration in the levels of sapienoyl-CoA, a key intermediate in the biosynthesis of sapienic acid, the most abundant fatty acid in human sebum. As the direct quantification of this compound in skin tissues is technically challenging and not widely reported, this guide will focus on the levels of its precursor, sapienic acid, as a proxy. It is reasonably assumed that the concentration of sapienic acid is reflective of the available pool of this compound. This guide provides a comparative analysis of sapienic acid levels in healthy versus diseased skin, supported by experimental data and detailed methodologies, to aid in the understanding of disease mechanisms and the development of novel therapeutic strategies.

Quantitative Comparison of Sapienic Acid Levels

The available data indicates distinct alterations in sapienic acid concentrations across different skin pathologies, most notably in atopic dermatitis and acne vulgaris. While direct quantitative data for psoriasis is limited, studies on the expression of the key enzyme responsible for its synthesis provide valuable insights.

Skin ConditionAnalyteMethod of QuantificationSample TypeFindingFold Change vs. Healthy ControlReference
Healthy Sapienic AcidGC-MSSebumBaseline levels established-[1][2]
Atopic Dermatitis Sapienic AcidNot specifiedSebum, Non-lesional skinDecreased production of sapienic acidNot Quantified[3]
FADS2 mRNART-PCRPeripheral Blood Mononuclear CellsSignificantly lower expressionNot Quantified[4][5]
Acne Vulgaris Sapienic AcidNot specifiedSebumIncreased levels of sapienic acid1.49-fold increase[1]
Psoriasis FADS2 ExpressionNot specifiedLesional skin epidermisSignificantly decreased expressionNot Quantified[6]

Note: The fold change for atopic dermatitis and psoriasis is not explicitly quantified in the referenced literature but is consistently reported as a decrease. Further studies are required to establish precise quantitative differences.

Experimental Protocols

The quantification of sapienic acid in skin samples typically involves a multi-step process including sample collection, lipid extraction, and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Sebum Collection

A non-invasive method for collecting skin surface lipids.

  • Materials: Sebutape™ adhesive patches, lipid-free absorbent papers, or glass slides.[7]

  • Procedure:

    • The selected skin area (e.g., forehead) is cleansed with a gauze pad soaked in 70% ethanol (B145695) and allowed to dry completely.[8]

    • A pre-weighed Sebutape™ patch is applied to the cleansed area and left in place for a standardized duration (e.g., 30-60 minutes).[8]

    • The tape is then carefully removed with tweezers and stored in a sealed vial at -80°C until lipid extraction.[2]

Lipid Extraction from Sebum or Skin Biopsy

The Folch or Bligh-Dyer methods are commonly employed for total lipid extraction.

  • Reagents: Chloroform (B151607), Methanol (B129727), Water (HPLC grade).

  • Procedure (Modified Folch Method):

    • The Sebutape™ or minced skin biopsy is placed in a glass tube.

    • A mixture of chloroform and methanol (2:1, v/v) is added to the sample.[9]

    • The sample is homogenized or sonicated to ensure thorough lipid extraction.

    • The mixture is vortexed and then centrifuged to separate the layers.

    • The lower organic phase, containing the lipids, is carefully collected.

    • The solvent is evaporated under a stream of nitrogen gas, and the dried lipid extract is stored at -80°C.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This is the gold standard for the separation and quantification of fatty acids.

  • Derivatization: Fatty acids are converted to their more volatile fatty acid methyl esters (FAMEs) prior to GC-MS analysis. This is typically achieved by incubation with a reagent such as boron trifluoride in methanol or methanolic HCl.[9][10]

  • GC-MS Analysis:

    • The FAMEs are reconstituted in a suitable solvent (e.g., hexane).

    • An aliquot of the sample is injected into the GC-MS system.

    • Separation of FAMEs is achieved on a capillary column (e.g., a polar column).

    • The mass spectrometer detects and quantifies the individual FAMEs based on their mass-to-charge ratio and fragmentation patterns.

    • Quantification is performed by comparing the peak area of the analyte to that of an internal standard.[11][12]

Signaling Pathways and Logical Relationships

The biosynthesis of sapienic acid is a critical pathway in skin lipid metabolism, and its dysregulation is implicated in the pathogenesis of several skin diseases.

Sapienic Acid Biosynthesis Pathway

Sapienic acid is uniquely synthesized in human sebaceous glands from palmitic acid through the action of the enzyme Δ6-desaturase, also known as Fatty Acid Desaturase 2 (FADS2).[13][14]

Sapienic Acid Biosynthesis Palmitoyl-CoA Palmitoyl-CoA FADS2 FADS2 (Δ6-desaturase) Palmitoyl-CoA->FADS2 Desaturation This compound This compound Sapienic Acid Sapienic Acid This compound->Sapienic Acid Hydrolysis FADS2->this compound

Caption: Biosynthesis of Sapienic Acid from Palmitoyl-CoA.

Experimental Workflow for Sapienic Acid Quantification

The overall process from sample collection to data analysis follows a structured workflow.

Experimental Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_analysis Analysis sebum Sebum Collection (Sebutape™) extraction Lipid Extraction (Folch/Bligh-Dyer) sebum->extraction biopsy Skin Biopsy biopsy->extraction derivatization Derivatization to FAMEs extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Analysis & Quantification gcms->data

Caption: Workflow for Sapienic Acid Quantification.

Logical Relationship of FADS2 Activity and Skin Disease

The expression and activity of the FADS2 enzyme appear to be a critical node in the development of certain skin diseases.

FADS2 and Skin Disease FADS2 FADS2 Activity Healthy Healthy Skin FADS2->Healthy Normal Expression AD Atopic Dermatitis FADS2->AD Decreased Expression Acne Acne Vulgaris FADS2->Acne Likely Increased Activity/Substrate Flux Psoriasis Psoriasis FADS2->Psoriasis Decreased Expression

Caption: FADS2 Activity in Healthy and Diseased Skin.

References

A Comparative Functional Analysis of Sapienoyl-CoA and Its Elongated Derivatives in Cellular Metabolism and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional roles of Sapienoyl-CoA and its elongated derivatives. We will delve into their metabolic fates, particularly in the context of skin barrier formation, and their emerging roles in cellular signaling. This comparison is supported by a summary of experimental data and detailed methodologies for key experiments.

Introduction

This compound is a monounsaturated fatty acyl-CoA unique to humans, predominantly found in the sebum. It is derived from the desaturation of palmitoyl-CoA by the enzyme fatty acid desaturase 2 (FADS2). Once synthesized, this compound can be elongated by a series of enzymes known as elongases (ELOVLs) to produce very-long-chain fatty acyl-CoAs (VLCFA-CoAs). These elongated derivatives, including C18:1Δ8-CoA and C20:1Δ10-CoA, play crucial roles in the biosynthesis of complex lipids, such as ceramides (B1148491), which are essential for maintaining the integrity of the skin barrier. Emerging evidence also suggests that these fatty acyl-CoAs may function as signaling molecules, influencing various cellular processes.

Biosynthesis and Elongation of this compound

The synthesis of this compound and its subsequent elongation is a multi-step process primarily occurring in the endoplasmic reticulum of sebocytes.

cluster_0 Biosynthesis & Elongation Pathway Palmitoyl-CoA (C16:0-CoA) Palmitoyl-CoA (C16:0-CoA) This compound (C16:1Δ6-CoA) This compound (C16:1Δ6-CoA) Palmitoyl-CoA (C16:0-CoA)->this compound (C16:1Δ6-CoA) FADS2 C18:1Δ8-CoA C18:1Δ8-CoA This compound (C16:1Δ6-CoA)->C18:1Δ8-CoA ELOVL3/6/7 Sebaleoyl-CoA (C18:2Δ5,8-CoA) Sebaleoyl-CoA (C18:2Δ5,8-CoA) This compound (C16:1Δ6-CoA)->Sebaleoyl-CoA (C18:2Δ5,8-CoA) Elongation & FADS1 C20:1Δ10-CoA C20:1Δ10-CoA C18:1Δ8-CoA->C20:1Δ10-CoA ELOVL1/3/7 C22:1Δ12-CoA C22:1Δ12-CoA C20:1Δ10-CoA->C22:1Δ12-CoA ELOVL1 C22:1Δ12-CoA->Sebaleoyl-CoA (C18:2Δ5,8-CoA) FADS1

Biosynthesis and elongation of this compound.

Functional Comparison: Metabolic Fate in Ceramide Synthesis

One of the primary functions of this compound and its elongated derivatives is to serve as substrates for ceramide synthases (CERS), enzymes that catalyze the N-acylation of a sphingoid base to form ceramides. Different CERS isoforms exhibit distinct specificities for fatty acyl-CoAs of varying chain lengths, leading to the production of a diverse pool of ceramide species, each with unique biophysical properties and biological functions.

Fatty Acyl-CoAChain Length:UnsaturationPrimary Elongating EnzymesKnown Ceramide Synthase (CERS) SpecificityResulting Ceramide Function (Primarily in Skin)
This compound C16:1-CERS3, CERS5, CERS6Contributes to the antimicrobial properties of the skin surface.[1]
C18:1Δ8-CoA C18:1ELOVL3, ELOVL6, ELOVL7CERS1, CERS3, CERS4Important for the formation of the lamellar lipid structure in the stratum corneum.
C20:1Δ10-CoA C20:1ELOVL1, ELOVL3, ELOVL7CERS2, CERS3, CERS4Contributes to the formation of very-long-chain ceramides, crucial for skin barrier integrity.
C22:1Δ12-CoA C22:1ELOVL1CERS2, CERS3Essential for the formation of ultra-long-chain ceramides that are critical for permeability barrier function.
Sebaleoyl-CoA C18:2Elongation & FADS1CERS3A unique component of human sebum, its specific role in ceramide formation is an area of active research.[2]

Functional Comparison: Role in Cellular Signaling

Long-chain and very-long-chain fatty acyl-CoAs are emerging as important signaling molecules that can directly interact with and modulate the activity of nuclear receptors and G-protein coupled receptors.

Fatty Acyl-CoATarget ReceptorPotential Signaling Outcome
This compound & Derivatives PPARs (Peroxisome Proliferator-Activated Receptors)Very-long-chain fatty acyl-CoAs are potent ligands for PPARα, which regulates lipid metabolism.[3] Activation of PPARs can influence sebaceous gland function and skin inflammation.[2]
This compound & Derivatives GPR40 (FFAR1)Medium and long-chain fatty acids activate GPR40, a receptor involved in glucose-stimulated insulin (B600854) secretion and other metabolic processes.[4][5] The specific activity of this compound and its derivatives on GPR40 is not yet fully characterized.

Experimental Protocols

In Vitro Fatty Acid Elongation Assay

This protocol is adapted from methodologies used to characterize ELOVL enzyme activity.

Objective: To determine the substrate specificity and kinetic parameters of ELOVL enzymes for this compound and its elongated derivatives.

Materials:

  • Microsomal fractions from cells overexpressing a specific ELOVL enzyme.

  • [1-14C]-Malonyl-CoA

  • This compound, C18:1Δ8-CoA, C20:1Δ10-CoA, and other fatty acyl-CoA substrates

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2, containing 5 mM MgCl2 and 1 mM DTT)

  • Scintillation cocktail and counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, a specific concentration of the fatty acyl-CoA substrate, and NADPH.

  • Initiate the reaction by adding the microsomal fraction containing the ELOVL enzyme and [1-14C]-malonyl-CoA.

  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a strong acid (e.g., 6 M HCl).

  • Extract the fatty acids using an organic solvent (e.g., hexane).

  • Quantify the amount of radiolabeled elongated fatty acid product using a scintillation counter.

  • Determine kinetic parameters (Km and Vmax) by varying the substrate concentration and fitting the data to the Michaelis-Menten equation.

cluster_workflow Fatty Acid Elongation Assay Workflow A Prepare Reaction Mixture (Buffer, Acyl-CoA, NADPH) B Initiate Reaction (Add Microsomes & [14C]-Malonyl-CoA) A->B C Incubate at 37°C B->C D Stop Reaction (Add Acid) C->D E Extract Fatty Acids (Organic Solvent) D->E F Quantify Radioactivity (Scintillation Counting) E->F G Determine Kinetic Parameters F->G

Workflow for in vitro fatty acid elongation assay.
Ceramide Synthase (CERS) Activity Assay

This protocol is based on established methods for measuring CERS activity.[6][7]

Objective: To compare the efficiency of this compound and its elongated derivatives as substrates for different CERS isoforms.

Materials:

  • Cell lysates or microsomal fractions from cells overexpressing a specific CERS isoform.

  • This compound, C18:1Δ8-CoA, C20:1Δ10-CoA, and other fatty acyl-CoA substrates.

  • Sphingosine or dihydrosphingosine.

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 25 mM KCl, 2 mM MgCl2).

  • Reagents for lipid extraction (e.g., chloroform/methanol).

  • LC-MS/MS system for ceramide quantification.

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, a specific CERS isoform, and sphingosine/dihydrosphingosine.

  • Initiate the reaction by adding the fatty acyl-CoA substrate of interest.

  • Incubate at 37°C for a specified time.

  • Terminate the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the lipid phases by centrifugation.

  • Analyze the organic phase by LC-MS/MS to identify and quantify the specific ceramide product formed.

  • Compare the product formation across different fatty acyl-CoA substrates to determine substrate preference.

Acyl-CoA Extraction and Analysis by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of intracellular acyl-CoA pools.

Objective: To quantify the relative abundance of this compound and its elongated derivatives in a cellular or tissue sample.

Materials:

  • Cell or tissue samples.

  • Extraction solvent (e.g., isopropanol/water/acetic acid).

  • Internal standards (e.g., 13C-labeled acyl-CoAs).

  • LC-MS/MS system with a C18 reverse-phase column.

Procedure:

  • Homogenize the cell or tissue sample in the cold extraction solvent containing internal standards.

  • Centrifuge to pellet cellular debris.

  • Analyze the supernatant by LC-MS/MS.

  • Separate the different acyl-CoA species using a gradient elution on the C18 column.

  • Detect and quantify the acyl-CoAs using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Normalize the abundance of each acyl-CoA to the corresponding internal standard.

Conclusion

This compound and its elongated derivatives represent a unique class of fatty acyl-CoAs with specialized functions, particularly in the context of skin biology. Their differential utilization by ceramide synthases underscores the importance of fatty acid chain length in determining the composition and function of the skin's lipid barrier. Furthermore, their potential roles as signaling molecules highlight an exciting area for future research. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the comparative functions of these important lipid molecules. A deeper understanding of their metabolism and signaling properties may open new avenues for the development of therapeutic strategies for skin disorders and other metabolic diseases.

References

The Pro-Inflammatory Role of Long-Chain Acyl-CoAs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Pro-Inflammatory Signaling of Saturated Acyl-CoAs and Comparative Pathways

The conversion of fatty acids into their acyl-CoA derivatives is a critical step in cellular metabolism, enabling their participation in a variety of cellular processes, including energy production and lipid synthesis. However, a growing body of evidence suggests that an overabundance of certain long-chain acyl-CoAs, particularly those derived from saturated fatty acids, can trigger pro-inflammatory signaling pathways, contributing to cellular dysfunction and the pathogenesis of inflammatory diseases. This guide provides a comparative analysis of the pro-inflammatory role of long-chain acyl-CoAs, with a focus on palmitoyl-CoA, and contrasts their mechanisms with other inflammatory mediators.

Comparative Analysis of Pro-Inflammatory Acyl-CoAs

Current research strongly implicates long-chain saturated fatty acyl-CoAs in promoting inflammation. The pro-inflammatory effects of saturated fatty acids are often mediated by their conversion to acyl-CoA derivatives.[1] While direct comparative data for a wide range of specific acyl-CoAs is limited in the initial findings, the role of palmitoyl-CoA, the acyl-CoA derived from palmitic acid, is the most extensively studied.

Table 1: Comparison of Pro-Inflammatory Effects of Palmitic Acid (PA) and Other Inflammatory Stimuli

FeaturePalmitic Acid (PA)Lipopolysaccharide (LPS)Pam3CSK4
Primary Receptor TLR4 (indirectly)TLR4TLR2/1
Requires ACSL1 YesNoNo
Key Signaling JNK, NF-κBMyD88/TRIF, NF-κB, IRFsMyD88, NF-κB
Primary Outcome Endothelial dysfunction, pro-inflammatory cytokine expressionStrong innate immune response, septic shock in high dosesInflammatory response, cytokine production

This table summarizes the distinct mechanisms of inflammation induced by palmitic acid, which requires conversion to its acyl-CoA, compared to canonical TLR agonists.

Signaling Pathways of Acyl-CoA-Mediated Inflammation

The intracellular accumulation of long-chain saturated acyl-CoAs can initiate inflammatory signaling through several mechanisms. One of the key pathways involves the Toll-like receptor 4 (TLR4) signaling cascade, although the interaction may be indirect. The conversion of palmitic acid to palmitoyl-CoA by long-chain acyl-CoA synthetase 1 (ACSL1) is a critical initiating step.[2][3]

Acyl_CoA_Inflammation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Saturated_Fatty_Acid Saturated Fatty Acid (e.g., Palmitic Acid) ACSL1 ACSL1 Saturated_Fatty_Acid->ACSL1 Uptake Fatty_Acyl_CoA Fatty Acyl-CoA (e.g., Palmitoyl-CoA) TLR4_Signaling TLR4 Signaling Complex Fatty_Acyl_CoA->TLR4_Signaling Indirect Activation ACSL1->Fatty_Acyl_CoA Activation NF_kB NF-κB Activation TLR4_Signaling->NF_kB Pro_inflammatory_Genes Pro-inflammatory Gene Expression NF_kB->Pro_inflammatory_Genes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Acyl-CoA mediated inflammatory signaling pathway.

Experimental Protocols

Cell Culture and Treatment: Human aortic endothelial cells (HAECs) are cultured in endothelial cell growth medium. For inflammatory stimulation, cells are treated with palmitic acid (conjugated to BSA), LPS, or Pam3CSK4 for specified durations.

Inhibition of Acyl-CoA Synthetase: To verify the role of acyl-CoA formation, cells are pre-treated with Triacsin C, an inhibitor of long-chain acyl-CoA synthetases, prior to stimulation with palmitic acid or other agonists.

Western Blotting: Protein expression and phosphorylation of key signaling molecules (e.g., JNK, NF-κB) are assessed by Western blotting using specific antibodies.

Quantitative Real-Time PCR (qRT-PCR): The expression of pro-inflammatory genes (e.g., E-selectin, VCAM-1) is quantified using qRT-PCR.

Experimental Workflow for Investigating Acyl-CoA Inflammation

Experimental_Workflow Cell_Culture Cell Culture (e.g., HAECs) Treatment Treatment Groups: - Control - Palmitic Acid - LPS - Triacsin C + PA Cell_Culture->Treatment Protein_Analysis Protein Analysis (Western Blot for p-JNK, NF-κB) Treatment->Protein_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR for E-selectin) Treatment->Gene_Expression Data_Analysis Data Analysis and Comparison Protein_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Caption: Workflow for studying acyl-CoA-induced inflammation.

Concluding Remarks

The conversion of saturated fatty acids to their corresponding acyl-CoAs is a pivotal step in initiating a pro-inflammatory response in various cell types, particularly endothelial cells. This process, mediated by enzymes such as ACSL1, triggers downstream signaling cascades that lead to the expression of inflammatory genes. Understanding the distinct mechanisms of acyl-CoA-mediated inflammation compared to other inflammatory stimuli is crucial for the development of targeted therapeutic strategies for metabolic and inflammatory diseases. Further research is warranted to elucidate the roles of other specific long-chain acyl-CoAs in inflammatory processes.

References

Navigating the Analytical Frontier: A Comparative Guide to the Cross-Validation of Sapienoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the nuanced world of lipid metabolism, the accurate quantification of specific acyl-Coenzyme A (acyl-CoA) species is paramount. Sapienoyl-CoA, a long-chain monounsaturated fatty acyl-CoA, presents a significant analytical challenge due to the current lack of commercially available certified reference materials. This guide provides a comprehensive framework for the in-house development, characterization, and cross-validation of a this compound analytical standard, enabling robust and reproducible quantification in complex biological matrices.

This document outlines two primary analytical methodologies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and enzymatic assays, offering a comparative analysis to aid in the selection of the most appropriate technique for your research needs. Furthermore, it details the critical steps for synthesizing and validating a reliable internal standard, a cornerstone of accurate bioanalysis.

Part 1: Crafting a Reliable Standard: In-House Preparation and Characterization

In the absence of commercial standards, researchers must embark on the synthesis and rigorous characterization of their own this compound reference material. This process ensures a well-defined standard for accurate quantification and method validation.

Synthesis and Purification Workflow

The synthesis of this compound can be approached through both enzymatic and chemical methods. Enzymatic synthesis, utilizing acyl-CoA synthetases, offers high specificity but may be limited by enzyme availability and substrate scope.[1][2][3][4] A more common approach is chemical synthesis, often involving the creation of a mixed anhydride (B1165640) of sapienic acid, which is then reacted with Coenzyme A.[5]

Following synthesis, purification is critical to remove unreacted starting materials and byproducts. This is typically achieved using reverse-phase high-performance liquid chromatography (HPLC).[4][5]

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization sapienic_acid Sapienic Acid synthesis Chemical Synthesis (Mixed Anhydride Method) sapienic_acid->synthesis coenzyme_a Coenzyme A coenzyme_a->synthesis crude_product Crude this compound synthesis->crude_product hplc Reverse-Phase HPLC crude_product->hplc purified_product Purified this compound hplc->purified_product ms Mass Spectrometry (MS) purified_product->ms nmr NMR Spectroscopy purified_product->nmr concentration Concentration Determination (e.g., UV-Vis) purified_product->concentration final_standard Characterized This compound Standard ms->final_standard nmr->final_standard concentration->final_standard

Workflow for in-house this compound standard preparation.
Characterization and Quantification of the In-House Standard

Once purified, the identity and purity of the this compound must be unequivocally confirmed.

Characterization Technique Purpose Typical Observations
Mass Spectrometry (MS/MS) Confirms the molecular weight and structural integrity of the molecule.Detection of the parent ion and characteristic fragment ions, such as the loss of the phosphopantetheine group.[6][7]
NMR Spectroscopy (¹H and ¹³C) Provides detailed structural information, confirming the acyl chain structure and its linkage to CoA.Chemical shifts corresponding to the protons and carbons of both the sapienoyl group and the Coenzyme A moiety.[5]
UV-Vis Spectrophotometry Determines the concentration of the purified standard.Measurement of absorbance at 260 nm, utilizing the known extinction coefficient of the adenine (B156593) ring in Coenzyme A.

Part 2: A Comparative Look at Analytical Methodologies

The quantification of this compound in biological samples can be approached using several techniques, with LC-MS/MS and enzymatic assays being the most prevalent.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is widely regarded as the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.[6][8][9] This technique allows for the simultaneous quantification of multiple acyl-CoA species in a single run.

G sample Biological Sample (e.g., cell lysate, tissue homogenate) extraction Acyl-CoA Extraction (e.g., Protein Precipitation) sample->extraction hplc UPLC/HPLC Separation (Reverse-Phase) extraction->hplc ms Tandem Mass Spectrometer (ESI+, MRM) hplc->ms data Data Acquisition and Quantification ms->data

General workflow for LC-MS/MS analysis of this compound.

Experimental Protocol: LC-MS/MS Quantification of this compound

  • Sample Preparation: Homogenize tissues or lyse cells in a cold extraction solvent, typically containing an organic solvent like methanol (B129727) or acetonitrile, to precipitate proteins and extract the acyl-CoAs.[7][10]

  • Chromatographic Separation: Separate the extracted acyl-CoAs using a reverse-phase UPLC or HPLC column with a gradient elution, often using a mobile phase containing an ion-pairing agent to improve peak shape.[7][10]

  • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound and an appropriate internal standard.[6]

Enzymatic Assays

Enzymatic assays offer a more accessible and often higher-throughput alternative to LC-MS/MS, though they may lack the same level of specificity.[11][12] These assays typically rely on a coupled enzyme system where the degradation of the fatty acyl-CoA is linked to the production of a fluorescent or colorimetric signal.[13][14]

Experimental Protocol: Generic Coupled Enzymatic Assay

  • Sample Preparation: Prepare tissue or cell extracts as for LC-MS/MS, ensuring the final buffer is compatible with the chosen enzymes.

  • Reaction Mixture: In a microplate well, combine the sample with a reaction mixture containing acyl-CoA oxidase or dehydrogenase, and a detection system (e.g., horseradish peroxidase and a fluorogenic substrate).[13]

  • Signal Detection: Incubate the plate and measure the resulting fluorescence or absorbance over time using a plate reader.

  • Quantification: Determine the concentration of fatty acyl-CoAs in the sample by comparing the rate of signal generation to a standard curve prepared with a known long-chain acyl-CoA.

Performance Comparison
Parameter LC-MS/MS Enzymatic Assays
Specificity Very High (can distinguish between structurally similar acyl-CoAs)Moderate to Low (may detect a broad range of acyl-CoAs)
Sensitivity High (picomole to femtomole range)[6]Moderate (picomole to nanomole range)[11]
Throughput ModerateHigh (suitable for 96- or 384-well plates)[14]
Multiplexing Yes (can measure multiple acyl-CoAs simultaneously)[8][9]No (typically measures total acyl-CoAs of a certain chain length)
Instrumentation Cost HighLow
Method Development Complex and time-consumingRelatively simple

Part 3: Ensuring Data Integrity Through Cross-Validation

Regardless of the chosen analytical method, a rigorous validation process is essential to ensure the accuracy and reliability of the generated data.

Key Validation Parameters:

  • Linearity: Establish a calibration curve with the in-house this compound standard to demonstrate a linear relationship between concentration and instrument response over a defined range.[6]

  • Accuracy and Precision: Assess the closeness of measured values to the true value (accuracy) and the degree of scatter between replicate measurements (precision). This is typically evaluated by analyzing quality control (QC) samples at multiple concentration levels.

  • Selectivity: Demonstrate that the method can differentiate this compound from other endogenous components in the sample matrix.

  • Matrix Effect: Evaluate the influence of co-eluting matrix components on the ionization of the analyte in LC-MS/MS.

  • Stability: Assess the stability of this compound in the biological matrix and during all stages of the analytical procedure (e.g., freeze-thaw cycles, autosampler stability).[15]

By systematically preparing and characterizing an in-house standard and carefully validating the chosen analytical method, researchers can confidently and accurately quantify this compound, paving the way for a deeper understanding of its role in health and disease.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Sapienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for the proper handling and disposal of Sapienoyl-CoA. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard regulations.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Always wear appropriate chemical-resistant gloves. Inspect gloves for integrity before use.

  • Eye Protection: Use safety glasses or goggles to prevent eye contact.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, work in a well-ventilated area or under a fume hood. In case of inadequate ventilation, wear respiratory protection.

Handling:

  • Avoid direct contact with skin and eyes.

  • Do not inhale dust or aerosols.

  • After handling, wash hands thoroughly.

II. Spill and Emergency Procedures

In Case of a Spill:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material into a suitable container for disposal.

  • Clean the spill area thoroughly with a suitable decontamination solution.

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

III. Proper Disposal Procedures

The recommended disposal method for this compound, based on general guidelines for coenzyme A esters, is to send it to a licensed waste disposal facility.

Step-by-Step Disposal Protocol:

  • Collection: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent pads) in a clearly labeled, sealed container.

  • Labeling: The container must be labeled in accordance with local, state, and federal regulations. Include the chemical name ("this compound waste") and any known hazard information.

  • Storage: Store the waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. Ensure that the disposal is carried out in an approved waste disposal plant. Do not dispose of this compound down the drain or in the regular trash.

IV. Quantitative Data: Stability of Acyl-CoA Esters

Acyl-CoA esters are known to be unstable in aqueous solutions. This instability is influenced by the length of the fatty acid chain, with longer chains potentially facilitating hydrolysis[1].

Solvent Relative Stability of Long-Chain Acyl-CoAs Reference
MethanolHigh[1]
Aqueous SolutionsLow (deterioration increases with fatty acid chain length)[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)Relatively stable compared to purely aqueous solutions[1]

V. Experimental Protocols and Visualizations

Diagram of Fatty Acid Activation

The following diagram illustrates the activation of a long-chain fatty acid (LCFA) to its corresponding acyl-CoA, a crucial step in fatty acid metabolism catalyzed by Long-Chain Acyl-CoA Synthetase (LC-FACS). This process is fundamental to the biological context in which this compound functions[2].

FattyAcidActivation cluster_inputs Substrates cluster_outputs Products LCFA Long-Chain Fatty Acid (LCFA) LCFACS Long-Chain Acyl-CoA Synthetase (LC-FACS) LCFA->LCFACS ATP ATP ATP->LCFACS CoA Coenzyme A (CoA-SH) CoA->LCFACS AcylCoA Long-Chain Acyl-CoA LCFACS->AcylCoA AMP_PPi AMP + PPi LCFACS->AMP_PPi

Caption: Activation of a long-chain fatty acid to acyl-CoA.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.